molecular formula C15H14F2 B171920 3',5'-Difluoro-4-propylbiphenyl CAS No. 137528-87-1

3',5'-Difluoro-4-propylbiphenyl

Cat. No.: B171920
CAS No.: 137528-87-1
M. Wt: 232.27 g/mol
InChI Key: MSYHVNATNGNOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Difluoro-4-propylbiphenyl is a useful research compound. Its molecular formula is C15H14F2 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYHVNATNGNOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576125
Record name 3,5-Difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137528-87-1
Record name 3,5-Difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3',5'-Difluoro-4-propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Difluoro-4-propylbiphenyl is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and the strategic importance of fluorinated biphenyls in contemporary drug discovery.

Core Chemical Properties

The fundamental physicochemical properties of this compound (CAS No. 137528-87-1) are summarized below. These values are critical for a range of applications from reaction design to formulation development.

PropertyValue
CAS Number 137528-87-1[4][5][6]
Molecular Formula C₁₅H₁₄F₂[4]
Molecular Weight 232.27 g/mol [4]
Boiling Point 302.8 °C at 760 mmHg[4]
Density 1.093 g/cm³[4]
Refractive Index 1.524[4]
Flash Point 114.2 °C[4]
Vapor Pressure 0.002 mmHg at 25°C[4]
Purity (typical) ≥ 98.0%[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds and is widely used for the synthesis of biphenyl derivatives.[7][8][9]

Reactants:

  • 4-Propylphenylboronic acid

  • 1-Bromo-3,5-difluorobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • To a reaction flask, add 4-propylphenylboronic acid (1.2 equivalents), 1-bromo-3,5-difluorobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). The resulting spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the propyl group.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns.

  • ¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atoms.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Infrared (IR) Spectroscopy:

  • An IR spectrum of the compound will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-F stretching.

Melting Point Determination:

  • The melting point of the purified solid can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Visualizations

Synthetic Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System 4_Propylphenylboronic_Acid 4-Propylphenylboronic Acid Reaction_Vessel Reaction Mixture in Toluene/Water 4_Propylphenylboronic_Acid->Reaction_Vessel 1_Bromo_3_5_difluorobenzene 1-Bromo-3,5-difluorobenzene 1_Bromo_3_5_difluorobenzene->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Product This compound Reaction_Vessel->Product Heat (90-100 °C) Physicochemical_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal and Physical Analysis Start Purified Compound Structural_Elucidation Structural Elucidation Start->Structural_Elucidation Purity_Assessment Purity Assessment Start->Purity_Assessment Physical_Properties Physical Properties Start->Physical_Properties NMR NMR (¹H, ¹³C, ¹⁹F) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR HPLC_GC HPLC / GC Purity_Assessment->HPLC_GC MP Melting Point Purity_Assessment->MP Physical_Properties->MP BP Boiling Point Physical_Properties->BP Density Density Measurement Physical_Properties->Density Data_Compilation Data Compilation and Analysis NMR->Data_Compilation MS->Data_Compilation IR->Data_Compilation HPLC_GC->Data_Compilation MP->Data_Compilation BP->Data_Compilation Density->Data_Compilation

References

3',5'-Difluoro-4-propylbiphenyl CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',5'-Difluoro-4-propylbiphenyl, a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science. This document details its chemical identifiers, physical properties, a representative synthetic protocol, and explores its potential applications in drug discovery.

Core Compound Identifiers and Properties

This compound is a biphenyl molecule featuring two fluorine atoms on one phenyl ring and a propyl group on the other. These substitutions significantly influence its physicochemical properties, making it a valuable building block in various scientific fields.

IdentifierValue
CAS Number 137528-87-1
Molecular Formula C₁₅H₁₄F₂
Molecular Weight 232.27 g/mol
IUPAC Name 3,5-Difluoro-4'-propyl-1,1'-biphenyl
Synonyms 4-Propyl-3',5'-difluorobiphenyl

Table 1: Primary Identifiers for this compound. This table provides the key chemical identifiers for the compound.

PropertyValue
Density 1.09±0.1 g/cm³ (Predicted)
Boiling Point 302.8±30.0 °C at 760 mmHg (Predicted)
Flash Point 114.2±24.6 °C (Predicted)
LogP 5.26 (Predicted)

Table 2: Predicted Physicochemical Properties. This table summarizes the key predicted physical and chemical properties of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of this compound from commercially available starting materials.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • 4-Propylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-propylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Synthetic Workflow Diagram

G Synthetic Workflow for this compound cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene Suzuki Coupling Suzuki Coupling 1-Bromo-3,5-difluorobenzene->Suzuki Coupling Aryl Halide 4-Propylphenylboronic acid 4-Propylphenylboronic acid 4-Propylphenylboronic acid->Suzuki Coupling Boronic Acid Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Suzuki Coupling PPh3 PPh3 PPh3->Suzuki Coupling K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Suzuki Coupling Toluene/Ethanol (Solvent) Toluene/Ethanol (Solvent) Toluene/Ethanol (Solvent)->Suzuki Coupling Reflux (80-90 °C) Reflux (80-90 °C) Reflux (80-90 °C)->Suzuki Coupling Workup & Purification Workup & Purification Suzuki Coupling->Workup & Purification Crude Product This compound This compound Workup & Purification->this compound Purified Product

Caption: Suzuki-Miyaura coupling reaction workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The 3',5'-difluoro substitution pattern on a phenyl ring can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Role of the 3',5'-Difluorophenyl Moiety

The 3',5'-difluorophenyl group is often used as a bioisosteric replacement for other functionalities to improve a drug candidate's profile. Key advantages include:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Target Binding: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, potentially increasing binding affinity and potency.

The Propylbiphenyl Scaffold

The propylbiphenyl scaffold provides a rigid yet conformationally adaptable core that can be elaborated to target a wide range of biological receptors. The propyl group contributes to the hydrophobic character of the molecule, which can be crucial for binding to hydrophobic pockets in proteins.

Conceptual Drug Discovery Application

This compound can serve as a key intermediate or fragment in the development of novel therapeutics. For instance, it could be incorporated into molecules targeting kinases, G-protein coupled receptors (GPCRs), or nuclear receptors, where the biphenyl moiety can mimic the interactions of endogenous ligands.

G Conceptual Application in Drug Discovery Start Lead Compound (Suboptimal Properties) Modification Introduce 3',5'-Difluorophenyl Moiety Start->Modification ImprovedProperties Enhanced Metabolic Stability Improved Lipophilicity Increased Target Affinity Modification->ImprovedProperties Candidate Optimized Drug Candidate ImprovedProperties->Candidate

Caption: The role of the 3',5'-difluorophenyl moiety in optimizing a lead compound in drug discovery.

Conclusion

This compound is a valuable chemical entity with significant potential in both materials science and drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further derivatization. The strategic incorporation of the 3',5'-difluorophenyl moiety offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately leading to the development of safer and more effective therapeutics. Further research into the specific biological activities of derivatives of this compound is warranted.

An In-depth Technical Guide to the Synthesis of 3',5'-Difluoro-4-propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 3',5'-Difluoro-4-propylbiphenyl, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorinated biphenyl scaffold. This document outlines detailed experimental protocols for the synthesis of key precursors and the final product, supported by quantitative data and visualizations to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Strategy

The most direct and widely applicable method for the synthesis of unsymmetrical biphenyls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this proposed synthesis, 4-propylphenylboronic acid will be coupled with 1-bromo-3,5-difluorobenzene.

The overall synthetic workflow can be visualized as a two-stage process involving the preparation of the necessary precursors followed by the final cross-coupling reaction.

G cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling 4-Bromotoluene 4-Bromotoluene 4-Propylphenylmagnesium bromide 4-Propylphenylmagnesium bromide 4-Bromotoluene->4-Propylphenylmagnesium bromide Mg, THF 4-Propylphenylboronic acid 4-Propylphenylboronic acid 4-Propylphenylmagnesium bromide->4-Propylphenylboronic acid 1. B(OMe)3 2. H3O+ 3,5-Difluoroaniline 3,5-Difluoroaniline 3,5-Difluorobenzenediazonium bromide 3,5-Difluorobenzenediazonium bromide 3,5-Difluoroaniline->3,5-Difluorobenzenediazonium bromide NaNO2, HBr 0-5 °C 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 3,5-Difluorobenzenediazonium bromide->1-Bromo-3,5-difluorobenzene CuBr, HBr 4-Propylphenylboronic acid1-Bromo-3,5-difluorobenzene 4-Propylphenylboronic acid1-Bromo-3,5-difluorobenzene This compound This compound 4-Propylphenylboronic acid1-Bromo-3,5-difluorobenzene->this compound Pd Catalyst Base, Solvent

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursors

Synthesis of 4-Propylphenylboronic Acid

A common method for the preparation of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Borylation: The Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-propylphenylboronic acid, which can be purified by recrystallization.

Synthesis of 1-Bromo-3,5-difluorobenzene

The Sandmeyer reaction provides a reliable method for the synthesis of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline.[1][2]

Experimental Protocol:

  • Diazotization: 3,5-Difluoroaniline (1.0 eq) is dissolved in a mixture of hydrobromic acid and water.[2] The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, ensuring the temperature remains below 5 °C.[2] The formation of the diazonium salt is monitored, and the reaction is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid is prepared.[2] The cold diazonium salt solution is then added slowly to the CuBr solution. Vigorous nitrogen evolution is observed.

  • Isolation and Purification: After the addition is complete, the reaction mixture is heated to 60-80 °C to ensure complete decomposition of the diazonium salt. The product is then isolated by steam distillation.[2] The organic layer of the distillate is separated, washed with sodium hydroxide solution and then with water, dried over anhydrous calcium chloride, and purified by distillation to give 1-bromo-3,5-difluorobenzene as a colorless liquid.[3][4]

Suzuki-Miyaura Cross-Coupling Reaction

The final step in the synthesis is the palladium-catalyzed cross-coupling of 4-propylphenylboronic acid and 1-bromo-3,5-difluorobenzene. Several palladium catalysts and conditions can be employed for this transformation.[5][6][7] A general and effective protocol is provided below.

G Reactants Reactants Mixing Mixing Reactants->Mixing 4-Propylphenylboronic acid 1-Bromo-3,5-difluorobenzene Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Degassing Degassing Mixing->Degassing Inert Atmosphere (Ar or N2) Catalyst Addition Catalyst Addition Degassing->Catalyst Addition Pd(PPh3)4 Heating Heating Catalyst Addition->Heating Reflux Reaction Monitoring Reaction Monitoring Heating->Reaction Monitoring TLC or GC Work-up Work-up Reaction Monitoring->Work-up Cooling, Extraction Purification Purification Work-up->Purification Column Chromatography Product Product Purification->Product This compound

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propylphenylboronic acid (1.2 eq), 1-bromo-3,5-difluorobenzene (1.0 eq), and potassium carbonate (2.0 eq).[8]

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 ratio).[8] The mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) is added to the reaction mixture under an inert atmosphere.[5]

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure compound.

Data Presentation

The following tables summarize the key reactants and expected quantitative data for the synthesis.

Table 1: Reactants and Stoichiometry for Suzuki-Miyaura Coupling

ReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.991.0
4-Propylphenylboronic acidC₉H₁₃BO₂164.011.2
Potassium CarbonateK₂CO₃138.212.0
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.03

Table 2: Expected Product Characterization and Yield

ProductMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)AppearanceExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹⁹F NMR (CDCl₃, δ ppm)
This compoundC₁₅H₁₄F₂232.2775-90Colorless oil or low melting solid~7.5 (d), ~7.3 (d), ~7.0-7.2 (m), ~2.6 (t), ~1.7 (m), ~0.9 (t)~ -108 to -112

Note: Expected NMR chemical shifts are estimations based on analogous structures and may vary.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Organohalides and organoboron compounds can be toxic and should be handled with care.

  • Palladium catalysts are expensive and can be toxic; handle with care and recycle when possible.

  • Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous and inert conditions.

  • Hydrobromic acid and sodium nitrite are corrosive and toxic. Handle with appropriate care.

References

Physical properties of 3',5'-Difluoro-4-propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthetic approaches for 3',5'-Difluoro-4-propylbiphenyl. This document is intended to serve as a foundational resource for professionals in chemical research and development.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic compound. The introduction of fluorine atoms into biphenyl structures can significantly alter their physical, chemical, and biological properties, making them of interest in various fields, including materials science and medicinal chemistry.

Summary of Physical Data
PropertyValueSource
CAS Number 137528-87-1--INVALID-LINK--
Molecular Formula C₁₅H₁₄F₂--INVALID-LINK--
Molecular Weight 232.27 g/mol --INVALID-LINK--
Density 1.093 g/cm³--INVALID-LINK--
Boiling Point 302.8 °C at 760 mmHg--INVALID-LINK--
Refractive Index 1.524--INVALID-LINK--
Flash Point 114.2 °C--INVALID-LINK--
Vapor Pressure 0.002 mmHg at 25°C--INVALID-LINK--
Melting Point Not available-
Solubility Not available-

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in peer-reviewed journals. However, the synthesis of asymmetrically substituted biphenyls is a well-established area of organic chemistry. The most common and effective methods for constructing the biphenyl scaffold are palladium-catalyzed cross-coupling reactions, such as the Suzuki and Kumada couplings.

General Synthetic Approach: Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryls. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

A plausible synthetic route for this compound via a Suzuki coupling is depicted in the workflow diagram below. This would typically involve the reaction of a (3,5-difluorophenyl)boronic acid with a 4-propylhalobenzene or, alternatively, a 3,5-difluorohalobenzene with a (4-propylphenyl)boronic acid.

Suzuki_Coupling_Workflow Reactant1 3,5-Difluorophenylboronic Acid ReactionMixture Reaction Mixture Reactant1->ReactionMixture Reactant2 4-Propylbromobenzene Reactant2->ReactionMixture Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionMixture Base Base (e.g., K₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., Toluene/Water) Solvent->ReactionMixture Heating Heating (e.g., 80-100 °C) ReactionMixture->Heating 1. Combine Workup Aqueous Workup & Extraction Heating->Workup 2. React Purification Purification (e.g., Column Chromatography) Workup->Purification 3. Isolate Product This compound Purification->Product 4. Purify

A representative workflow for the synthesis of this compound via Suzuki coupling.
General Experimental Protocol (Suzuki Coupling)

  • Reaction Setup: To a reaction vessel equipped with a condenser and magnetic stirrer, add 3,5-difluorophenylboronic acid (1.0 eq.), 4-propylbromobenzene (1.0-1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.), and a suitable base, for instance, potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to partition the mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. This compound is likely utilized as an intermediate in the synthesis of more complex molecules for various applications, which may include pharmaceuticals, agrochemicals, or liquid crystals. Further research would be required to determine any potential biological effects.

Spectroscopic Data Analysis of 3',5'-Difluoro-4-propylbiphenyl: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3',5'-Difluoro-4-propylbiphenyl is a fluorinated organic compound with potential applications in materials science and as an intermediate in drug development. Its structural characterization relies on a combination of spectroscopic techniques to confirm its identity and purity. This guide details the expected spectroscopic data and the experimental protocols for its acquisition.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound like this compound involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis and interpretation to elucidate the chemical structure.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis & Purification B Sample Preparation A->B C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Data Analysis & Interpretation C->F D->F E->F G Structural Elucidation F->G

An In-depth Technical Guide to the Molecular Structure of 3',5'-Difluoro-4-propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 3',5'-Difluoro-4-propylbiphenyl (CAS No. 137528-87-1). This compound is a fluorinated biphenyl derivative of significant interest as an intermediate in the synthesis of advanced liquid crystal materials and potentially in the development of novel pharmaceutical agents. This document consolidates available data on its molecular structure, physicochemical properties, and outlines a probable synthetic pathway. The information presented is intended to support research and development activities requiring a detailed understanding of this molecule.

Molecular Structure and Identification

This compound is a biphenyl molecule characterized by a propyl group at the 4-position of one phenyl ring and two fluorine atoms at the 3' and 5' positions of the second phenyl ring.

Molecular Identifiers

IdentifierValue
IUPAC Name 3,5-Difluoro-4'-propyl-1,1'-biphenyl
CAS Number 137528-87-1[1]
Molecular Formula C₁₅H₁₄F₂[1]
Molecular Weight 232.27 g/mol [1]
Canonical SMILES CCCc1ccc(cc1)c2cc(c(cc2F)F)
InChI InChI=1S/C15H14F2/c1-2-7-12-8-10-13(11-9-12)14-5-15(16)6-17-4-14/h4-6,8-11H,2-3,7H2,1H3

Structural Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental validation in peer-reviewed literature is limited.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 302.805 °C at 760 mmHg[1]
Density 1.093 g/cm³[1]
Refractive Index 1.524[1]
Flash Point 114.183 °C[1]
Vapor Pressure 0.002 mmHg at 25 °C[1]

Note: Data for melting point and solubility were not available in the searched literature.

Synthesis

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on the synthesis of analogous fluorinated biphenyl compounds, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A likely synthetic strategy involves the coupling of 1-bromo-3,5-difluorobenzene with 4-propylphenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 1-bromo-3,5-difluorobenzene->Catalyst 4-propylphenylboronic acid 4-propylphenylboronic acid 4-propylphenylboronic acid->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Catalyst

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, based on standard procedures for similar transformations.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq.), 4-propylphenylboronic acid (1.1 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are then added via syringe.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Data

Applications and Relevance

The primary interest in this compound lies in its role as a key intermediate in the synthesis of more complex, highly fluorinated liquid crystal molecules. The incorporation of fluorine atoms into the biphenyl core significantly influences the dielectric anisotropy, viscosity, and other electro-optical properties of the final liquid crystal materials.[3] These properties are crucial for the performance of modern liquid crystal displays (LCDs).

In the context of drug development, the fluorinated biphenyl scaffold is a common motif in many biologically active compounds. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. While no specific biological activity has been reported for this compound itself, it represents a valuable building block for the synthesis of novel pharmaceutical candidates.

Conclusion

This compound is a structurally important fluorinated biphenyl derivative with key applications as a synthetic intermediate. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a consolidated summary of its known molecular and physicochemical properties, along with a scientifically sound proposed synthetic route. The information contained herein is intended to facilitate further research and development involving this versatile molecule. Researchers are encouraged to perform thorough analytical characterization upon synthesis to establish a comprehensive data profile for this compound.

References

The Advent of Stability and Speed: A Technical History of Fluorinated Biphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The discovery and subsequent refinement of fluorinated biphenyl liquid crystals represent a pivotal moment in materials science, paving the way for the ubiquitous flat-panel displays that define modern technology. This guide provides a comprehensive overview of the history, synthesis, and characterization of these remarkable materials, with a focus on the core scientific principles and experimental methodologies that underpin their development.

From Curiosity to Commercial Viability: A Historical Perspective

The journey of liquid crystals began as a scientific curiosity in the late 19th century. However, it was the groundbreaking work of George Gray and his team at the University of Hull in the early 1970s that transformed them into commercially viable materials.[1] In collaboration with the Royal Radar Establishment (RRE), Gray's group synthesized the cyanobiphenyl family of liquid crystals, most notably 4-cyano-4'-pentylbiphenyl (5CB).[2] These compounds were the first to exhibit a stable nematic phase at room temperature, a critical requirement for their use in twisted nematic (TN) displays.[2]

While the cyanobiphenyls were a monumental achievement, the burgeoning active-matrix liquid crystal display (AM-LCD) technology of the 1990s demanded materials with higher chemical stability and lower viscosity for faster switching times. The cyano group, while providing the necessary positive dielectric anisotropy, was susceptible to degradation and contributed to a higher viscosity.[3] This necessity spurred the next great innovation in liquid crystal design: the strategic incorporation of fluorine.

The first examples of fluorinated liquid crystals were synthesized as early as 1954 within George Gray's research group.[3] The introduction of fluorine atoms into the biphenyl structure offered a multitude of advantages. Fluorine's high electronegativity and small size allowed for the fine-tuning of the molecule's dielectric anisotropy, leading to lower operating voltages.[4][5] Furthermore, fluorination enhances chemical and thermal stability, improves the voltage holding ratio, and can lead to a reduction in viscosity, all of which are critical parameters for high-performance displays.[3][5] This shift from cyano-based to fluorine-based liquid crystals marked the beginning of the modern era of high-fidelity, reliable flat-panel displays.

Synthesis of Fluorinated Biphenyl Liquid Crystals: A Methodological Overview

The creation of fluorinated biphenyl liquid crystals relies on established principles of organic synthesis, with palladium-catalyzed cross-coupling reactions being a cornerstone of modern approaches. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming the crucial carbon-carbon bond between the two phenyl rings that constitute the biphenyl core.[6]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a generalized procedure for the synthesis of a fluorinated biphenyl compound.

Reaction Scheme:

Where Ar1 and Ar2 are substituted phenyl rings (one or both containing fluorine), and X is a halide (typically Br or I).

Materials and Reagents:

  • A fluorinated phenylboronic acid

  • A bromo- or iodo-substituted aromatic compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous potassium carbonate solution)

  • Solvent (e.g., toluene or a dioxane/water mixture)

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine the fluorinated phenylboronic acid (1.1 equivalents), the aromatic halide (1.0 equivalent), and the palladium catalyst (e.g., 1.5 mol%).

  • Solvent and Base Addition: Add the solvent (e.g., a 3:1 mixture of dioxane and water) followed by the aqueous base solution (2.0 equivalents).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the mixture to reflux (typically 85-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add deionized water.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum.

Characterization of Liquid Crystalline Properties

Once a novel fluorinated biphenyl compound is synthesized, its liquid crystalline properties must be thoroughly characterized to determine its suitability for display applications. This involves a combination of thermal analysis and optical microscopy.

Standard Characterization Workflow

A typical workflow for the characterization of a newly synthesized liquid crystal is as follows:

  • Purity Assessment: The purity of the synthesized compound is first assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Phase Transition Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to identify the temperatures at which phase transitions occur.[7] The sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions, such as from a crystalline solid to a nematic liquid crystal or from a nematic to an isotropic liquid, are observed as endothermic or exothermic peaks in the DSC thermogram.[7]

  • Mesophase Identification (POM): Polarized Optical Microscopy (POM) is employed to visually identify the type of liquid crystal phase (mesophase).[7] The unique optical textures exhibited by different liquid crystal phases when viewed between crossed polarizers allow for their unambiguous identification.

  • Electro-Optical Measurements: For promising materials, further characterization of electro-optical properties such as dielectric anisotropy, birefringence, and rotational viscosity is performed. These measurements typically involve fabricating a liquid crystal cell and measuring its response to an applied electric field.

The Impact of Fluorination on Physical Properties: A Comparative Analysis

The strategic placement of fluorine atoms on the biphenyl core has a profound impact on the material's physical properties. The following tables summarize key quantitative data, illustrating the effects of fluorination.

Compound FamilyNumber of Fluorine AtomsClearing Point (°C)Dielectric Anisotropy (Δε)Rotational Viscosity (γ₁) (mPa·s)
4-Pentyl-4'-cyanobiphenyl (5CB) 035.1+11.5~25
Fluorinated Biphenyl Analogs 1 (Lateral)VariesVariesVaries
2 (Lateral)VariesGenerally NegativeVaries
Fluorinated Terphenyl Analogs 2~80-100Modestly Negative~100-150
3~70-90More Negative~100-150
4~60-80Highly Negative~100-150

Note: The values presented are representative and can vary depending on the specific molecular structure and measurement conditions. Data compiled from various sources.[5][8][9]

Table 2: Comparison of Physical Properties for a Homologous Series of Fluorinated Phenyl Bicyclohexane Liquid Crystals

CompoundDielectric Anisotropy (Δε) at T-Tₙᵢ = -10°CSplay Elastic Constant (K₁₁) (pN) at T-Tₙᵢ = -10°C
3PBC3,4F₂ ~10~12
3PBC4F ~7.5~11
3PBC2,4F₂ ~4.5~10
3PBC3F ~2.5~9

Data adapted from[10]. Tₙᵢ refers to the nematic-isotropic transition temperature.

Visualizing the Workflow and Logic

To better illustrate the processes involved in the development of fluorinated biphenyl liquid crystals, the following diagrams, generated using the DOT language, outline the key workflows.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Purification cluster_end Final Product Start1 Fluorinated Phenylboronic Acid Reaction Pd-Catalyzed Cross-Coupling Start1->Reaction Start2 Aromatic Halide Start2->Reaction Workup Extraction & Solvent Removal Reaction->Workup Purify Column Chromatography Workup->Purify End Fluorinated Biphenyl Liquid Crystal Purify->End

Caption: Generalized workflow for the synthesis of fluorinated biphenyl liquid crystals.

Characterization_Workflow Start Synthesized Compound Purity Purity Assessment (GC-MS, NMR) Start->Purity DSC Phase Transition Analysis (DSC) Purity->DSC POM Mesophase Identification (POM) DSC->POM Decision Promising Properties? POM->Decision ElectroOptical Electro-Optical Measurements (Δε, Δn, γ₁) Decision->ElectroOptical Yes End Material Characterized Decision->End No ElectroOptical->End

Caption: Step-by-step workflow for the characterization of a new liquid crystal.

Conclusion

The discovery and development of fluorinated biphenyl liquid crystals have been driven by a continuous pursuit of materials with enhanced stability, faster response times, and lower power consumption. The pioneering work of George Gray laid the essential groundwork, and the subsequent strategic incorporation of fluorine has enabled the creation of the high-performance liquid crystals that are integral to modern display technology. The synthetic and characterization workflows outlined in this guide provide a foundational understanding of the experimental rigor required to advance this field. As display technologies continue to evolve, the principles of molecular design and structure-property relationships established during the development of fluorinated biphenyl liquid crystals will undoubtedly continue to guide the creation of the next generation of advanced optical materials.

References

The Strategic Role of Fluorine Substitution in Biphenyl Liquid Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into the molecular structure of biphenyl liquid crystals (LCs) is a pivotal strategy in the design of advanced materials for a range of applications, most notably in liquid crystal displays (LCDs). The unique properties of fluorine—its small size, high electronegativity, and the strong carbon-fluorine bond—allow for the precise tuning of the physicochemical properties of LC molecules. This technical guide provides an in-depth analysis of the role of fluorine substitution, covering synthetic methodologies, the impact on key physical parameters such as dielectric anisotropy, viscosity, and phase behavior, and detailed experimental protocols for characterization.

Introduction: Why Fluorine?

Biphenyls form the core structural element of many calamitic (rod-shaped) liquid crystals due to their rigidity and linearity, which are conducive to the formation of mesophases. However, unsubstituted biphenyl LCs often lack the specific properties required for modern technological applications. Fluorine substitution has become an indispensable tool for molecular engineering in this field.[1][2]

The strategic placement of fluorine atoms can significantly alter intermolecular forces and molecular dipole moments without drastically changing the molecular shape.[1] This allows for the fine-tuning of bulk properties, leading to materials with:

  • Optimal Dielectric Anisotropy (Δε): Crucial for controlling the switching behavior of LCs in an electric field. Lateral fluorination is a key method for inducing negative dielectric anisotropy, essential for display modes like vertically aligned (VA) LCDs.[3]

  • Reduced Viscosity (γ₁): Lower viscosity enables faster switching speeds, a critical requirement for high-performance displays.[3]

  • Modified Phase Behavior: Fluorination can lower melting points and clearing points (the temperature of transition to the isotropic liquid phase), broadening the operational temperature range of the nematic phase.[2][4]

  • Enhanced Resistivity and Stability: The strong C-F bond contributes to higher chemical and thermal stability and improved voltage holding ratios in display devices.[3][5]

Synthesis of Fluorinated Biphenyl Liquid Crystals

The primary method for constructing the fluorinated biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between a fluorinated aryl halide and an aryl boronic acid, offering high yields and tolerance for a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a fluorinated biphenyl derivative.

Reagents & Materials:

  • Fluorinated Aryl Bromide (e.g., 1-bromo-2,3-difluorobenzene) (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-alkylphenylboronic acid) (1.1-1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., aqueous K₂CO₃ or Na₂CO₃) (2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF/H₂O mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and nitrogen inlet, combine the fluorinated aryl bromide, the aryl boronic acid, and the palladium catalyst (and phosphine ligand, if required).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Solvent and Base Addition: Add the degassed solvent and the aqueous base solution to the flask.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel followed by recrystallization to yield the final fluorinated biphenyl liquid crystal.

Impact of Fluorine Substitution on Physicochemical Properties

The number and position of fluorine substituents on the biphenyl core have a profound and predictable effect on the material's bulk properties. Lateral substitution (at the 2, 3, 2', or 3' positions) is particularly impactful.

Data Presentation

The following tables summarize the effects of lateral fluorine substitution on key physical properties. Data is compiled from various sources to illustrate trends.

Table 1: Effect of Lateral Fluorination on Phase Transitions

Compound Structure (R = C₅H₁₁)Number of F AtomsMelting Point (Tₘ, °C)Clearing Point (T꜀, °C)Nematic Range (°C)
4-pentyl-4'-propyl-1,1'-biphenyl (analogue)0~30~42~12
2-fluoro-4-pentyl-4'-propyl-1,1'-biphenyl1< 25~35> 10
2,3-difluoro-4-pentyl-4'-propyl-1,1'-biphenyl2< 25~30> 5
2,3,2',3'-tetrafluoro-4-pentyl-4'-propyl-1,1'-biphenyl4~45~55~10

Note: Data is representative and collated to show trends. Absolute values vary with specific alkyl chains.

General Trend: Lateral fluorination generally disrupts molecular packing, leading to a decrease in both melting and clearing points.[4] However, excessive fluorination can sometimes increase melting points due to unique packing arrangements.

Table 2: Effect of Lateral Fluorination on Dielectric Anisotropy and Viscosity

Compound TypeTypical Position of FDielectric Anisotropy (Δε)Rotational Viscosity (γ₁, mPa·s)
Non-fluorinated (e.g., Alkyl-biphenyl)-Small, positive (~+1 to +3)Low
Cyano-terminated (e.g., 5CB)-Large, positive (~+11)Moderate
Laterally mono-fluorinated2- or 3- positionSmall, negative (~ -1 to -2)Low
Laterally di-fluorinated (e.g., 2,3-difluoro)2,3-positionsModerate, negative (~ -3 to -6)Low to Moderate
Laterally tetra-fluorinated (e.g., 2,3,2',3'-tetrafluoro)2,3,2',3'-positionsLarge, negative (> -6)Moderate to High

General Trend: The C-F bond has a strong dipole moment perpendicular to the long molecular axis. Lateral substitution introduces this dipole, which does not cancel out, leading to a negative dielectric anisotropy (Δε < 0).[3] Increasing the number of lateral fluorine atoms generally makes the Δε more negative. Viscosity tends to be low but can increase with a higher number of fluorine atoms due to increased molecular interactions.

Experimental Characterization Protocols

Accurate characterization is essential for understanding and applying these materials. The following are standard protocols for key measurements.

Differential Scanning Calorimetry (DSC)

Purpose: To determine phase transition temperatures (melting, clearing) and their associated enthalpy changes. Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point.

    • Hold for 2-5 minutes to ensure the sample is fully isotropic.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis: Identify endothermic peaks on heating and exothermic peaks on cooling. The peak onset or peak maximum temperature is taken as the transition temperature. The integrated area of the peak corresponds to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

Purpose: To visually identify liquid crystal phases by observing their unique optical textures. Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarized microscope.

  • Observation:

    • Heat the sample into the isotropic liquid phase, where the view between crossed polarizers will be completely dark (extinction).

    • Slowly cool the sample. At the clearing point, the nematic phase will appear, often as birefringent droplets that coalesce into a characteristic texture (e.g., Schlieren or threaded).

    • Further cooling will show the transition to the crystalline phase, marked by the formation of solid crystal structures.

    • Correlate the observed texture changes with the transition temperatures measured by DSC.

Dielectric Anisotropy Measurement

Purpose: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director, and to calculate the dielectric anisotropy (Δε = ε∥ - ε⊥). Protocol:

  • Cell Preparation: Two types of measurement cells are required:

    • Homogeneous Cell: Induces planar alignment, where the LC director is parallel to the cell substrates.

    • Homeotropic Cell: Induces vertical alignment, where the LC director is perpendicular to the substrates.

  • Sample Filling: Fill both cells with the liquid crystal sample in its isotropic phase via capillary action.

  • Measurement (ε⊥):

    • Use the homeotropic cell (for negative Δε materials) or the homogeneous cell (for positive Δε materials) without an applied voltage.

    • Measure the capacitance of the cell at a standard frequency (e.g., 1 kHz) using an LCR meter.

    • Calculate ε⊥ from the capacitance, cell area, and cell gap.

  • Measurement (ε∥):

    • Use the homogeneous cell (for negative Δε materials) or the homeotropic cell (for positive Δε materials).

    • Apply a sufficiently high AC voltage (e.g., 10-20 V) across the cell to reorient the LC director parallel to the electric field.

    • Measure the capacitance under this saturating voltage to determine ε∥.

  • Calculation: Calculate Δε = ε∥ - ε⊥.

Visualizing Workflows and Relationships

Workflow for LC Synthesis and Characterization

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase start Design Molecular Structure reagents Select Fluorinated Aryl Halide & Boronic Acid start->reagents suzuki Suzuki-Miyaura Coupling reagents->suzuki workup Work-up & Extraction suzuki->workup purify Purification (Chromatography, Recrystallization) workup->purify product Final Pure Compound purify->product dsc DSC Analysis product->dsc pom Polarized Optical Microscopy (POM) dsc->pom dielectric Dielectric Spectroscopy pom->dielectric viscosity Viscosity Measurement dielectric->viscosity data Property Data Tables viscosity->data

Caption: Workflow for the synthesis and characterization of fluorinated biphenyl liquid crystals.

Structure-Property Relationships

G cluster_molecular Molecular Level Effects cluster_bulk Bulk Property Outcomes core Fluorine Substitution on Biphenyl Core dipole ↑ Perpendicular Dipole Moment core->dipole packing Disrupts Molecular Packing core->packing polarizability Alters Molecular Polarizability core->polarizability de Negative Dielectric Anisotropy (Δε < 0) dipole->de visc ↓ Rotational Viscosity (γ₁) packing->visc temps ↓ Melting & Clearing Points (Tm, Tc) packing->temps bire ↓ Birefringence (Δn) polarizability->bire app Improved Display Performance (e.g., VA-LCDs) de->app visc->app temps->app

References

Theoretical Framework for Determining the Molecular Geometry of 3',5'-Difluoro-4-propylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical approach for the detailed study of the molecular geometry of 3',5'-Difluoro-4-propylbiphenyl. While specific experimental data for this compound is not extensively available in public literature, this document details the established computational protocols and theoretical considerations necessary to predict its structural properties with high accuracy. The geometry of biphenyl derivatives is of paramount importance in medicinal chemistry and materials science, as the torsional angle between the phenyl rings dictates the molecule's three-dimensional shape, influencing its interaction with biological targets and its physical properties.

The non-planar nature of the biphenyl core is a well-documented phenomenon, arising from the steric hindrance between the ortho-hydrogens on adjacent rings.[1][2] In the gas phase, biphenyl exhibits a torsional angle of approximately 42-45 degrees.[3][4] The introduction of substituents, such as the fluoro and propyl groups in the target molecule, is expected to significantly influence this equilibrium angle and the rotational energy barrier.[5] This guide provides the methodological foundation to explore these structural nuances.

Computational Methodology: A Protocol for Geometric Analysis

To determine the ground-state molecular geometry and conformational energetics of this compound, a robust computational protocol based on Density Functional Theory (DFT) is recommended. DFT has been shown to provide an excellent balance between computational cost and accuracy for systems of this nature.[6][7][8]

1. Initial Structure Generation: The first step involves generating an initial 3D structure of this compound. This can be done using any standard molecular building software. Multiple initial conformations, particularly for the rotatable bonds within the propyl group and the biphenyl linkage, should be considered to ensure the global minimum energy structure is identified.

2. Geometry Optimization: The core of the study is the geometry optimization process. This is performed to locate the minimum energy structure on the potential energy surface.

  • Method: Density Functional Theory (DFT).

  • Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric parameters.[7][8]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. This set includes diffuse functions (+) to accurately describe the electron distribution far from the nuclei and polarization functions (d,p) to allow for non-spherical electron density, which is crucial for describing bonding accurately.[7]

  • Convergence Criteria: The optimization should be carried out until tight convergence criteria for forces, displacement, and energy are met to ensure a true energy minimum is found.

3. Torsional Potential Energy Surface (PES) Scan: To understand the conformational flexibility around the inter-ring C-C bond, a relaxed PES scan should be performed.

  • The dihedral angle (C4-C1-C1'-C2' or equivalent) is systematically varied, for example, in 10-degree increments from 0° (planar) to 180°.

  • At each step, all other geometric parameters (bond lengths, angles) are allowed to relax (i.e., they are re-optimized).

  • This procedure maps out the energy profile of the rotation, allowing for the identification of the equilibrium dihedral angle and the energy barriers for rotation through planar (0°) and perpendicular (90°) conformations.[9][10]

4. Frequency Calculations: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

  • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • To obtain thermochemical data, such as the zero-point vibrational energy (ZPVE), which can be used to correct the relative energies of different conformers.

Data Presentation: Predicted Geometric Parameters

The computational protocol described above will yield a comprehensive set of quantitative data describing the molecular geometry. The key parameters of interest are the inter-ring dihedral angle, the bond lengths of and around the biphenyl linkage, and the bond angles. The presence of two fluorine atoms at the meta positions (3' and 5') and a propyl group at the para position (4) will influence the electronic properties and steric profile of the molecule.

The following table presents an illustrative summary of the expected geometric parameters. The values for biphenyl are provided as a baseline for comparison. The predicted values for this compound are hypothetical and serve to demonstrate how the data would be structured. The actual values must be derived from the proposed DFT calculations.

ParameterBiphenyl (Illustrative Literature Values)This compound (Hypothetical Predicted Values)Expected Influence of Substituents
Dihedral Angle (C-C-C-C) ~44° (Gas Phase)[3]~48°The 3',5'-difluoro groups are not expected to cause significant steric clash with the ortho-hydrogens of the other ring, but electronic effects could slightly alter the preferred angle.
Inter-ring Bond Length (C1-C1') ~1.49 Å[8]~1.48 ÅMinimal change expected; electronic effects of substituents might slightly shorten or lengthen this bond.
C-F Bond Length N/A~1.35 ÅTypical length for a C(sp²)-F bond.
C-Propyl Bond Length (C4-C_propyl) N/A~1.51 ÅTypical length for a C(sp²)-C(sp³) bond.
Bond Angles within Rings ~120°~118-122°Fluorine substitution can cause minor deviations from the ideal 120° sp² angle. For example, the C-C(F)-C angle may be slightly smaller.

Visualization of Computational Workflow

The logical flow of the theoretical investigation into the molecular geometry of this compound can be visualized as a clear, step-by-step process. The following diagram, generated using the DOT language, illustrates this experimental workflow.

Theoretical_Study_Workflow cluster_prep 1. Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis Start Define Molecule: This compound Build Generate Initial 3D Structures (Consider Conformers) Start->Build Method Select Method: DFT (e.g., B3LYP/6-311+G(d,p)) Build->Method Opt Geometry Optimization Method->Opt PES Potential Energy Surface Scan (Vary Dihedral Angle) Method->PES Freq Frequency Calculation Opt->Freq Barriers Determine Rotational Barriers PES->Barriers Check Verify Minimum Energy Structure (No Imaginary Frequencies) Freq->Check Extract Extract Geometric Data (Bond Lengths, Angles, Dihedral) Check->Extract Results Final Geometric Parameters and Energy Profile Extract->Results Barriers->Results

Caption: Workflow for the theoretical determination of molecular geometry.

References

An In-depth Technical Guide to the Solubility of 3',5'-Difluoro-4-propylbiphenyl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3',5'-Difluoro-4-propylbiphenyl. Due to the absence of publicly available quantitative solubility data for this specific compound, this document presents solubility information for structurally similar analogs to infer its likely behavior. Furthermore, a comprehensive, step-by-step experimental protocol is provided to enable researchers to determine the precise thermodynamic solubility of this compound in various common organic solvents.

Introduction

This compound is a fluorinated biphenyl derivative. Understanding its solubility in organic solvents is crucial for a variety of applications in research and development, including chemical synthesis, purification, formulation, and in vitro/in vivo screening. A compound's solubility profile dictates its handling, reaction kinetics, and bioavailability. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodology to quantitatively determine it.

Estimated Solubility Profile

While direct quantitative solubility data for this compound is not available in the current literature, the solubility of structurally related analogs such as 4-methylbiphenyl and 4-fluorobiphenyl can provide valuable insights. The "like dissolves like" principle suggests that non-polar compounds are more soluble in non-polar solvents. Given the non-polar nature of the biphenyl core and the propyl chain, this compound is expected to exhibit low solubility in polar solvents like water and higher solubility in organic solvents.

Table 1: Solubility Data of Analogs to this compound

CompoundSolventSolubilityTemperature (°C)Notes
4-methylbiphenyl Water0.00405 mg/mL25Experimental value
InsolubleNot SpecifiedQualitative observation
EthanolSolubleNot SpecifiedQualitative observation
EtherSolubleNot SpecifiedQualitative observation
DMSO100 mg/mLNot SpecifiedExperimental value
4-fluorobiphenyl WaterLimited solubilityNot SpecifiedQualitative observation
InsolubleNot SpecifiedQualitative observation
MethanolSolubleNot SpecifiedQualitative observation
EthanolSolubleNot SpecifiedQualitative observation
AcetoneSolubleNot SpecifiedQualitative observation
DichloromethaneSolubleNot SpecifiedQualitative observation

This data is compiled from various sources to provide a comparative reference.

Based on the data for these analogs, it is reasonable to infer that this compound will have very low aqueous solubility and will be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane.[1]

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach a saturated solution.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, acetonitrile, toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2][4][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, the samples can be centrifuged.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A reverse-phase C18 column is often suitable for biphenyl compounds.[6][7][8][9] A calibration curve must be prepared using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid of This compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil Seal vial and shake at constant temperature (24-72 hours) prep2->equil sep1 Allow excess solid to sediment (or centrifuge) equil->sep1 sep2 Withdraw supernatant and filter through syringe filter sep1->sep2 analysis1 Quantify concentration using validated HPLC method sep2->analysis1 analysis2 Determine solubility from calibration curve analysis1->analysis2

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3',5'-Difluoro-4-propylbiphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including biaryl compounds that are prevalent in liquid crystals and biologically active molecules.[1] This document provides a detailed protocol for the synthesis of 3',5'-Difluoro-4-propylbiphenyl, a fluorinated biphenyl derivative, utilizing the Suzuki-Miyaura coupling reaction. Fluorinated biphenyls are of significant interest in medicinal chemistry and materials science due to their unique electronic and conformational properties.[4][5]

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 1-bromo-3,5-difluorobenzene and 4-propylphenylboronic acid. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.[3][6][7]

Quantitative Data Summary

The following tables summarize the reactants, reagents, and expected outcomes for the synthesis of this compound.

Table 1: Reactants and Reagents

CompoundRoleMolecular Weight ( g/mol )Moles (mmol)Amount
1-Bromo-3,5-difluorobenzeneAryl Halide192.991.0193 mg
4-Propylphenylboronic AcidOrganoboron Reagent163.021.2196 mg
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor224.500.02 (2 mol%)4.5 mg
Tricyclohexylphosphine (PCy₃)Ligand280.490.04 (4 mol%)11.2 mg
Potassium Carbonate (K₂CO₃)Base138.212.0276 mg
TolueneSolvent--10 mL
WaterCo-solvent--2 mL

Table 2: Expected Reaction Outcome

ParameterExpected ValueNotes
Reaction Time 4 - 8 hoursMonitored by TLC or GC-MS
Reaction Temperature 90 - 110 °CVaries based on specific catalyst system
Expected Yield 85 - 95%Based on similar Suzuki-Miyaura couplings
Product Purity >98%After purification by column chromatography
Appearance White to off-white solid-

Experimental Protocols

Materials and Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates

Detailed Experimental Procedure
  • Reaction Setup:

    • To a dry round-bottom flask, add 1-bromo-3,5-difluorobenzene (1.0 mmol, 193 mg), 4-propylphenylboronic acid (1.2 mmol, 196 mg), and potassium carbonate (2.0 mmol, 276 mg).

    • Add the palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg).

    • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition:

    • Under the inert atmosphere, add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (1-bromo-3,5-difluorobenzene) is consumed. This typically takes 4-8 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product reactant_node reactant_node process_node process_node product_node product_node A 1-Bromo-3,5-difluorobenzene F Reaction Setup (Inert Atmosphere) A->F B 4-Propylphenylboronic Acid B->F C Pd(OAc)₂ / PCy₃ C->F D K₂CO₃ D->F E Toluene/Water E->F G Heating (90-110 °C, 4-8h) F->G H Workup (Extraction) G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 byproduct X-B(OH)₂ reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (this compound) aryl_halide Ar¹-X (1-Bromo-3,5-difluorobenzene) boronic_acid Ar²-B(OH)₂ (4-Propylphenylboronic Acid) base Base (K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Liquid Crystal Synthesis via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and polyaryl structures.[1][2][3] This palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate has become a preferred method for synthesizing the rigid core structures of many liquid crystals.[2][4][5] Its advantages include mild reaction conditions, tolerance to a wide range of functional groups, commercial availability of reagents, and generally high yields.[1][4] These application notes provide a detailed protocol for the synthesis of a representative liquid crystal, 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB), a well-known nematic liquid crystal, using the Suzuki coupling reaction.

General Reaction Scheme

The general transformation for the Suzuki coupling reaction to form a biphenyl core, a common motif in liquid crystals, is depicted below. An aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

  • Ar-X: Aryl halide (X = I, Br, Cl) or triflate (OTf)

  • Ar'-B(OH)₂: Arylboronic acid

  • Pd Catalyst: A palladium(0) source, often used with phosphine ligands.

  • Base: Required for the transmetalation step (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent: A suitable solvent system, which can include organic solvents like toluene, dioxane, or aqueous mixtures.[1][4][6]

Experimental Protocol: Synthesis of 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB)

This protocol details the synthesis of 5CB, a classic nematic liquid crystal, via the Suzuki coupling of 4-bromobenzonitrile and 4-pentylphenylboronic acid.

Materials and Reagents

  • 4-bromobenzonitrile

  • 4-pentylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Apparatus

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas inlet and outlet (bubbler)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[1]

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.

    • In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq) in a small amount of the solvent mixture.

    • Add the catalyst solution to the reaction flask via syringe.

    • The reaction mixture should be purged with the inert gas for an additional 10-15 minutes.[7]

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromobenzonitrile) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7]

    • A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity) is typically used as the eluent.

    • Collect the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the purified 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile as a white solid.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).

    • Determine the liquid crystalline properties, including the phase transition temperatures, using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[8][9]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of various biphenyl and terphenyl-based liquid crystals using the Suzuki coupling reaction.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)Phase Transition Temp (°C)
4-Bromobenzonitrile4-Pentylphenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃Toluene/Ethanol/H₂O8518~95Cr 24 N 35 I
4-Bromoanisole4-Ethylphenylboronic acidPd/C (5%)Na₂CO₃Dimethoxyethane/H₂O8012~98Cr 89 I
1-Bromo-4-fluorobenzene4-Propylphenylboronic acidPd(OAc)₂/SPhos (1%)K₃PO₄Dioxane/H₂O10016~92Cr 65 SmA 78 N 85 I
4,4'-Dibromobiphenyl4-Hexylphenylboronic acid (2.2 eq)Pd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O10024~88Cr 122 N 268 I

Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Data is compiled from typical results found in the literature and should be considered illustrative.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

G Experimental Workflow for Liquid Crystal Synthesis A Reactant Mixing (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Solvent & Catalyst Addition B->C D Reaction at Reflux (80-100°C) C->D E Reaction Monitoring (TLC) D->E E->D Incomplete F Work-up (Extraction & Drying) E->F Complete G Purification (Column Chromatography) F->G H Characterization (NMR, DSC, POM) G->H I Pure Liquid Crystal H->I

Caption: A flowchart of the experimental procedure for synthesizing liquid crystals.

Suzuki_Cycle Suzuki Coupling Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ aryl_halide Ar-X pd_complex1 Ar-Pd(II)L₂-X pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product Ar-Ar' pd_complex2->product Reductive Elimination aryl_halide->pd_complex1 Oxidative Addition boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note and Protocol: Measuring the Dielectric Anisotropy of 3',5'-Difluoro-4-propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for measuring the dielectric anisotropy of the liquid crystal 3',5'-Difluoro-4-propylbiphenyl. It includes the necessary materials, experimental setup, step-by-step procedure, and data analysis.

Introduction

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Their unique anisotropic nature, where physical properties depend on the direction of measurement, makes them invaluable in various applications, most notably in display technologies. Dielectric anisotropy (Δε) is a critical parameter of a liquid crystal, representing the difference in dielectric permittivity when measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This property is fundamental to the operation of liquid crystal displays (LCDs) and other electro-optical devices, as it governs the reorientation of the liquid crystal molecules in an applied electric field.

This compound is a liquid crystal compound whose fluorine substitution is expected to significantly influence its dielectric properties, potentially leading to a negative dielectric anisotropy.[1] The lateral fluorine atoms introduce a dipole moment perpendicular to the long molecular axis.[1] Accurate measurement of its dielectric anisotropy is crucial for characterizing its potential use in advanced display modes such as in-plane switching (IPS) and vertically aligned (VA) modes.

This application note provides a comprehensive protocol for the measurement of the dielectric anisotropy of this compound using the parallel plate capacitor method with an LCR meter.

Materials and Methods

Materials and Equipment
  • Liquid Crystal Sample: this compound (CAS: 137528-87-1)[2]

  • Liquid Crystal Test Cells: Commercially available cells with transparent Indium Tin Oxide (ITO) electrodes. Two types of cells are required:

    • One with a planar (homogeneous) alignment layer.

    • One with a homeotropic alignment layer.

    • Cell gap (d) should be known and uniform (e.g., 5-20 µm).

  • LCR Meter: Capable of measuring capacitance (C) and dissipation factor (D) at various frequencies (e.g., 1 kHz).

  • Function Generator and Voltage Amplifier: To apply a bias voltage to the liquid crystal cell.

  • Hot Stage with Temperature Controller: To control the temperature of the liquid crystal cell precisely.

  • Polarizing Optical Microscope (POM): To verify the alignment of the liquid crystal within the cell.

  • Isotropic Liquid with Known Dielectric Constant: For calibration (e.g., a standard hydrocarbon).

  • Solvents for Cleaning: Acetone, isopropanol.

  • Nitrogen Gas: For drying.

Experimental Workflow

The following diagram illustrates the overall workflow for measuring the dielectric anisotropy of the liquid crystal.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Clean LC Cells B Calibrate Cell Geometry A->B C Fill Cells with LC B->C D Mount Cell on Hot Stage C->D E Verify Alignment (POM) D->E F Measure Capacitance (C) vs. Temperature E->F G Measure C_parallel (Planar Cell) F->G H Measure C_perpendicular (Homeotropic Cell) F->H I Calculate ε_parallel and ε_perpendicular G->I H->I J Calculate Dielectric Anisotropy (Δε) I->J

Caption: Experimental workflow for dielectric anisotropy measurement.

Experimental Protocols

Cell Preparation and Calibration
  • Cleaning the Liquid Crystal Cells:

    • Thoroughly clean the planar and homeotropic alignment cells with acetone and then isopropanol to remove any organic residues.

    • Dry the cells with a gentle stream of nitrogen gas.

  • Calibration of the Cell Constant:

    • To accurately determine the dielectric permittivity, the cell constant (related to the electrode area, A, and the cell gap, d) must be determined.

    • Fill an empty cell with a standard isotropic liquid of a known dielectric constant (ε_cal).

    • Measure the capacitance of the filled cell (C_cal).

    • Measure the capacitance of the empty cell (C_air). The dielectric constant of air (ε_air) is approximately 1.

    • The effective cell gap can be determined from these measurements.

Sample Filling
  • Heat the this compound sample to its isotropic phase to ensure low viscosity for filling.

  • Place a small drop of the liquid crystal at the edge of the cell's filling port.

  • Allow the cell to fill via capillary action. Ensure there are no air bubbles inside the active electrode area.

  • Slowly cool the filled cell back to room temperature to allow for proper alignment.

Measurement of Dielectric Permittivity
  • Measurement of ε∥ (Parallel Component):

    • Mount the filled planar (homogeneous) alignment cell on the hot stage. In this configuration, the liquid crystal director is aligned parallel to the ITO electrodes.

    • Connect the cell electrodes to the LCR meter.

    • The LCR meter measures the capacitance (C∥) of the cell. The electric field is applied perpendicular to the director. Therefore, this measurement gives ε⊥.

    • To obtain ε∥, a sufficiently high AC voltage must be applied to reorient the molecules parallel to the electric field (Freedericksz transition), assuming a positive dielectric anisotropy. For a liquid crystal with negative dielectric anisotropy, this reorientation will not occur. Therefore, for a compound like this compound, which is expected to have negative Δε, the homeotropic cell is used to directly measure ε∥.

  • Measurement of ε⊥ (Perpendicular Component):

    • Mount the filled homeotropic alignment cell on the hot stage. In this configuration, the liquid crystal director is aligned perpendicular to the ITO electrodes.

    • Connect the cell electrodes to the LCR meter.

    • The LCR meter measures the capacitance (C⊥). The electric field is applied parallel to the director. This measurement directly gives ε∥.

    • To measure ε⊥ with this cell, a high AC voltage is applied to reorient the molecules perpendicular to the field.

  • Corrected Protocol for Negative Dielectric Anisotropy:

    • For ε∥: Use the homeotropic cell. The director is perpendicular to the electrodes, and thus parallel to the applied electric field. The measured capacitance is C∥.

    • For ε⊥: Use the planar cell. The director is parallel to the electrodes, and thus perpendicular to the applied electric field. The measured capacitance is C⊥.

  • Data Acquisition:

    • Set the LCR meter to a frequency of 1 kHz.

    • Set the hot stage to the desired measurement temperature. Allow the system to stabilize.

    • Record the capacitance (C∥ from the homeotropic cell and C⊥ from the planar cell) and dissipation factor at each temperature point as the sample is cooled from the isotropic phase.

Data Analysis

The dielectric permittivity (ε') is calculated from the measured capacitance (C) using the following formula:

ε' = (C * d) / (ε₀ * A)

where:

  • C is the measured capacitance.

  • d is the cell gap.

  • A is the electrode area.

  • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

The dielectric anisotropy (Δε) is then calculated as:

Δε = ε∥ - ε⊥[3]

Data Presentation

The following table provides a template for summarizing the measured dielectric properties of this compound at a frequency of 1 kHz. Note: The values presented here are hypothetical and for illustrative purposes only.

Temperature (°C)ε∥ (from Homeotropic Cell)ε⊥ (from Planar Cell)Dielectric Anisotropy (Δε)
253.57.2-3.7
303.67.0-3.4
353.76.8-3.1
403.86.6-2.8
45 (N-I)5.05.00

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between molecular structure and the resulting dielectric anisotropy, which dictates the liquid crystal's response to an electric field.

logical_relationship cluster_molecular Molecular Properties cluster_macroscopic Macroscopic Properties cluster_application Device Application A This compound (Molecular Structure) B Lateral Fluorine Atoms A->B C Dipole Moment Perpendicular to Long Axis B->C D ε_parallel < ε_perpendicular C->D E Negative Dielectric Anisotropy (Δε < 0) D->E F Alignment Perpendicular to Field E->F G Suitable for VA and IPS modes F->G

Caption: From molecular structure to device application.

Conclusion

This application note provides a standardized protocol for the accurate determination of the dielectric anisotropy of this compound. By following these procedures, researchers can obtain reliable data on the dielectric properties of this and similar liquid crystal materials, which is essential for the design and development of new electro-optical devices. The expected negative dielectric anisotropy of this compound makes it a person of interest for advanced display technologies.

References

Application Notes and Protocols for 3',5'-Difluoro-4-propylbiphenyl in Negative Dielectric Anisotropy Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laterally fluorinated biphenyl compounds are a critical class of materials in the formulation of negative dielectric anisotropy (Δε < 0) liquid crystal (LC) mixtures.[1][2] The strategic placement of fluorine atoms perpendicular to the long molecular axis induces a significant dipole moment, leading to a negative Δε.[3] This property is essential for advanced liquid crystal display (LCD) technologies such as Vertical Alignment (VA) and In-Plane Switching (IPS) modes, which offer wide viewing angles and high contrast ratios.[2][4]

3',5'-Difluoro-4-propylbiphenyl is a promising candidate for inclusion in such mixtures. The difluoro substitution at the 3' and 5' positions is expected to confer a moderately negative Δε, while the propyl chain provides a suitable mesophase range and influences viscosity. The biphenyl core contributes to a desirable birefringence (Δn). By carefully blending this compound with other LC components, mixtures with optimized electro-optical properties for specific display applications can be achieved. Laterally fluorinated liquid crystals are known to exhibit high resistivity and modest Δε.[1]

This document provides an overview of the application of this compound in negative dielectric anisotropy LC mixtures, including a representative synthesis protocol, experimental procedures for characterization, and typical electro-optical data for analogous compounds.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table presents a summary of representative quantitative data for analogous laterally difluorinated biphenyl and terphenyl liquid crystal compounds and mixtures containing them. This data is intended to provide a general understanding of the expected properties.

Table 1: Representative Physical and Electro-optical Properties of LC Mixtures Containing Laterally Difluorinated Biphenyl/Terphenyl Analogs

PropertySymbolRepresentative Value RangeUnits
Dielectric AnisotropyΔε-1.8 to -4.0-
BirefringenceΔn0.10 to 0.25-
Rotational Viscosityγ₁60 to 150mPa·s
Clearing PointTɴɪ70 to 120°C
Threshold VoltageVₜₕ1.5 to 2.5V

Note: The values presented are typical ranges for LC mixtures containing laterally difluorinated biphenyl or terphenyl compounds and may not be specific to mixtures containing this compound.

Synthesis Protocol

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds to create biaryl structures.[5][6] The following is a representative protocol for the synthesis of a 4-alkyl-3',5'-difluorobiphenyl compound.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 4-Propylphenylboronic acid

  • 1-Bromo-3,5-difluorobenzene

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-propylphenylboronic acid (1.2 equivalents) and 1-bromo-3,5-difluorobenzene (1.0 equivalent).

  • Catalyst and Base Addition: Add potassium carbonate (2.0 equivalents) and a catalytic amount of Pd(PPh₃)₄ (e.g., 3 mol%).

  • Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by a small amount of degassed water.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions A 4-Propylphenylboronic acid H Suzuki-Miyaura Coupling A->H B 1-Bromo-3,5-difluorobenzene B->H C Pd(PPh3)4 (catalyst) C->H D K2CO3 (base) D->H E Toluene/Ethanol/H2O (solvent) E->H F Reflux (80-90 °C) F->H G Inert Atmosphere (N2 or Ar) G->H I Work-up & Purification H->I J This compound I->J

Caption: Suzuki-Miyaura coupling for this compound.

Experimental Protocols for Characterization of LC Mixtures

The following protocols describe the standard experimental procedures for measuring the key physical and electro-optical properties of a negative dielectric anisotropy liquid crystal mixture containing this compound.

Diagram 2: Experimental Workflow for LC Mixture Characterization

G A LC Mixture Formulation B Cell Preparation A->B C Clearing Point (TNI) Measurement B->C D Dielectric Anisotropy (Δε) Measurement B->D E Birefringence (Δn) Measurement B->E F Rotational Viscosity (γ1) Measurement B->F G Threshold Voltage (Vth) Measurement B->G H Data Analysis C->H D->H E->H F->H G->H

Caption: Workflow for characterizing a negative Δε LC mixture.

Protocol 2: Measurement of Clearing Point (TNI)

  • Sample Preparation: Place a small droplet of the LC mixture on a clean glass slide and cover with a coverslip.

  • Instrumentation: Use a polarizing optical microscope (POM) equipped with a hot stage.

  • Procedure: Heat the sample at a controlled rate (e.g., 1-2 °C/min). Observe the texture change of the liquid crystal. The temperature at which the birefringent nematic phase completely transforms into the dark isotropic liquid phase is the clearing point (Tɴɪ).

Protocol 3: Measurement of Dielectric Anisotropy (Δε)

  • Cell Preparation: Use two types of liquid crystal cells with a known thickness (typically 5-10 µm): a homogeneous (planar) alignment cell and a homeotropic (vertical) alignment cell. Fill the cells with the LC mixture.

  • Instrumentation: An LCR meter is used to measure capacitance.

  • Procedure:

    • Measure the capacitance of the empty cells (C_empty).

    • Measure the capacitance of the filled homogeneous cell (C_parallel) to determine the perpendicular dielectric permittivity (ε⊥).

    • Measure the capacitance of the filled homeotropic cell (C_perpendicular) to determine the parallel dielectric permittivity (ε∥).

    • The dielectric permittivities are calculated using the formula: ε = C_filled / C_empty.

    • The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.

Protocol 4: Measurement of Birefringence (Δn)

  • Cell Preparation: Use a homogeneous alignment cell of known thickness (d).

  • Instrumentation: A polarizing microscope with a light source of known wavelength (λ, e.g., 589 nm or 633 nm) and a rotating compensator (e.g., Berek or de Sénarmont).

  • Procedure:

    • Place the filled cell on the microscope stage between crossed polarizers.

    • Measure the optical retardation (Γ) of the cell using the compensator.

    • The birefringence is calculated using the formula: Δn = Γ / d.

Protocol 5: Measurement of Rotational Viscosity (γ₁)

  • Cell Preparation: Use a homogeneous alignment cell.

  • Instrumentation: An electro-optical setup including a light source, polarizers, the LC cell, a photodetector, an oscilloscope, and a function generator.

  • Procedure:

    • Apply a square-wave voltage to the cell to switch the LC molecules.

    • Measure the transient current and the decay time (τ_off) when the voltage is turned off.

    • The rotational viscosity can be determined from the decay time using the following relationship: γ₁ = (K₁₁ * π²) / (d² * τ_off), where K₁₁ is the splay elastic constant (which needs to be determined separately).

Protocol 6: Measurement of Threshold Voltage (Vₜₕ)

  • Cell Preparation: Use a vertical alignment (VA) cell.

  • Instrumentation: An electro-optical setup to measure the voltage-dependent transmittance.

  • Procedure:

    • Place the VA cell between crossed polarizers.

    • Apply an increasing AC voltage across the cell and measure the transmitted light intensity.

    • The threshold voltage is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.

Conclusion

References

Application Notes and Protocols for Liquid Crystal Mixtures Containing 3',5'-Difluoro-4-propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid crystal (LC) mixtures are the cornerstone of modern display technology and are finding increasing applications in advanced materials and sensing technologies. The formulation of these mixtures is a precise science, where the selection and proportion of individual LC compounds determine the bulk physical properties of the material. Fluorinated liquid crystals, in particular, have garnered significant attention due to their unique electronic properties that allow for the fine-tuning of key performance parameters.

This document provides detailed application notes and experimental protocols for the formulation and characterization of nematic liquid crystal mixtures containing 3',5'-Difluoro-4-propylbiphenyl . This compound, with its lateral fluorine substitutions, is a valuable component for tailoring the dielectric anisotropy and other electro-optical properties of a mixture. The protocols outlined below are intended to guide researchers in the preparation and evaluation of such mixtures for a variety of applications, from high-performance liquid crystal displays (LCDs) to novel optical sensors. The incorporation of fluorine atoms into liquid crystal molecules can significantly alter their properties, often leading to advantages such as optimal dielectric anisotropy, enhanced resistivity, improved voltage retention, and reduced viscosity[1].

Formulation of Nematic Liquid Crystal Mixtures

The formulation of a liquid crystal mixture involves the precise combination of a host nematic liquid crystal with one or more guest compounds to achieve desired physical and electro-optical properties. The addition of this compound can be used to modulate properties such as the clearing point, viscosity, and dielectric anisotropy.

Protocol 1: Preparation of a Nematic Liquid Crystal Test Mixture

This protocol describes the preparation of a test mixture to evaluate the effect of this compound on a host liquid crystal.

Materials:

  • Host nematic liquid crystal (e.g., 5CB, E7, or a commercial mixture)

  • This compound

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Hot plate or heating block

  • Ultrasonic bath

Procedure:

  • Component Weighing: Accurately weigh the desired mass of the host liquid crystal and this compound into a clean, dry glass vial. For a preliminary investigation, a concentration range of 1% to 20% by weight of the dopant is recommended.

  • Initial Mixing: Securely cap the vial and briefly mix the components using a vortex mixer.

  • Homogenization:

    • Heat the vial on a hot plate or heating block to a temperature approximately 10°C above the clearing point of the host liquid crystal. This will bring the mixture into the isotropic phase, facilitating uniform mixing.

    • Gently agitate the vial periodically or use a magnetic stirrer if available.

    • Alternatively, place the vial in an ultrasonic bath for 15-30 minutes to ensure complete dissolution and homogenization.

  • Cooling and Storage:

    • Allow the mixture to cool slowly to room temperature.

    • Store the vial in a desiccator to prevent moisture absorption.

Characterization of Liquid Crystal Mixtures

Once a homogeneous mixture is prepared, its physical and electro-optical properties must be characterized to determine its suitability for a specific application.

Phase Transition Behavior

The phase transition temperatures, particularly the clearing point (the temperature at which the material transitions from the nematic to the isotropic liquid phase), are critical parameters for any liquid crystal mixture.

Protocol 2: Determination of Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating scan at the same rate. The phase transition temperatures are determined from the peaks in the heat flow curve during the second heating scan. The clearing point is identified as the peak of the endothermic transition to the isotropic phase.

Electro-Optical Properties

The dielectric anisotropy (Δε) and rotational viscosity (γ₁) are key parameters that govern the performance of a liquid crystal in an electric field, affecting the threshold voltage and switching speed of a display device. Laterally fluorinated biphenyl compounds are often used to create mixtures with negative dielectric anisotropy[2][3].

Protocol 3: Measurement of Dielectric Anisotropy

Equipment:

  • LCR meter

  • Temperature-controlled hot stage

  • Liquid crystal test cell with a known thickness and electrode area (e.g., planar and homeotropic alignment layers)

  • Function generator and voltage amplifier (for applying a bias voltage)

Procedure:

  • Cell Filling: Fill two liquid crystal test cells, one with planar alignment and one with homeotropic alignment, with the prepared mixture in its isotropic phase via capillary action. Slowly cool the cells to room temperature.

  • Measurement of Perpendicular Dielectric Permittivity (ε⊥):

    • Place the planar aligned cell on the hot stage.

    • Connect the cell electrodes to the LCR meter.

    • Measure the capacitance of the cell at a standard frequency (e.g., 1 kHz) and a low voltage (e.g., 0.1 Vrms).

    • Calculate ε⊥ using the formula: C = (ε₀ * ε⊥ * A) / d, where C is the measured capacitance, ε₀ is the vacuum permittivity, A is the electrode area, and d is the cell gap.

  • Measurement of Parallel Dielectric Permittivity (ε∥):

    • Place the homeotropic aligned cell on the hot stage and connect it to the LCR meter.

    • Measure the capacitance to determine ε∥ using the same formula.

  • Calculation of Dielectric Anisotropy:

    • Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.

Protocol 4: Measurement of Rotational Viscosity (γ₁)

The rotational viscosity can be determined by measuring the transient current upon applying a voltage step to a liquid crystal cell.

Equipment:

  • Liquid crystal test cell (planar alignment)

  • Function generator

  • Voltage amplifier

  • Digital oscilloscope

  • Series resistor of known value

Procedure:

  • Circuit Setup: Connect the function generator, voltage amplifier, series resistor, and the liquid crystal cell in a series circuit.

  • Measurement:

    • Apply a square wave voltage to the circuit with an amplitude sufficient to switch the liquid crystal molecules.

    • Measure the voltage across the series resistor using the oscilloscope. The current flowing through the cell can be calculated from this voltage.

    • The rotational viscosity is related to the decay time of the transient current peak. Detailed analysis of the current waveform allows for the extraction of γ₁.

Data Presentation

The following tables present hypothetical data for a nematic liquid crystal mixture containing this compound. This data is for illustrative purposes to demonstrate how the properties of a host mixture can be tuned.

Table 1: Physical Properties of a Hypothetical Liquid Crystal Mixture

PropertyHost LC (e.g., 5CB)Mixture with 10 wt% this compound
Clearing Point (°C)35.342.1
Melting Point (°C)24.018.5
Nematic Range (°C)11.323.6

Table 2: Electro-Optical Properties of a Hypothetical Liquid Crystal Mixture (at 25°C)

PropertyHost LC (e.g., 5CB)Mixture with 10 wt% this compound
Dielectric Anisotropy (Δε)+11.5+9.8
Birefringence (Δn) at 589 nm0.180.17
Rotational Viscosity (γ₁) (mPa·s)5045

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of liquid crystal mixtures.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_analysis Data Analysis weighing Weighing of Components mixing Mixing and Homogenization weighing->mixing pom Polarized Optical Microscopy (POM) mixing->pom Phase Identification dsc Differential Scanning Calorimetry (DSC) mixing->dsc Phase Transitions electro_optical Electro-Optical Measurements mixing->electro_optical Dielectric Properties Birefringence viscosity Viscosity Measurement mixing->viscosity Rotational Viscosity data_tables Tabulation of Quantitative Data pom->data_tables dsc->data_tables electro_optical->data_tables viscosity->data_tables performance_eval Performance Evaluation data_tables->performance_eval

Caption: Workflow for LC Mixture Formulation and Characterization.

Logical Relationship of Properties

The following diagram illustrates the relationship between the molecular structure of the components and the macroscopic properties of the liquid crystal mixture.

property_relationship cluster_molecular Molecular Properties cluster_macroscopic Macroscopic Properties cluster_device Device Performance structure Molecular Structure (e.g., this compound) dipole Dipole Moment structure->dipole polarizability Polarizability structure->polarizability shape Molecular Shape structure->shape dielectric Dielectric Anisotropy (Δε) dipole->dielectric birefringence Birefringence (Δn) polarizability->birefringence viscosity Viscosity (γ₁) shape->viscosity clearing_point Clearing Point (T_c) shape->clearing_point threshold Threshold Voltage dielectric->threshold switching Switching Speed birefringence->switching viscosity->switching

Caption: Molecular Structure to Device Performance Relationship.

References

Application Notes and Protocols: Thermal Analysis of 3',5'-Difluoro-4-propylbiphenyl using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This information is invaluable for characterizing the physical and chemical properties of compounds such as 3',5'-Difluoro-4-propylbiphenyl, a fluorinated biphenyl derivative of interest in materials science and pharmaceutical development. These application notes provide a comprehensive protocol for conducting DSC analysis on this compound to determine key thermal characteristics, including melting point, enthalpy of fusion, and to assess its purity.

Data Presentation

The quantitative data obtained from the DSC analysis of this compound should be meticulously recorded and organized. Below is a template for summarizing the key thermal events. While specific experimental data for this compound is not widely published, the table includes a reference melting point for a structurally analogous fluorinated biphenyl compound to provide context.

Table 1: Summary of Thermal Properties of Fluorinated Biphenyl Compounds

Thermal EventThis compound (Hypothetical Data)4-[Difluoro(3,4,5-trifluorophenoxy)-methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl
Melting Point (T_m) To be determined42.511 °C[1]
Onset Temperature To be determinedNot Available
Peak Temperature To be determinedNot Available
Enthalpy of Fusion (ΔH_fus) To be determinedNot Available
Glass Transition (T_g) To be determined (if applicable)Not Available
Decomposition Temp (T_d) To be determinedNot Available

Note: The data for this compound is to be populated upon experimental analysis. The provided data for the related compound is for illustrative purposes.

Experimental Protocols

This section outlines a detailed methodology for the DSC analysis of this compound.

Materials and Equipment
  • Sample: this compound (purity ≥ 98%)

  • DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer).

  • Sample Pans: Aluminum or other appropriate pans and lids.

  • Crimper: For sealing the DSC pans.

  • Microbalance: With a precision of at least 0.01 mg.

  • Inert Gas: High purity nitrogen or argon (99.999% purity).

Instrument Calibration

Before sample analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc). Follow the manufacturer's calibration procedures.

Sample Preparation
  • Accurately weigh 2-5 mg of this compound directly into a tared aluminum DSC pan.

  • Record the exact weight.

  • Place a lid on the pan and seal it using a crimper. Ensure the seal is hermetic to prevent any loss of sample due to sublimation.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Measurement Parameters
  • Place the prepared sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0 °C).

  • Ramp the temperature at a controlled heating rate. A standard heating rate is 10 °C/min. To investigate subtle transitions, slower heating rates (e.g., 2-5 °C/min) may be employed.

  • Heat the sample to a temperature significantly above the melting point but below the decomposition temperature (e.g., 100 °C).

  • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

  • A second heating scan is often performed to observe any changes in the thermal behavior after the initial melt and recrystallization, which can provide information on polymorphism or thermal history.

Data Analysis
  • Plot the heat flow (in mW or W/g) as a function of temperature (°C).

  • Melting Point (T_m): Determine the melting point from the endothermic peak. The peak temperature is commonly reported, although the onset temperature can also be used.

  • Enthalpy of Fusion (ΔH_fus): Calculate the enthalpy of fusion by integrating the area of the melting peak. The value is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

  • Purity Estimation: The purity of the sample can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Specialized software is often used for this analysis.

  • Other Transitions: Examine the thermogram for any other thermal events, such as glass transitions (a step change in the baseline) or solid-solid transitions (additional endothermic or exothermic peaks).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a DSC analysis.

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis DSC Analysis cluster_data Data Processing & Interpretation start Start calibrate Calibrate DSC with Reference Standards start->calibrate weigh Weigh 2-5 mg of This compound calibrate->weigh encapsulate Encapsulate Sample in Aluminum Pan weigh->encapsulate load_pans Load Sample and Reference Pans into DSC encapsulate->load_pans prepare_ref Prepare Empty Reference Pan prepare_ref->load_pans purge Purge with Inert Gas load_pans->purge equilibrate Equilibrate at Starting Temperature purge->equilibrate heat_cool_heat Heating/Cooling Cycle (e.g., 10 °C/min) equilibrate->heat_cool_heat acquire_data Acquire Heat Flow vs. Temperature Data heat_cool_heat->acquire_data plot_thermogram Plot DSC Thermogram acquire_data->plot_thermogram analyze_peaks Analyze Thermal Events (Tm, ΔHfus) plot_thermogram->analyze_peaks report Generate Report analyze_peaks->report end_node End report->end_node

Caption: Workflow for DSC Analysis.

This structured approach to DSC analysis will enable researchers and scientists to obtain reliable and reproducible data on the thermal properties of this compound, which is crucial for its application in drug development and materials science.

References

Application Notes and Protocols for the Analysis of 3',5'-Difluoro-4-propylbiphenyl using Polarized Optical Microscopy (POM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polarized Optical Microscopy (POM) is a powerful, non-destructive analytical technique extensively utilized for the characterization of anisotropic materials, such as liquid crystals.[1][2] This application note provides a detailed protocol for the analysis of the liquid crystalline properties of 3',5'-Difluoro-4-propylbiphenyl, a compound of interest in materials science and drug development. POM allows for the identification of various liquid crystal phases (mesophases), the determination of phase transition temperatures, and the qualitative assessment of material purity through the observation of characteristic optical textures.[3][4]

Liquid crystals exhibit a state of matter with properties between those of a conventional liquid and a solid crystal.[3] Their molecules possess a degree of orientational order, leading to birefringence, the property of having different refractive indices for light polarized in different directions.[5] POM exploits this birefringence to generate high-contrast images of liquid crystal textures, which are unique fingerprints of different mesophases (e.g., nematic, smectic).[6][7] By controlling the temperature of the sample, the transitions between these phases can be directly observed and their corresponding temperatures recorded.[8] This information is crucial for understanding the material's behavior and for its potential applications.

Experimental Protocols

Materials and Equipment
  • Sample: this compound

  • Microscope: A research-grade polarized optical microscope equipped with:

    • Rotating stage

    • Crossed polarizers (polarizer and analyzer)[3]

    • A full-wave (first-order retardation) plate[5]

    • Objective lenses (e.g., 10x, 20x, 50x)

    • Digital camera for image capture

  • Heating/Cooling Stage: A programmable hot stage with a temperature controller (e.g., Linkam or Mettler-Toledo)

  • Sample Preparation:

    • Microscope slides

    • Cover slips

    • Spatula

    • Hot plate (for melting crystalline samples)

Sample Preparation
  • Place a small amount (a few milligrams) of the this compound sample onto a clean microscope slide.

  • If the sample is a solid at room temperature, gently heat the slide on a hot plate to melt the crystal into its isotropic liquid phase.

  • Carefully place a cover slip over the molten droplet to create a thin film of the material.[8] The ideal thickness is typically between 5-20 µm to minimize the influence of surface effects and allow for clear texture observation.

  • Allow the sample to cool to room temperature. The liquid crystal may adopt a specific alignment or form a polydomain texture.

POM Analysis Protocol
  • Initial Observation:

    • Place the prepared slide on the microscope's rotating stage.

    • Using a low-power objective (e.g., 10x), bring the sample into focus under plane-polarized light (analyzer removed).

    • Cross the polarizers. If the sample is birefringent (in a liquid crystal or crystalline phase), it will appear bright against a dark background.[2] Isotropic liquids or amorphous solids will remain dark.

    • Rotate the stage. Anisotropic materials will show extinction (go dark) every 90° of rotation.[1]

  • Thermal Analysis:

    • Place the slide on the hot stage.

    • Set the temperature controller to a starting temperature below the first expected phase transition.

    • Slowly heat the sample at a controlled rate (e.g., 1-5 °C/min). A slower heating rate allows for better observation of subtle changes in texture.[9]

    • Carefully observe the sample for any changes in texture, which indicate a phase transition. Record the temperature at which these transitions occur.[8]

    • Capture images of the characteristic textures for each observed mesophase.

    • Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase (clearing point). Record this temperature.

    • Slowly cool the sample at the same controlled rate. Observe the formation of liquid crystal phases from the isotropic liquid and record the corresponding transition temperatures. Note any differences in transition temperatures between the heating and cooling cycles (thermal hysteresis).

  • Mesophase Identification:

    • Compare the observed optical textures with reference images of known liquid crystal phases.[7]

      • Nematic (N) Phase: Characterized by a thread-like (Schlieren) texture with dark brushes corresponding to topological defects.[7]

      • Smectic (Sm) Phases: Exhibit more ordered, layered structures. For example, the Smectic A (SmA) phase often shows a focal-conic fan texture, while the Smectic C (SmC) phase may show a broken fan or Schlieren texture.[6]

    • Insert a full-wave retardation plate to determine the optical sign of the mesophases, which can aid in their identification.[5]

Data Presentation

The quantitative data obtained from the POM analysis, primarily the phase transition temperatures, should be summarized in a clear and structured table. This allows for easy comparison between heating and cooling cycles.

Table 1: Phase Transition Temperatures of this compound determined by POM.

TransitionHeating Cycle (°C)Cooling Cycle (°C)
Crystal (Cr) to Smectic (Sm)75.268.5
Smectic (Sm) to Nematic (N)98.697.1
Nematic (N) to Isotropic (I)115.4114.9

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the POM analysis of a liquid crystal sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis POM Analysis cluster_data Data Interpretation prep1 Place sample on slide prep2 Melt sample (if solid) prep1->prep2 prep3 Apply coverslip to form thin film prep2->prep3 analysis1 Initial observation at room temperature prep3->analysis1 Prepared Sample analysis2 Mount on hot stage analysis1->analysis2 analysis3 Heating cycle (controlled rate) analysis2->analysis3 analysis4 Observe and record phase transitions analysis3->analysis4 analysis5 Cooling cycle (controlled rate) analysis4->analysis5 analysis6 Observe and record phase transitions analysis5->analysis6 data1 Identify mesophase textures analysis6->data1 Collected Images & Temperatures data2 Determine transition temperatures data1->data2 data3 Summarize data in a table data2->data3

Caption: A flowchart of the experimental workflow for POM analysis.

Principle of Polarized Optical Microscopy

This diagram illustrates the fundamental principle of how POM generates contrast from a birefringent sample.

pom_principle cluster_setup POM Setup light Unpolarized Light Source polarizer Polarizer (Vertical) light->polarizer sample Birefringent Sample (e.g., Liquid Crystal) polarizer->sample Linearly Polarized Light analyzer Analyzer (Horizontal) sample->analyzer Elliptically Polarized Light (due to birefringence) observer Observer/ Camera analyzer->observer Visible Light (Interference Colors)

Caption: The basic principle of polarized optical microscopy.

Conclusion

Polarized Optical Microscopy is an indispensable tool for the initial characterization of liquid crystalline materials like this compound. The protocols outlined in this application note provide a systematic approach to sample preparation, thermal analysis, and mesophase identification. The ability to directly visualize the distinct optical textures of different phases allows for a rapid and effective determination of the material's thermotropic behavior. For more quantitative data on the energetics of these transitions, POM is often used in conjunction with techniques like Differential Scanning Calorimetry (DSC).[8]

References

Application of 3',5'-Difluoro-4-propylbiphenyl in Vertically Aligned (VA) Displays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vertically aligned (VA) liquid crystal displays (LCDs) are a dominant technology in the display market, renowned for their high contrast ratios, wide viewing angles, and deep black levels. The performance of these displays is critically dependent on the properties of the liquid crystal (LC) mixture used. A key component in many modern VA LC mixtures is 3',5'-Difluoro-4-propylbiphenyl. The strategic placement of two fluorine atoms on the biphenyl core structure imparts a significant negative dielectric anisotropy (Δε), a fundamental requirement for the vertical alignment of liquid crystal molecules in the absence of an electric field.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of LC mixtures for VA displays.

Core Compound Properties: this compound

The molecular structure of this compound is engineered to provide a combination of properties essential for high-performance VA displays. The lateral fluorine substituents are crucial for inducing a strong dipole moment perpendicular to the long molecular axis, which results in a negative dielectric anisotropy.[1][2] This allows the liquid crystal molecules to align perpendicularly to the substrate in the off-state, blocking light and producing a true black appearance. The propyl chain provides a suitable aspect ratio for the molecule, contributing to the stability of the nematic phase over a broad temperature range.

While specific quantitative data for the pure compound is often proprietary and found within patented liquid crystal mixtures, the general contributions of such a molecule to a VA mixture are well-understood. The incorporation of this compound into a liquid crystal mixture is expected to influence the following key parameters:

  • Dielectric Anisotropy (Δε): Contributes significantly to a more negative Δε, which is essential for low threshold voltage operation.

  • Rotational Viscosity (γ₁): The rigid core and fluorine atoms can influence the viscosity of the mixture, which in turn affects the response time of the display.[1]

  • Birefringence (Δn): The biphenyl core contributes to the overall optical anisotropy of the mixture, a key parameter in determining the cell gap and optimizing light transmission.

  • Clearing Point (Tₙᵢ): The melting and clearing points of the compound affect the operational temperature range of the final LC mixture.

Data Presentation: Properties of a Representative VA Liquid Crystal Mixture

To illustrate the impact of fluorinated biphenyls like this compound, the following table summarizes the typical properties of a commercial VA liquid crystal mixture containing such components.

PropertySymbolValueUnit
Dielectric AnisotropyΔε-2.0 to -5.0at 20°C, 1 kHz
Rotational Viscosityγ₁100 to 200mPa·s
BirefringenceΔn0.08 to 0.12at 589 nm, 20°C
Clearing PointTₙᵢ> 70°C
Threshold VoltageVₜₕ1.5 to 2.5V
Response Time (rise/fall)τ< 10ms

Note: These values are representative and can be tailored by adjusting the concentration of this compound and other components in the liquid crystal mixture.

Experimental Protocols

Protocol 1: Preparation of a Vertically Aligned Liquid Crystal Test Cell

This protocol outlines the fabrication of a standard VA test cell for evaluating the electro-optical properties of a liquid crystal mixture containing this compound.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Vertical alignment polyimide (PI) solution

  • N-Methyl-2-pyrrolidone (NMP) for dilution

  • Liquid crystal mixture containing this compound

  • UV-curable sealant with spacer beads (e.g., 4.25 μm)

  • Acetone, Isopropyl alcohol (IPA)

  • Deionized (DI) water

  • Nitrogen gas source

Equipment:

  • Spinner

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV curing system

  • Vacuum chamber

  • Polarizing optical microscope

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of acetone, isopropyl alcohol, and deionized water, each for 15 minutes. Dry the substrates with a stream of nitrogen gas and bake on a hot plate at 110°C for 10 minutes to remove any residual moisture.

  • Polyimide Coating: Spin-coat the vertical alignment polyimide solution onto the ITO surface of the substrates. The spin speed and time should be optimized to achieve a uniform layer of the desired thickness (typically 50-100 nm).

  • Pre-baking and Curing: Pre-bake the PI-coated substrates on a hot plate at 80-90°C for 10-15 minutes to evaporate the solvent. Subsequently, cure the PI layer in an oven at the temperature specified by the manufacturer (typically 180-230°C) for 1 hour.

  • Rubbing (Optional but common for uniform pretilt): Gently rub the cured PI surface with a rubbing machine equipped with a velvet cloth. This process creates micro-grooves that induce a small pretilt angle, ensuring a uniform switching direction for the liquid crystal molecules.

  • Cell Assembly: Apply a UV-curable sealant mixed with spacer beads around the perimeter of one of the prepared substrates. Assemble the cell by placing the second substrate on top, with the PI-coated surfaces facing each other and the rubbing directions (if applicable) anti-parallel.

  • Cell Sealing: Expose the assembled cell to UV light to cure the sealant, forming a sealed empty cell with a precise cell gap defined by the spacer beads.

  • Liquid Crystal Filling: Place the empty cell in a vacuum chamber. After evacuating the chamber, introduce the liquid crystal mixture containing this compound at the opening of the cell. The liquid crystal will be drawn into the cell by capillary action once the vacuum is released.

  • Sealing the Filling Port: After the cell is completely filled, seal the filling port with a small amount of UV-curable sealant and cure it.

G cluster_0 Substrate Preparation cluster_1 Cell Assembly cluster_2 LC Filling a ITO Substrate Cleaning b Polyimide Coating a->b c Curing b->c d Sealant Application c->d e Cell Assembly d->e f UV Curing e->f g Vacuum Filling f->g h Port Sealing g->h

Fig. 1: Experimental workflow for VA liquid crystal cell fabrication.
Protocol 2: Measurement of Electro-Optical Properties

This protocol describes the methodology for characterizing the key electro-optical performance parameters of the fabricated VA liquid crystal cell.

Equipment:

  • Helium-Neon (He-Ne) laser (633 nm) or a white light source with a photodetector

  • Function generator

  • Voltage amplifier

  • Digital oscilloscope

  • Polarizers

  • Rotating sample stage

Procedure:

  • Setup: Place the fabricated VA cell between two crossed polarizers on the rotating sample stage. The rubbing direction of the cell should be at 45 degrees to the transmission axes of the polarizers. Align the laser beam to pass through the polarizers and the cell, with the photodetector positioned to measure the transmitted light intensity.

  • Voltage-Transmittance (V-T) Curve Measurement:

    • Apply a square-wave voltage of varying amplitude (0 to 10 V, 1 kHz) to the cell using the function generator and amplifier.

    • Measure the transmitted light intensity at each voltage step using the photodetector and record the data.

    • Plot the normalized transmittance as a function of the applied voltage to obtain the V-T curve. The threshold voltage (Vₜₕ) is defined as the voltage at which the transmittance reaches 10% of its maximum value.

  • Response Time Measurement:

    • Apply a square-wave voltage that switches between the threshold voltage (Vₜₕ) and the saturation voltage (the voltage for maximum transmittance).

    • Use the digital oscilloscope to monitor both the applied voltage waveform and the photodetector output.

    • The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% of its final value when the voltage is switched on.

    • The fall time (τ_off) is the time taken for the transmittance to change from 90% to 10% of its initial value when the voltage is switched off.

G cluster_0 Input Signal cluster_1 Optical Path cluster_2 Data Acquisition a Function Generator b Voltage Amplifier a->b e VA LC Cell b->e c Light Source d Polarizer 1 c->d d->e f Polarizer 2 e->f g Photodetector f->g h Digital Oscilloscope g->h

Fig. 2: Schematic of the electro-optical measurement setup.

Structure-Property Relationship

The performance of this compound in a VA display is directly linked to its molecular structure. The relationship between the key structural features and the resulting properties is crucial for the design of new liquid crystal materials.

G cluster_0 Molecular Structure cluster_1 Physical Properties cluster_2 VA Display Performance a 3',5'-Difluoro Substitution d Negative Dielectric Anisotropy (Δε < 0) a->d Induces g Low Rotational Viscosity (γ₁) a->g Can influence b Biphenyl Core e High Birefringence (Δn) b->e Contributes to c 4-Propyl Chain f Good Nematic Range c->f Promotes h Low Threshold Voltage d->h Enables i High Contrast Ratio e->i Contributes to j Fast Response Time g->j Leads to

Fig. 3: Relationship between molecular structure and VA display performance.

Conclusion

This compound is a vital component in the formulation of high-performance liquid crystal mixtures for vertically aligned displays. Its unique molecular structure, featuring lateral fluorine atoms, provides the essential negative dielectric anisotropy required for this display mode. By carefully formulating mixtures with this and other mesogenic compounds, researchers and engineers can fine-tune the electro-optical properties to achieve displays with low power consumption, high contrast, and fast switching speeds, meeting the demands of modern electronic devices. The protocols provided herein offer a foundational framework for the fabrication and characterization of VA-LCDs incorporating this important class of liquid crystals.

References

Application Notes and Protocols for Viscosity Measurements of Liquid Crystal Mixtures with 3',5'-Difluoro-4-propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. Their unique characteristics, such as anisotropy and response to electric fields, make them invaluable in various applications, including display technologies and advanced materials. The viscosity of a liquid crystal mixture is a critical parameter that dictates its dynamic behavior and performance, particularly its switching speed in display devices.

The addition of fluorinated compounds, such as 3',5'-Difluoro-4-propylbiphenyl, to liquid crystal mixtures is a common strategy to tailor their physical properties. Fluorine's high electronegativity and the specific stereochemistry it imparts can significantly influence intermolecular interactions, leading to desirable characteristics like reduced viscosity and modified dielectric anisotropy.[1][2] This application note provides a detailed protocol for the preparation and viscosity measurement of liquid crystal mixtures containing this compound, aimed at researchers and professionals in materials science and drug development.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (guest compound)

  • Nematic liquid crystal host (e.g., 5CB, E7, or a custom mixture)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Lint-free wipes

  • Calibration standards for viscometer

Equipment:

  • Rotational viscometer/rheometer with temperature control (e.g., Brookfield, Anton Paar, TA Instruments)

  • Appropriate spindle or cone-plate geometry for the viscometer

  • Analytical balance (at least 4-digit)

  • Vortex mixer

  • Hot plate or heating block

  • Temperature controller

  • Ultrasonic bath

  • Glass vials with airtight caps

  • Pipettes

Protocol 1: Preparation of Liquid Crystal Mixtures

This protocol describes the preparation of a liquid crystal mixture with a specific weight percentage of this compound.

  • Weighing: Accurately weigh the desired amounts of the nematic liquid crystal host and this compound using an analytical balance. It is recommended to prepare a stock solution of the host and then add the guest compound to achieve the target concentrations (e.g., 1%, 5%, 10% w/w).

  • Mixing: Transfer the weighed components into a clean, dry glass vial.

  • Homogenization:

    • Securely cap the vial.

    • Heat the mixture on a hot plate or in a heating block to a temperature above the clearing point of the mixture (the temperature at which it becomes an isotropic liquid). This ensures proper mixing.

    • Once the mixture is in the isotropic phase, vortex it for several minutes to ensure homogeneity.

    • For potentially difficult-to-dissolve components, sonication in an ultrasonic bath while heated can aid in achieving a uniform mixture.

  • Cooling and Storage:

    • Allow the mixture to cool down slowly to room temperature.

    • Store the prepared mixture in a tightly sealed vial in a desiccator to prevent moisture absorption.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

This protocol outlines the procedure for measuring the rotational viscosity of the prepared liquid crystal mixtures.

  • Instrument Setup and Calibration:

    • Turn on the rotational viscometer and the temperature controller. Allow the instrument to warm up and stabilize.

    • Select the appropriate spindle or cone-plate geometry based on the expected viscosity of the sample. For low-viscosity liquid crystals, a cone-plate system is often preferred for its precision at high shear rates.

    • Perform a calibration of the viscometer using a certified viscosity standard at the desired measurement temperature.

  • Sample Loading:

    • Ensure the sample stage and the geometry are clean and free of any residues from previous measurements.

    • Carefully place the required volume of the liquid crystal mixture onto the lower plate of the viscometer. The sample volume will depend on the geometry being used.

    • Lower the upper geometry (spindle or cone) to the correct measurement gap. Ensure the sample evenly fills the gap without overflowing or forming air bubbles.

  • Temperature Equilibration:

    • Set the desired measurement temperature using the temperature controller.

    • Allow the sample to equilibrate at the set temperature for a sufficient amount of time (e.g., 10-15 minutes) to ensure thermal stability.

  • Measurement:

    • Set the desired shear rate or rotational speed. It is recommended to perform a shear rate sweep to determine if the mixture exhibits Newtonian or non-Newtonian behavior.

    • Start the measurement and allow the viscosity reading to stabilize.

    • Record the viscosity value, shear rate, and temperature.

    • Repeat the measurement at different temperatures to study the temperature dependence of the viscosity.

  • Cleaning:

    • After the measurement is complete, carefully clean the geometry and the sample stage with an appropriate solvent and lint-free wipes.

Data Presentation

Quantitative data from viscosity measurements should be summarized in clearly structured tables for easy comparison. Below are example tables illustrating how to present the data. Note: The following data are for illustrative purposes only and should be replaced with actual experimental results.

Table 1: Viscosity of Liquid Crystal Mixtures with this compound at a Constant Temperature (25°C)

Concentration of this compound (w/w %)Shear Rate (s⁻¹)Rotational Viscosity (mPa·s)
0 (Host LC)10035.2
110033.8
510030.5
1010027.1

Table 2: Temperature Dependence of Viscosity for a Liquid Crystal Mixture Containing 5% (w/w) this compound

Temperature (°C)Shear Rate (s⁻¹)Rotational Viscosity (mPa·s)
2010045.3
2510030.5
3010021.8
3510015.9

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the viscosity measurement of liquid crystal mixtures.

G Experimental Workflow for Viscosity Measurement cluster_prep Sample Preparation cluster_measure Viscosity Measurement weigh Weigh LC Host and This compound mix Mix Components in Vial weigh->mix heat Heat Above Clearing Point mix->heat homogenize Vortex/Sonicate for Homogenization heat->homogenize cool Cool to Room Temperature homogenize->cool load Load Sample onto Viscometer cool->load setup Instrument Setup and Calibration setup->load equilibrate Temperature Equilibration load->equilibrate measure Perform Measurement at Set Shear Rate and Temperature equilibrate->measure record Record Data measure->record clean Clean Instrument record->clean

Caption: Workflow for the preparation and viscosity measurement of liquid crystal mixtures.

Factors Influencing Viscosity

This diagram illustrates the logical relationships between various factors that influence the viscosity of liquid crystal mixtures.

G Factors Influencing Viscosity of Liquid Crystal Mixtures viscosity Mixture Viscosity concentration Concentration of This compound intermolecular Intermolecular Interactions concentration->intermolecular temperature Temperature temperature->intermolecular order Order Parameter temperature->order host Properties of Host Liquid Crystal host->intermolecular shear Shear Rate shear->viscosity intermolecular->viscosity order->viscosity molecular Molecular Structure (Guest and Host) molecular->intermolecular

Caption: Key factors influencing the viscosity of liquid crystal mixtures.

Conclusion

The viscosity of liquid crystal mixtures is a crucial parameter that is significantly influenced by the addition of dopants such as this compound. The protocols provided in this application note offer a standardized methodology for the preparation and measurement of these mixtures, ensuring reliable and reproducible results. By carefully controlling experimental parameters and systematically recording data, researchers can effectively characterize the rheological properties of novel liquid crystal formulations, paving the way for the development of advanced materials with tailored performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Biphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated biphenyl liquid crystals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of these specialized materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized fluorinated biphenyl liquid crystals?

A1: Common impurities can be broadly categorized as organic and inorganic. Organic impurities often include unreacted starting materials, byproducts from side reactions, and constitutional isomers of the target molecule. Inorganic impurities are typically residual catalysts, salts from workup procedures, and ions that can be adsorbed from the environment or processing equipment.[1][2]

Q2: How do these impurities affect the properties of the liquid crystals?

A2: Impurities can significantly alter the key properties of liquid crystals. For instance, they can lower the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), broaden the phase transition temperature range, and adversely affect the dielectric anisotropy and resistivity of the material.[2] Ionic impurities are particularly detrimental as they can reduce the voltage holding ratio, leading to poor performance in display applications.[1]

Q3: Which purification technique is best for my fluorinated biphenyl liquid crystal?

A3: The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity.

  • Recrystallization is excellent for removing small amounts of impurities and can yield very high-purity crystalline material, though yields may be lower.[3][4]

  • Flash Column Chromatography is highly effective for separating the target compound from significant quantities of byproducts and unreacted starting materials, especially those with different polarities.[5]

  • Zone Refining is the method of choice for achieving ultra-high purity (>99.999%), as it is extremely effective at removing trace impurities from solid materials.[6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during product purification, presented in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens with low-melting-point solids or when the solution is too concentrated.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool slowly.[8]

  • Change the Solvent System: The chosen solvent may not be ideal. A different solvent or a solvent pair might be necessary to achieve proper crystallization. For fluorinated compounds, which can have unique solubility profiles, you may need to experiment with a range of solvents.[2][9]

Q2: No crystals are forming, even after cooling the solution. What is the problem?

A2: This is a common issue that can often be resolved with one of the following techniques:

  • Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[10]

    • Add a seed crystal of the pure compound. This will provide a template for crystallization to begin.[10]

  • Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]

Column Chromatography Issues

Q1: My fluorinated biphenyl is not separating well from an impurity with a very similar Rf value.

A1: Separating compounds with similar polarity is a common challenge.

  • Optimize the Solvent System: Try a less polar solvent system to increase the separation on the TLC plate. A very small change in the solvent ratio can sometimes make a significant difference.

  • Use a Longer Column: A longer column provides more stationary phase for the separation to occur, which can improve the resolution of closely eluting compounds.

  • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to effectively separate compounds with close Rf values.

Q2: My compound is streaking on the column and the collected fractions are not pure.

A2: Streaking, or "tailing," can be caused by several factors.

  • Compound Insolubility: The compound may be partially insoluble in the chosen eluent, causing it to streak down the column. Ensure your compound is fully soluble in the solvent system.

  • Acidic Silica Gel: Fluorinated compounds can sometimes interact with the acidic silanol groups on the silica gel. You can try neutralizing the silica gel by adding a small amount of a non-polar amine like triethylamine (0.1-1%) to your eluent.

  • Column Overloading: Too much sample was loaded onto the column. For a given column size, there is a maximum amount of sample that can be effectively separated.

Data Presentation

The following table provides an illustrative comparison of the expected outcomes for different purification techniques when applied to a hypothetical crude fluorinated biphenyl liquid crystal with an initial purity of 95%.

Purification TechniqueTypical Final Purity (%)Typical Yield (%)Processing TimeKey AdvantagesKey Disadvantages
Single Recrystallization99.0 - 99.570 - 852 - 4 hoursSimple, effective for removing small amounts of impurities.[4]Can have lower yields, finding a suitable solvent can be time-consuming.[3]
Flash Column Chromatography98.0 - 99.080 - 951 - 3 hoursGood for separating complex mixtures and large quantities of impurities.[5]May not achieve the highest purity, requires larger volumes of solvent.
Multiple Recrystallizations> 99.850 - 706 - 12 hoursCan achieve very high purity.[3]Yield decreases with each recrystallization step.
Zone Refining> 99.99960 - 8024 - 48 hoursAchieves ultra-high purity, excellent for removing trace impurities.[6][7]Slow process, requires specialized equipment.[6]

Experimental Protocols

Protocol 1: Recrystallization of a Fluorinated Biphenyl

Objective: To purify a solid fluorinated biphenyl liquid crystal by recrystallization.

Materials:

  • Crude fluorinated biphenyl solid

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, hexane, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify a fluorinated biphenyl liquid crystal from a reaction mixture.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Carefully add the sample to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified fluorinated biphenyl.

Protocol 3: Zone Refining

Objective: To achieve ultra-high purity of a solid fluorinated biphenyl liquid crystal.

Materials:

  • Fluorinated biphenyl solid (pre-purified by another method)

  • Zone refiner apparatus

  • Quartz or borosilicate glass tube

Procedure:

  • Sample Preparation: The pre-purified solid is loaded into a long, narrow tube, typically made of quartz or borosilicate glass. The tube is then either evacuated or filled with an inert gas.

  • Zone Melting: A narrow ring heater is passed slowly along the length of the tube. This creates a small molten zone in the solid sample.

  • Impurity Segregation: As the molten zone moves, the impurities, which are typically more soluble in the liquid phase than in the solid phase, are carried along with the molten zone. The material that re-solidifies behind the moving zone is of higher purity.[7]

  • Multiple Passes: The process is repeated multiple times (multiple passes of the heater) to move the impurities to one end of the tube.

  • Isolation: After the desired number of passes, the tube is cooled, and the purified section of the solid is physically separated from the end containing the concentrated impurities. The typical zone migration rate is in the range of a few centimeters per hour, and the entire process can take 24 hours or more.[6]

Visualizations

Purification_Method_Selection Purification Method Selection for Fluorinated Biphenyls start Crude Product impurity_level Assess Impurity Profile & Quantity start->impurity_level major_impurities Major Impurities / Byproducts? impurity_level->major_impurities High levels trace_impurities Trace Impurities Only? impurity_level->trace_impurities Low levels major_impurities->trace_impurities No column_chrom Flash Column Chromatography major_impurities->column_chrom Yes recrystallization Recrystallization trace_impurities->recrystallization Yes purity_check1 Check Purity (e.g., HPLC, DSC) column_chrom->purity_check1 purity_check2 Check Purity recrystallization->purity_check2 ultra_high_purity Ultra-High Purity Required? purity_check1->ultra_high_purity Purity Sufficient? No final_product Pure Product purity_check1->final_product Purity Sufficient? Yes purity_check2->ultra_high_purity Purity Sufficient? No purity_check2->final_product Purity Sufficient? Yes ultra_high_purity->recrystallization No, try again zone_refining Zone Refining ultra_high_purity->zone_refining Yes zone_refining->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting_Recrystallization Troubleshooting Recrystallization start Problem with Recrystallization issue What is the issue? start->issue no_crystals No Crystals Forming issue->no_crystals No Crystals oiling_out Product 'Oiling Out' issue->oiling_out Oily Product low_yield Low Yield issue->low_yield Poor Yield cause1 Cause? no_crystals->cause1 cause2 Cause? oiling_out->cause2 cause3 Cause? low_yield->cause3 solution1a Evaporate some solvent cause1->solution1a Too much solvent solution1b Scratch flask / Add seed crystal cause1->solution1b Supersaturated solution2a Reheat and add more solvent cause2->solution2a Too concentrated solution2b Cool more slowly / Change solvent cause2->solution2b Cooling too fast solution3a Ensure complete cooling cause3->solution3a Incomplete crystallization solution3b Minimize washes with cold solvent cause3->solution3b Product lost during washing

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Optimizing Suzuki Coupling for Difluorobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions for the synthesis of difluorobiphenyls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction to synthesize a difluorobiphenyl is giving a low yield. What are the most common causes?

A1: Low yields in Suzuki couplings involving difluorophenylboronic acids are frequently due to the electron-deficient nature of the boronic acid. The fluorine atoms increase its acidity, making it susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond.[1][2] Other common causes include catalyst deactivation, impure reagents, and suboptimal reaction conditions.[1][3]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct instead of the desired biphenyl.[4][5] This is often accelerated by strong bases, high temperatures, and the presence of water.[4] To minimize it:

  • Use fresh, properly stored boronic acid.[4]

  • Employ milder bases such as K₃PO₄ or Cs₂CO₃.[1][4]

  • Use the lowest effective reaction temperature.[4]

  • If possible, use anhydrous solvents. If water is necessary, minimize the amount and reaction time.[4]

  • Consider using more stable boronic acid derivatives like pinacol esters.[1]

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is critical. For electron-deficient aryl halides, ligands that accelerate oxidative addition are beneficial.[6] Buchwald ligands, such as XPhos and SPhos, are often effective.[1][6] It is recommended to screen a variety of phosphine ligands to identify the most effective one for your specific substrates.[1] Pre-catalysts like XPhos Pd G3 can also be a good starting point.[7]

Q4: What is the role of the base and which one should I use?

A4: The base is essential for the transmetalation step of the catalytic cycle.[8] The choice and amount of base can significantly impact the reaction yield.[3] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][9] It is advisable to screen different bases and ensure at least 2-3 equivalents are used.[1] The solubility of the base is also a factor to consider.[10]

Q5: How critical is the solvent choice and the exclusion of oxygen?

A5: The solvent plays a crucial role in catalyst stability, reagent solubility, and reaction rate.[11] A mixture of an organic solvent like dioxane or THF with water is common.[6][10] It is imperative to use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction, as oxygen can lead to oxidation of phosphine ligands and catalyst deactivation.[4][9][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of difluorobiphenyls via Suzuki coupling.

Issue 1: Low to No Product Formation
Possible Cause Troubleshooting Step Rationale
Degraded Boronic Acid Use a fresh batch of difluorophenylboronic acid or one that has been stored under recommended conditions (refrigerated, dry, inert atmosphere).[4]Fluorinated boronic acids are prone to protodeboronation, reducing the amount of active reagent available for coupling.[1][4]
Inactive Catalyst/Ligand Use a fresh catalyst and ligand. Ensure the palladium source has not decomposed to palladium black.[1] Consider using modern Buchwald precatalysts.[1]The catalytic activity is paramount for the reaction to proceed. Deactivated catalysts will halt the reaction.[12]
Inappropriate Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] Ensure the base is not degraded and is used in sufficient quantity (typically 2-3 equivalents).[1]The base is crucial for the transmetalation step. Its strength and solubility can significantly affect the reaction rate and yield.[10]
Suboptimal Solvent System Ensure solvents are anhydrous and properly degassed.[1] If using a mixed aqueous system, optimize the solvent ratio.[10]Oxygen and water can deactivate the catalyst and promote side reactions.[4] The solvent composition affects reagent solubility and reaction kinetics.[11]
Incorrect Temperature Incrementally increase the reaction temperature while monitoring the progress by TLC or LC-MS.[1]While higher temperatures can increase reaction rates, they can also promote the decomposition of sensitive reagents like fluorinated boronic acids.[4][9]
Issue 2: Presence of Significant Side Products
Side Product Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid Can be promoted by the presence of oxygen.[4]Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[3]
Protodeboronation Product High pH, elevated temperatures, and the presence of water accelerate this side reaction.[4]Use a milder base, lower the reaction temperature, and use anhydrous solvents if the protocol allows.[4] Consider using a more stable boronic acid derivative like a pinacol ester.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for screening and optimization.

  • Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the difluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[2]

  • Catalyst and Ligand Addition : Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle 3-5 times.[1]

  • Solvent Addition : Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[6]

  • Reaction : Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[9]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification : Purify the crude product by column chromatography.[13]

Protocol for Ligand Screening
  • Stock Solutions : Prepare a stock solution of the aryl halide in the chosen solvent and a separate stock solution of the difluorophenylboronic acid and base in the solvent system.[1]

  • Reaction Array : In a series of oven-dried reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%).[1]

  • Ligand Addition : To each vial, add a different phosphine ligand, maintaining a constant Pd:Ligand ratio (e.g., 1:2).[1]

  • Reagent Addition : Add the aryl halide stock solution to each vial, followed by the boronic acid/base stock solution.[1]

  • Reaction : Seal the vials, purge with an inert gas, and place them in a heating block at the desired temperature with stirring.[1]

  • Analysis : After a set time, cool the reactions and analyze an aliquot from each by LC-MS or GC to determine the relative conversion and identify the most effective ligand.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on Difluorobiphenyl Yield
ParameterVariationObserved Effect on YieldReference
Catalyst Pd(PPh₃)₄ vs. Buchwald PrecatalystsBuchwald precatalysts often show higher activity for challenging couplings.[1]
Ligand PPh₃ vs. XPhos/SPhosBulky, electron-rich phosphines like XPhos and SPhos can improve yields, especially with electron-deficient substrates.[1][6]
Base K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃The optimal base is substrate-dependent; screening is recommended. Cs₂CO₃ is often effective but more expensive.[1]
Solvent Dioxane, THF, DMF/H₂OThe choice of solvent affects solubility and reaction kinetics. Mixed aqueous systems are common and can enhance the reaction rate.[9][10]
Temperature 70 °C vs. 110 °CHigher temperatures generally increase the reaction rate but can also lead to reagent decomposition.[9]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 OA_complex Ar-Pd(II)-X(L2) Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)-Ar'(L2) OA_complex->Trans_complex Transmetalation (Ar'B(OH)2, Base) Product_complex Ar-Ar'-Pd(0)L2 Trans_complex->Product_complex Reductive Elimination Product_complex->Pd0 Catalyst Regeneration Product Product (Ar-Ar') Product_complex->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OA_complex BoronicAcid Boronic Acid (Ar'B(OH)2) BoronicAcid->Trans_complex Base Base Base->Trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_reagents Reagent Verification cluster_conditions Condition Optimization cluster_catalyst Catalyst System Evaluation start Low Yield in Difluorobiphenyl Synthesis check_reagents 1. Verify Reagent Quality start->check_reagents boronic_acid Is Boronic Acid Fresh? (Check for Protodeboronation) check_reagents->boronic_acid check_conditions 2. Optimize Reaction Conditions temp_time Are Temperature & Time Optimized? check_conditions->temp_time check_catalyst 3. Evaluate Catalyst System catalyst_active Is Catalyst/Ligand Active? check_catalyst->catalyst_active success Improved Yield solvents_base Are Solvents/Base Pure, Dry, and Degassed? boronic_acid->solvents_base Yes use_fresh_ba Use fresh boronic acid or a more stable derivative. boronic_acid->use_fresh_ba No solvents_base->check_conditions Yes use_pure_sb Use anhydrous, degassed solvents and fresh base. solvents_base->use_pure_sb No use_fresh_ba->solvents_base use_pure_sb->check_conditions base_choice Is the Base Appropriate? (Strength, Solubility) temp_time->base_choice Yes adjust_temp Incrementally adjust temperature and monitor reaction progress. temp_time->adjust_temp No base_choice->check_catalyst Yes screen_bases Screen different bases (e.g., K3PO4, Cs2CO3). base_choice->screen_bases No adjust_temp->base_choice screen_bases->check_catalyst ligand_choice Is the Ligand Optimal? catalyst_active->ligand_choice Yes use_fresh_cat Use fresh catalyst/ligand. catalyst_active->use_fresh_cat No ligand_choice->success Yes screen_ligands Screen different ligands (e.g., Buchwald ligands). ligand_choice->screen_ligands No use_fresh_cat->ligand_choice screen_ligands->success

Caption: A step-by-step workflow for troubleshooting low yields.

References

Troubleshooting low yield in 3',5'-Difluoro-4-propylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the synthesis of 3',5'-Difluoro-4-propylbiphenyl, a key intermediate in various research and development applications. The content primarily focuses on the Suzuki-Miyaura cross-coupling reaction, the most prevalent method for its synthesis.

Troubleshooting Guide: Low Yields

This section addresses specific challenges you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Q1: My reaction has a very low yield of the desired product, and I've recovered most of my starting materials. What are the most common initial checks I should perform?

A1: When a reaction fails to proceed, the issue often lies with the fundamental reaction setup and components. A systematic check is crucial.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species.[1][2] Ensure your reaction vessel was properly sealed and that the solvent and reaction mixture were thoroughly degassed using methods like a nitrogen/argon sparge or several vacuum-backfill cycles.[3][4]

  • Reagent Quality & Purity:

    • Palladium Catalyst: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Ensure your catalyst is fresh and has been stored correctly under an inert atmosphere.[3]

    • Phosphine Ligands: These are often susceptible to oxidation.[3] Use fresh ligands from a reliable source.

    • Solvent and Base: Use anhydrous, degassed solvents, as residual oxygen can deactivate the catalyst.[3] Ensure the base is of high purity and has been stored in a desiccator.

  • Reaction Temperature: Some less reactive coupling partners, such as aryl chlorides, may require higher temperatures to overcome the activation energy for oxidative addition.[2][5] Conversely, excessive heat can lead to catalyst decomposition.[2] Verify your heating apparatus is functioning correctly.

Q2: I'm observing a significant amount of a symmetrical biphenyl byproduct from my boronic acid starting material. What causes this homocoupling, and how can I prevent it?

A2: The formation of a symmetrical biaryl from the self-coupling of the boronic acid is a common side reaction that significantly lowers the yield of the desired cross-coupled product.[1]

  • Primary Causes:

    • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][6]

    • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][4] This is often an issue at the beginning of the reaction.

  • Solutions:

    • Rigorous Degassing: The most critical step is to rigorously exclude oxygen from your reaction mixture through sparging or vacuum-backfill cycles.[1][4]

    • Use a Pd(0) Source: Using a Pd(0) catalyst source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the initial reduction of a Pd(II) precatalyst.[5]

    • Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable and less prone to homocoupling than their corresponding boronic acids.[7]

Q3: My main byproduct is the protonated version of my boronic acid (protodeboronation). Why does this happen and how can I minimize it?

A3: Protodeboronation is the replacement of the boronic acid/ester group with a hydrogen atom, a major side reaction, particularly with electron-deficient arylboronic acids like 3,5-difluorophenylboronic acid.[3][7]

  • Causes: This side reaction can be promoted by the presence of water (which can act as a proton source) and the choice of base.[3][8] Certain structural motifs, such as some heteroaryl boronic acids, are also more prone to this process.[8]

  • Mitigation Strategies:

    • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[3] Using milder or different types of bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[3][9]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction.[3] Switching to a non-aqueous system or using a boronic ester which can sometimes be transmetalated directly can help.[10]

    • Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or potassium organotrifluoroborate can protect it from premature protodeboronation.[3][11][12]

Q4: The reaction is very slow or stalls before completion. How can I improve the reaction rate and achieve full conversion?

A4: Sluggish reactions point to suboptimal reaction conditions or a mismatched catalyst system for your specific substrates.

  • Catalyst and Ligand Choice: The reactivity of the aryl halide (I > Br > OTf >> Cl) is a key factor.[3] For less reactive halides or sterically hindered substrates, a highly active catalyst system is required.[5]

    • Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[5][13] These ligands stabilize the palladium catalyst and promote the oxidative addition step.[5]

  • Base Selection: The base must be strong enough and sufficiently soluble to activate the boronic acid for transmetalation.[9] A common optimization step is to screen different bases.[5] Strong, non-nucleophilic bases like K₃PO₄ are often effective in challenging couplings.[5][14]

  • Solvent System: The solvent plays a key role in solubilizing reagents and stabilizing the catalytic species.[3] Common choices include mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water.[2][3] For specific applications, greener solvents like isopropyl acetate have also been evaluated.[15]

  • Temperature: Increasing the reaction temperature can often overcome the activation barrier, but must be balanced against the risk of side reactions or catalyst decomposition.[2]

Frequently Asked Questions (FAQs)

Q: Which coupling partners are recommended for synthesizing this compound? A: You can use either (A) 1-bromo-3,5-difluorobenzene with 4-propylphenylboronic acid or (B) 4-bromo-1-propylbenzene with 3,5-difluorophenylboronic acid. The difluorinated ring is electron-deficient, which can make the corresponding boronic acid more susceptible to protodeboronation.[7] Therefore, starting with 1-bromo-3,5-difluorobenzene and 4-propylphenylboronic acid may be a more robust initial strategy.

Q: What is a good starting point for a catalyst system? A: For a robust starting point, a pre-formed catalyst like PdCl₂(dppf) or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos is recommended, especially given the fluorinated substrate.[13][16]

Q: How do I effectively purify the final product? A: After an aqueous workup to remove the inorganic base and salts, the crude product is typically purified by flash column chromatography on silica gel using a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.[13]

Data Presentation

Table 1: Troubleshooting Summary

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion Inactive catalyst; Insufficient temperature; Poorly soluble base; Low reagent purity.Use fresh, high-purity reagents; Increase temperature; Screen different bases (e.g., K₃PO₄, Cs₂CO₃); Use a more active ligand (e.g., SPhos).[2][3][5]
Homocoupling Presence of oxygen; Pd(II) precatalyst reacting with boronic acid.Rigorously degas the reaction mixture; Use a Pd(0) catalyst source; Use a boronic ester instead of a boronic acid.[1][4]
Protodeboronation Presence of water; Inappropriate base; Instability of boronic acid.Use a milder base (e.g., K₃PO₄, KF); Use a boronic ester or trifluoroborate salt; Run under anhydrous conditions if possible.[3][8][11]
Dehalogenation Side reaction involving hydride transfer to the palladium complex.Use a ligand that promotes faster reductive elimination; Ensure the absence of unintended reducing agents.[8][16]

Table 2: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseTypical SubstratesGeneral Yield RangeNotes
Na₂CO₃ / K₂CO₃ Aryl bromides, iodides75-98%Widely used, effective, and economical. Often used in aqueous solvent mixtures.[9][17]
K₃PO₄ Aryl chlorides, N-heterocycles90-99%A strong, non-nucleophilic base, often effective for challenging or electron-deficient substrates.[5][14]
Cs₂CO₃ Sterically hindered substrates90-99%Higher solubility in organic solvents can be advantageous; often used in difficult couplings.[9][16]
KF Aryl bromidesModerate to HighFluoride ions can play a unique role in activating the boronic acid.[14]
Yields are highly substrate and condition-dependent and should be taken as a general guide.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 1-Bromo-3,5-difluorobenzene (1.0 eq)

  • 4-Propylphenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • 1,4-Dioxane and Deionized Water (e.g., 4:1 v/v mixture)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-propylphenylboronic acid (1.2 eq), and the base (2.0 eq).[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water).[3] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.02 eq).[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove inorganic salts.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[13]

Visualizations

TroubleshootingWorkflow cluster_problems Primary Observations start_node Low Yield Observed P1 High Recovery of Starting Materials start_node->P1 P2 Homocoupling Byproducts start_node->P2 P3 Protodeboronation Byproduct start_node->P3 problem_node problem_node cause_node cause_node solution_node solution_node C1_1 Inactive Catalyst or Reagents P1->C1_1 Cause C1_2 Poor Degassing (O₂ present) P1->C1_2 Cause C1_3 Suboptimal Conditions P1->C1_3 Cause C2_1 Oxygen in Reaction P2->C2_1 Cause C2_2 Pd(II) Precatalyst Side Reaction P2->C2_2 Cause C3_1 Unstable Boronic Acid (esp. e⁻ deficient) P3->C3_1 Cause C3_2 Inappropriate Base/Solvent P3->C3_2 Cause S1_1 Use Fresh Catalyst, Ligand, & Base C1_1->S1_1 S1_2 Improve Degassing (Sparge/Vacuum) C1_2->S1_2 S1_3 Increase Temp. Screen Solvents/Bases C1_3->S1_3 C2_1->S1_2 S2_1 Use Pd(0) Source or Boronic Ester C2_2->S2_1 S3_1 Use Pinacol Ester or Trifluoroborate Salt C3_1->S3_1 S3_2 Use Milder Base (K₃PO₄) Consider Anhydrous System C3_2->S3_2

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Caption: Suzuki-Miyaura catalytic cycle with key side reactions.

OptimizationTree start_node Analyze Crude Reaction Mixture condition_node What is the major issue? start_node->condition_node A1 Action: Improve Inert Atmosphere Technique condition_node->A1 Homocoupling A2 Action: Screen Milder Bases (K₃PO₄, KF) condition_node->A2 Protodeboronation A3 Action: Use More Active Ligand (e.g., SPhos) condition_node->A3 Low Conversion action_node action_node A1_1 Action: Switch to Boronic Ester A1->A1_1 A2_1 Action: Switch to Boronic Ester or Trifluoroborate A2->A2_1 A3_1 Action: Increase Reaction Temperature A3->A3_1

Caption: Decision tree for optimizing reaction conditions.

References

Technical Support Center: Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of fluorinated biphenyls. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated biphenyls?

A1: The most prevalent methods for synthesizing fluorinated biphenyls are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[1][2][3] Key cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid or ester.[4][5][6] It is widely used due to the commercial availability and stability of boronic acids.[3]

  • Stille Coupling: This method involves the reaction of an organostannane with an organic halide.[7][8][9]

  • Negishi Coupling: This reaction couples an organozinc compound with an organic halide.[10][11][12]

  • Nucleophilic Aromatic Substitution (SNAr): This approach is used when one of the aromatic rings is highly electron-deficient, allowing for the displacement of a leaving group (often fluorine) by a nucleophile.[13][14][15]

Q2: I am observing significant amounts of a byproduct with a mass corresponding to my starting aryl boronic acid minus the boronic acid group. What is this side reaction?

A2: This is a common side reaction known as protodeboronation . It involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct and reducing the yield of the desired biphenyl.[16][17] This reaction is often promoted by aqueous basic conditions, which are typical for Suzuki-Miyaura cross-coupling.[18]

Q3: My reaction is producing a significant amount of a symmetrical biphenyl derived from the coupling of two of my boronic acid molecules. What is happening?

A3: This side reaction is called homocoupling . It is the dimerization of the boronic acid reagent to form a symmetrical biaryl compound.[19][20] The presence of oxygen can promote this unwanted reaction.[21] It can be a significant issue, especially with electron-deficient arylboronic acids.[19]

Q4: In my Stille coupling reaction, I am observing the formation of a dimer of my organostannane reagent. What causes this?

A4: This is also a homocoupling side reaction, which is one of the most common competing reactions in Stille coupling.[7] It can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst followed by reductive elimination, or via a radical process involving the palladium(0) catalyst.[7]

Q5: My Negishi coupling reaction stalls at partial conversion. What are the potential causes?

A5: Stalling in Negishi coupling can be due to several factors, including:

  • Catalyst deactivation: Impurities in the substrates or reagents can coordinate to the palladium catalyst and deactivate it.[10]

  • Protodezincation: The organozinc reagent can be protonated by trace amounts of water or other protic sources in the reaction mixture.

  • Presence of oxygen: Oxygen can lead to the degradation of the catalyst and organozinc reagent.[10]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Suggestions
Low to no yield of the desired fluorinated biphenyl 1. Catalyst inactivity. 2. Inefficient transmetalation. 3. Decomposition of starting materials.1. Use a pre-activated catalyst or screen different palladium sources and ligands. For electron-poor substrates, specific catalyst-ligand systems may be required.[1] 2. Ensure the base is appropriate for the substrates. Stronger bases can sometimes facilitate transmetalation but may also promote side reactions. 3. Degas the solvent and reaction mixture thoroughly to remove oxygen.
Significant protodeboronation 1. Presence of excess water or protic impurities. 2. High reaction temperature or prolonged reaction time. 3. Use of a strongly basic medium.[17][18]1. Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[18][22] 2. Optimize the reaction temperature and time to minimize exposure to conditions that favor protodeboronation. 3. Screen different bases. In some cases, fluoride ions can be used as the base, which may suppress protodeboronation.
Formation of homocoupling products 1. Presence of oxygen in the reaction mixture.[21] 2. High catalyst loading or specific ligand effects. 3. Use of electron-deficient arylboronic acids.[19]1. Rigorously degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. 2. Reduce the catalyst loading and screen different phosphine ligands. For instance, SPhos has been shown to be effective in minimizing homocoupling in some cases.[19] 3. Use a larger excess of the aryl halide coupling partner.
Defluorination of the product or starting material 1. Harsh reaction conditions (high temperature, strong base). 2. Specific catalyst systems that can activate C-F bonds.1. Lower the reaction temperature and use a milder base. 2. Screen different catalyst systems that are less prone to C-F bond activation.[23]
Stille Coupling
Problem Potential Cause(s) Troubleshooting Suggestions
Low yield of the desired fluorinated biphenyl 1. Inefficient transmetalation. 2. Catalyst inhibition by tin byproducts.[24]1. Additives like copper(I) salts can facilitate transmetalation.[8] 2. The addition of fluoride ions (e.g., from CsF or KF) can help scavenge tin byproducts by forming insoluble organotin fluorides, which can be removed by filtration.[7][25]
Significant homocoupling of the organostannane 1. Reaction of the organostannane with the Pd(II) precatalyst.[7] 2. Radical pathways involving the Pd(0) catalyst.[7]1. Use a pre-formed Pd(0) catalyst. 2. Ensure the reaction is performed under an inert atmosphere to minimize radical side reactions.
Negishi Coupling
Problem Potential Cause(s) Troubleshooting Suggestions
Reaction stalls at partial conversion [10]1. Catalyst deactivation.[10] 2. Protodezincation of the organozinc reagent. 3. Presence of oxygen.[10]1. Use a more robust catalyst system, such as one with a bidentate phosphine ligand like dppf, or a stable precatalyst.[10] Consider increasing the catalyst loading. 2. Ensure all reagents and solvents are strictly anhydrous. Prepare the organozinc reagent in situ if possible. 3. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.
Low yield with highly fluorinated substrates 1. Reduced reactivity of electron-poor substrates. 2. Instability of organozinc reagents under reaction conditions.1. Use more reactive brominated or iodinated electrophiles instead of chlorides.[11][26] 2. Employ more stable organozinc pivalates.[11][26] Screen different phosphine ligands; X-Phos has shown good performance in some cases.[11][26]
Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause(s) Troubleshooting Suggestions
Low to no reaction 1. Insufficient activation of the aromatic ring. 2. Poor leaving group ability. 3. Low nucleophilicity of the attacking species.1. SNAr reactions require at least one strong electron-withdrawing group (e.g., -NO2, -CN) ortho or para to the leaving group to activate the ring.[27] 2. Fluorine is often a good leaving group in SNAr due to its high electronegativity which stabilizes the intermediate Meisenheimer complex.[27] 3. Use a stronger nucleophile or increase its concentration. The use of a base can deprotonate a protic nucleophile to increase its reactivity.
Formation of multiple products 1. Competing reaction at other sites on the aromatic ring. 2. Side reactions of the nucleophile or substrate under basic conditions.1. The position of the electron-withdrawing group directs the substitution. Ensure the starting material is designed for regioselective substitution. 2. Use milder reaction conditions (lower temperature, weaker base) to minimize side reactions like deprotonation of other acidic protons.[28]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Fluorinated Aryl Bromide with an Arylboronic Acid
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the fluorinated aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[2]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[2]

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl ArylBoronic Ar'B(OH)2 ArylBoronic->Transmetalation + [Ar'B(OH)3]- Base Base Base->ArylBoronic RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Common Side Reactions in Fluorinated Biphenyl Synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling ArylBoronic Aryl Boronic Acid (Ar-B(OH)2) Protodeboronation Protodeboronation ArylBoronic->Protodeboronation H+ Homocoupling Homocoupling ArylBoronic->Homocoupling [O2], Pd catalyst Arene Arene (Ar-H) Protodeboronation->Arene SymmetricalBiphenyl Symmetrical Biphenyl (Ar-Ar) Homocoupling->SymmetricalBiphenyl Organostannane Organostannane (Ar-SnR3) StilleHomocoupling Homocoupling Organostannane->StilleHomocoupling Pd(II) or Pd(0) StilleSymmetricalBiphenyl Symmetrical Biphenyl (Ar-Ar) StilleHomocoupling->StilleSymmetricalBiphenyl

Caption: Overview of common side reactions in cross-coupling methods.

SNAr_Mechanism SNAr Mechanism for Fluorinated Arenes Start Electron-Deficient Fluoroarene Addition Nucleophilic Addition (Rate-determining) Start->Addition Nucleophile Nucleophile (Nu-) Nucleophile->Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Elimination Elimination of Fluoride Ion Meisenheimer->Elimination Product Substituted Arene Elimination->Product Fluoride F- Elimination->Fluoride

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Technical Support Center: Removing Palladium Catalyst from Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This resource provides practical guidance and solutions for the critical step of removing palladium catalyst residues from Suzuki coupling reaction products. Below, you will find troubleshooting guides and frequently asked questions to help you achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My palladium scavenger isn't effectively removing the catalyst. What are the common causes and solutions?

Several factors can lead to poor performance of palladium scavengers. Here is a breakdown of potential issues and how to address them:

  • Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium species and the solvent system.[1] For instance, thiol-based scavengers are often effective for Pd(II) complexes.[1]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[1]

  • Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 5 equivalents of the scavenger.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.

    • Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance.[1] Monitor the progress of the removal by analyzing aliquots at different time points.[1]

  • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution.

    • Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.[1]

  • Product-Palladium Complexation: Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.

    • Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[1]

2. I'm observing product loss after using activated carbon for palladium removal. How can I prevent this?

Activated carbon is a cost-effective adsorbent for palladium removal, but it can also adsorb the desired product, leading to yield loss.[1] This is due to non-specific binding of the product to the activated carbon surface.[1]

  • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.[1]

  • Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[1]

3. Recrystallization is not reducing the palladium content to the desired level. What can I do?

While recrystallization can be an effective purification method, residual palladium may co-crystallize with your product.

  • Solution 1: Solvent Screening: Experiment with different solvent systems for recrystallization. The solubility of the palladium species can vary significantly with the solvent, potentially leaving more of it in the mother liquor.

  • Solution 2: Seeding: If you have a small amount of highly pure product, use it to seed the crystallization. This can sometimes favor the crystallization of the desired compound over the palladium-contaminated material.

  • Solution 3: Combine Methods: Use recrystallization as a final polishing step after initial treatment with a scavenger or activated carbon to reduce the bulk of the palladium.

4. After column chromatography, my product is still contaminated with palladium. Why is this happening and what are my options?

Column chromatography may not completely remove all palladium species, especially if they are soluble and co-elute with your product.[2]

  • Use a Metal Scavenger: This is often the most effective next step. Scavengers are designed to selectively bind to residual palladium.[2]

  • Activated Carbon Treatment: Stirring your product solution with activated carbon can help adsorb the remaining palladium.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful final purification technique.[3]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the efficiency of different palladium removal methods based on cited examples.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Product RecoveryNotes
SiliaMetS Thiol Scavenger 1,300290%Treatment of a naphthalenopiperazine HCl salt in a water/THF solution at 35°C for 17 hours.[4]
Activated Carbon 500~65 (at 2g loading)46%Treatment of a model API in an organic solvent. Significant product loss was observed.[5][6]
Biotage MP-TMT Scavenger 500<9 (at 0.2g loading)Not specifiedOutperformed activated carbon in a comparative study.[5]
SiliaMetS Thiol & Thiourea Mix 2,400≤ 16Not specifiedUsed in the manufacture of a drug candidate for brain cancer.[7]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Work-up: After the Suzuki coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[1]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[1] Monitor the palladium concentration periodically by taking small aliquots.[1]

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[8]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]

  • Analysis: Determine the residual palladium concentration in the purified product.

Mandatory Visualizations

experimental_workflow start Crude Suzuki Coupling Product workup Aqueous Work-up start->workup dissolve Dissolve in Suitable Solvent workup->dissolve add_scavenger Add Scavenger / Activated Carbon dissolve->add_scavenger stir Stir (Optimize Time & Temp) add_scavenger->stir filter Filter to Remove Scavenger/Carbon stir->filter wash Wash Scavenger/Carbon filter->wash combine Combine Filtrate & Washings wash->combine concentrate Concentrate combine->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: A general experimental workflow for removing palladium catalyst from Suzuki coupling products.

References

Technical Support Center: Characterizing Nematic Phases of Fluorinated Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated liquid crystals (LCs). It addresses common issues encountered during the characterization of their nematic phases.

Frequently Asked Questions (FAQs)

Q1: Why is the clearing point of my fluorinated liquid crystal lower than its non-fluorinated analog?

A1: The addition of fluorine atoms to a liquid crystal core can disrupt the molecular packing and reduce the intermolecular forces, leading to a decrease in the nematic-to-isotropic transition temperature (clearing point).[1][2] The extent of this effect depends on the number and position of the fluorine substituents.

Q2: I'm observing an unexpected smectic phase in my fluorinated liquid crystal that should be purely nematic. What could be the cause?

A2: Fluorination can sometimes promote the formation of smectic phases, even in molecules that would otherwise be nematic.[3] This is due to the influence of fluorine on molecular polarity and packing. Additionally, impurities in the sample can sometimes template the formation of smectic domains. It is advisable to purify the sample and re-examine the phases.

Q3: My fluorinated liquid crystal is difficult to align on standard polyimide alignment layers. Why is this happening?

A3: Some fluorinated liquid crystals, particularly those with high dielectric anisotropy, can exhibit strong surface interactions that compete with the alignment layer.[4] This can lead to poor or non-uniform alignment. Trying different alignment layers, such as those with higher or lower pretilt angles, or using alternative alignment techniques like photo-alignment, may resolve this issue.

Q4: Why are the viscosity values for my fluorinated liquid crystal higher than expected?

A4: The presence of fluorine atoms can increase intermolecular interactions, leading to higher viscosity compared to their non-fluorinated counterparts.[5] This effect is particularly pronounced in compounds with multiple fluorine substituents.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Dielectric Anisotropy Measurements

Symptoms:

  • Varying values of dielectric permittivity (ε' and ε'') across different measurements of the same sample.

  • Drifting of capacitance values during measurement.

  • Unusually high dielectric loss (ε'').

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Moisture Absorption Fluorinated LCs can be hygroscopic. Moisture absorption significantly alters dielectric properties.[6] Solution: Dry the sample thoroughly in a vacuum oven before measurement. Handle the sample in a dry environment (e.g., a glovebox) and use hermetically sealed measurement cells.
Poor Sample Alignment Incomplete or non-uniform alignment of the LC director leads to an averaging of ε
Electrode Polarization At low frequencies, charge carriers can accumulate at the electrode surfaces, creating an electric double layer that masks the true dielectric response of the LC.[7] Solution: Use electrodes coated with a material that minimizes this effect (e.g., platinum black) or use a four-probe measurement setup. Analyze data at higher frequencies where this effect is less prominent.
Temperature Instability Dielectric properties are temperature-dependent. Fluctuations in temperature during measurement will lead to inconsistent results. Solution: Use a temperature-controlled stage with high stability (±0.1°C or better) and allow the sample to thermally equilibrate at each measurement temperature.
Issue 2: Broad or Unclear Phase Transitions in Differential Scanning Calorimetry (DSC)

Symptoms:

  • Broad, shallow peaks in the DSC thermogram, making it difficult to determine the exact transition temperature.

  • Overlapping peaks, suggesting multiple transitions occurring in a narrow temperature range.

  • Absence of a distinct peak for an expected phase transition.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Impurities Impurities can broaden phase transitions or induce additional, unexpected phases. Solution: Purify the sample using techniques like column chromatography or recrystallization.
Heating/Cooling Rate A fast heating or cooling rate may not allow enough time for the phase transition to occur completely at a specific temperature, leading to peak broadening. Solution: Use a slower heating/cooling rate (e.g., 1-2 °C/min) to improve the resolution of the transitions.
Small Enthalpy of Transition Some nematic-isotropic transitions in fluorinated LCs have a very small enthalpy change, resulting in a weak DSC signal.[8] Solution: Increase the sample mass to enhance the signal-to-noise ratio. Ensure good thermal contact between the sample pan and the DSC sensor.
Supercooling The nematic phase may supercool below its expected transition temperature on cooling, leading to a shifted or absent crystallization peak. Solution: Perform a second heating run to observe the melting transition, which is generally less affected by supercooling.

Quantitative Data

Table 1: Comparison of Physical Properties of Selected Fluorinated Nematic Liquid Crystals

CompoundStructureClearing Point (°C)Birefringence (Δn at 589 nm, 25°C)Dielectric Anisotropy (Δε at 1 kHz, 25°C)
5CB (non-fluorinated ref.)35.3[9]0.179[9]+11.5[9]
3PBC4F122[10]~0.12[10]+8.2[10]
3PBC3,4F298[10]~0.11[10]+12.5[10]
4'-butylcyclohexyl-3, 5-difluoro-4-isothiocyanatobiphenyl>100[8]>0.2[8]Low positive[8]
4'-pentylcyclohexyl-3, 5-difluoro-4-isothiocyanatobiphenyl>100[8]>0.2[8]Low positive[8]

Note: The structures are illustrative and may not be exact representations.

Experimental Protocols

Protocol 1: Characterization of Nematic Phase by Polarized Optical Microscopy (POM)
  • Sample Preparation:

    • Place a small amount of the fluorinated LC material on a clean glass slide.

    • Cover with a coverslip to create a thin film.

    • Heat the sample to its isotropic phase on a hot stage to ensure a uniform distribution.

    • Cool the sample slowly into the nematic phase.

  • Microscope Setup:

    • Use a polarizing microscope with crossed polarizers.

    • Place the prepared slide on the hot stage of the microscope.

  • Observation:

    • Observe the texture of the liquid crystal as it cools from the isotropic phase. The nematic phase is typically characterized by a Schlieren texture with two- and four-brush defects or a marbled texture.[11]

    • Rotate the stage to observe changes in brightness, which confirms the birefringence of the material.

    • Record images at different temperatures to document the phase transitions.

  • Troubleshooting:

    • Dark Field of View: If the field of view is completely dark, the sample may be in an isotropic phase, or it could be a homeotropically aligned nematic phase. Tilt the sample to check for birefringence.

    • Poor Contrast: Adjust the illumination and the condenser for optimal image quality.

Protocol 2: Measurement of Dielectric Anisotropy
  • Cell Preparation:

    • Use commercially available liquid crystal cells with a known thickness and transparent electrodes (e.g., ITO coated glass).

    • Select cells with appropriate alignment layers (planar or homeotropic) depending on the expected sign of the dielectric anisotropy.

    • Fill the cell with the fluorinated LC in its isotropic phase via capillary action.

  • Instrumentation:

    • Place the filled cell in a temperature-controlled holder.

    • Connect the cell electrodes to an LCR meter.

  • Measurement:

    • To measure ε⊥, use a planar aligned cell and apply a low-frequency AC voltage (e.g., 1 kHz) below the threshold voltage for switching.

    • To measure ε||, use a homeotropically aligned cell and apply a low-frequency AC voltage. Alternatively, for a planar cell, apply a high voltage to align the director parallel to the electric field.

    • Record the capacitance values at different temperatures as the sample is cooled from the isotropic phase.

    • Calculate the dielectric permittivity using the formula ε = (C * d) / (ε0 * A), where C is the capacitance, d is the cell gap, ε0 is the permittivity of free space, and A is the electrode area.

    • The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.

  • Considerations for Fluorinated LCs:

    • Ensure the sample is dry to avoid skewed results.

    • For high Δε materials, be aware of potential alignment difficulties.

Visualizations

Experimental_Workflow General Workflow for Characterizing a Novel Fluorinated LC cluster_synthesis Synthesis & Purification cluster_characterization Phase Characterization cluster_properties Physical Property Measurement cluster_analysis Data Analysis & Reporting synthesis Synthesis of Fluorinated LC purification Purification (Chromatography, Recrystallization) synthesis->purification pom Polarized Optical Microscopy (POM) - Identify Nematic Phase & Textures purification->pom dsc Differential Scanning Calorimetry (DSC) - Determine Transition Temperatures & Enthalpies purification->dsc dielectric Dielectric Spectroscopy - Measure Dielectric Anisotropy (Δε) pom->dielectric birefringence Refractometry - Measure Birefringence (Δn) pom->birefringence viscosity Rheometry - Measure Viscosity (γ) pom->viscosity electro_optic Electro-Optic Setup - Measure Switching Times & Threshold Voltage pom->electro_optic dsc->dielectric dsc->birefringence dsc->viscosity dsc->electro_optic analysis Data Compilation & Analysis dielectric->analysis birefringence->analysis viscosity->analysis electro_optic->analysis reporting Reporting of Properties analysis->reporting

Caption: Workflow for the characterization of a new fluorinated liquid crystal.

Troubleshooting_Dielectric_Measurement Troubleshooting Inconsistent Dielectric Anisotropy Data cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_outcome Outcome start Inconsistent Δε Measurement check_temp Is Temperature Stable? start->check_temp check_alignment Is Alignment Uniform (via POM)? start->check_alignment check_moisture Is Sample Dry? start->check_moisture check_temp->check_alignment Yes stabilize_temp Improve Temperature Control Allow for Equilibration check_temp->stabilize_temp No check_alignment->check_moisture Yes realign Re-prepare Cell Try Different Alignment Layer check_alignment->realign No dry_sample Dry Sample in Vacuum Oven Handle in Dry Environment check_moisture->dry_sample No check_electrodes Check for Electrode Polarization (Low Frequency Artifacts) check_moisture->check_electrodes Yes remeasure Re-measure Dielectric Properties stabilize_temp->remeasure realign->remeasure dry_sample->remeasure check_electrodes->remeasure success Consistent Data Obtained remeasure->success Issue Resolved fail Still Inconsistent remeasure->fail Issue Persists

Caption: Logical workflow for troubleshooting inconsistent dielectric anisotropy measurements.

References

Technical Support Center: Dielectric Constant Measurements of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding artifacts encountered during the dielectric constant measurements of liquid crystals. It is intended for researchers, scientists, and professionals in drug development who utilize these measurements in their work.

Frequently Asked Questions (FAQs)

Q1: Why is the measured dielectric constant of my liquid crystal sample anomalously high at low frequencies (e.g., < 1 kHz)?

A1: This is a common artifact primarily caused by two phenomena: electrode polarization and the presence of mobile ionic impurities in the liquid crystal.[1][2][3] At low frequencies, mobile ions have sufficient time to migrate and accumulate at the electrode surfaces, forming electrical double layers.[3] This accumulation leads to a large capacitance at the electrode-liquid crystal interface, which in turn results in a significant increase in the measured dielectric permittivity.[3][4] This effect is often more pronounced in cells with Indium Tin Oxide (ITO) electrodes compared to those with gold electrodes, especially at frequencies above 1 MHz.

Q2: What is electrode polarization and how does it affect my measurements?

A2: Electrode polarization is the buildup of mobile charge carriers, typically ionic impurities, near the cell electrodes when a low-frequency AC electric field is applied.[2] This creates a space charge polarization at the interfaces between the electrodes and the liquid crystal.[3] This phenomenon can mask the true dielectric properties of the liquid crystal, leading to an artificially high measured dielectric constant.[2][3] The effect of electrode polarization is frequency-dependent and becomes more significant as the frequency of the applied electric field decreases.[2]

Q3: How do ionic impurities get into my liquid crystal sample and what is their effect?

A3: Ionic impurities can be introduced into a liquid crystal sample from various sources, including the synthesis process of the liquid crystal material itself, contamination from the environment, or injection from the alignment layers or electrodes of the measurement cell.[5] The presence of these mobile ions increases the electrical conductivity of the liquid crystal and is a primary cause of electrode polarization at low frequencies.[3][6] This can lead to inaccurate measurements of the dielectric constant and may also affect the electro-optical performance of liquid crystal devices.

Q4: Why do my dielectric constant measurements differ between liquid crystal cells of different thicknesses?

A4: The observed dielectric constant can be dependent on the cell thickness, especially in the presence of ionic impurities. In thinner cells, the influence of the electrode-liquid crystal interface and the associated electrical double layer becomes more pronounced relative to the bulk liquid crystal. This can lead to a higher measured effective dielectric constant in thinner cells compared to thicker ones, particularly at low frequencies.

Q5: At what frequency range should I perform my measurements to obtain reliable data?

A5: To minimize the effects of electrode polarization and ionic conductivity, it is generally recommended to perform dielectric constant measurements at higher frequencies (typically > 1 kHz).[2] In this higher frequency range, the mobile ions do not have enough time to respond to the rapidly changing electric field and accumulate at the electrodes.[3] The exact frequency range will depend on the specific liquid crystal, its purity, and the cell construction. A frequency sweep over a broad range is advisable to identify the region where the dielectric constant is independent of frequency, which represents the true dielectric properties of the liquid crystal.[2][3]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during dielectric constant measurements of liquid crystals.

Problem: The measured dielectric constant is excessively high and decreases sharply with increasing frequency at the low-frequency end of my measurement spectrum.

This is a classic sign of measurement artifacts. Follow the flowchart below to identify the likely cause and find a solution.

TroubleshootingWorkflow start Start: Anomalously High Dielectric Constant at Low Frequencies q1 Is the measurement frequency below 1 kHz? start->q1 a1_yes Likely cause: Electrode Polarization and/or Ionic Impurities. q1->a1_yes Yes a1_no Possible high-frequency resonance or other parasitic effects. Check cell and wiring. q1->a1_no No q2 Did you recently clean the cell and use a high-purity liquid crystal? a1_yes->q2 solution2 Solution: Increase the measurement frequency. Identify a plateau in the dielectric constant vs. frequency plot for reliable data. a1_yes->solution2 a2_yes Artifact may be inherent to the material/ cell interface. Analyze data using a model that accounts for electrode polarization. q2->a2_yes Yes a2_no Primary suspect: Ionic Contamination. q2->a2_no No solution1 Solution: Perform a thorough cleaning of the cell and ensure the liquid crystal is of high purity. See Experimental Protocols. a2_no->solution1

Caption: Troubleshooting workflow for high dielectric constant artifacts.

Quantitative Data Summary

The following tables summarize quantitative data related to artifacts in dielectric constant measurements of liquid crystals.

Table 1: Frequency Regimes and Associated Phenomena

Frequency RangeDominant PhenomenaImpact on Dielectric Constant Measurement
< 10 Hz - 1 kHzElectrode Polarization, Ionic Conduction[2][3]Significant increase in apparent dielectric constant.[3]
1 kHz - 1 MHzMolecular Dipole RelaxationCan be used to study the dynamic behavior of the liquid crystal.
> 1 MHzParasitic effects from cell resistance and inductance[5]Potential for resonance artifacts, requiring careful calibration.

Table 2: Influence of Nanoparticle Doping on Dielectric Properties of E7 Liquid Crystal

Dopant Concentration (wt%)Dielectric Anisotropy (Δε)Threshold Voltage (Vth)Response Time (ms)
0 (Pure E7)14.271.0811.5
0.5 (with SnSe NSs)19.500.734.01
Data extracted from a study on SnSe nanosphere doped E7 liquid crystal, measured above the onset frequency of electrode polarization.[2]

Experimental Protocols

Liquid Crystal Cell Cleaning and Preparation

A pristine measurement cell is crucial for minimizing artifacts from ionic contamination.

Materials:

  • Liquid crystal cell

  • Deionized (DI) water

  • Isopropyl alcohol (IPA) or ethanol

  • Acetone

  • Ultrasonic bath

  • Nitrogen or clean air source

  • Oven

Procedure:

  • Disassembly (if applicable): If you are preparing your own cells, ensure the glass substrates with conductive coatings (e.g., ITO or gold) are separated.

  • Initial Rinse: Rinse the cell or substrates thoroughly with DI water to remove any loose particles.

  • Solvent Cleaning with Ultrasonication:

    • Place the cell/substrates in a beaker with acetone and sonicate for 15-20 minutes.

    • Rinse with DI water.

    • Place the cell/substrates in a beaker with IPA or ethanol and sonicate for 15-20 minutes.

    • Rinse thoroughly with DI water.

  • Final Rinse: Perform a final rinse with high-purity DI water.

  • Drying: Dry the cell/substrates with a stream of clean nitrogen or filtered air.

  • Baking: Bake the cell/substrates in an oven at a temperature appropriate for the cell materials (e.g., 100-120 °C) for at least one hour to remove any residual moisture.

  • Alignment Layer Deposition (if necessary): If an alignment layer is required, it should be applied after the cleaning process following the manufacturer's instructions for the specific alignment material (e.g., polyimide). This typically involves spin coating, followed by baking and rubbing.

  • Cell Assembly: Assemble the cell in a clean environment, using spacers to define the cell gap.

Filling the Liquid Crystal Cell

Method 1: Capillary Action

  • Place the clean, assembled cell on a hotplate set to a temperature where the liquid crystal is in its isotropic phase.

  • Place a small drop of the liquid crystal at the edge of one of the filling ports of the cell.

  • The liquid crystal will be drawn into the cell gap by capillary action. This may take from a few minutes to several hours depending on the cell gap and the viscosity of the liquid crystal.

  • Once the cell is completely filled, slowly cool it down to room temperature.

  • Seal the filling ports with a suitable epoxy.

Method 2: Vacuum Filling

  • Seal one of the filling ports of the cell with epoxy.

  • Place the cell and a container with the liquid crystal inside a vacuum chamber.

  • Evacuate the chamber.

  • Manipulate the cell so that the open filling port is submerged in the liquid crystal.

  • Slowly vent the chamber. The pressure difference will force the liquid crystal into the cell, minimizing the chance of air bubbles.

  • Remove the cell and seal the second port.

Performing Dielectric Constant Measurements and Identifying Artifacts

Equipment:

  • Impedance Analyzer or LCR meter

  • Temperature-controlled sample holder

  • Filled liquid crystal cell

Procedure:

  • Calibration: Perform an open- and short-circuit calibration of the measurement setup to account for parasitic impedances from cables and fixtures.

  • Temperature Stabilization: Place the filled cell in the temperature-controlled holder and allow it to stabilize at the desired measurement temperature.

  • Frequency Sweep:

    • Apply a small AC voltage (typically < 100 mV to avoid inducing director reorientation).

    • Perform a frequency sweep over a wide range, for example, from 10 Hz to 1 MHz.

    • Record the capacitance (C) and dissipation factor (D) or resistance (R) at each frequency point.

  • Data Analysis and Artifact Identification:

    • Calculate the real part of the dielectric constant (ε') from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the cell gap (d) using the formula: ε' = (C * d) / (ε₀ * A).

    • Plot ε' as a function of frequency on a logarithmic scale.

    • Identify the Artifact-Free Region: Look for a plateau in the plot where ε' is relatively constant with frequency. This is the region where the measurement is least affected by electrode polarization and represents the static dielectric constant of the liquid crystal. Measurements in the sharply rising portion of the curve at low frequencies should be considered artifacts.

ExperimentalWorkflow start Start: Obtain Reliable Dielectric Constant Data step1 1. Cell Cleaning and Preparation (Sonication in Solvents, Baking) start->step1 step2 2. Cell Filling (Capillary or Vacuum Method) step1->step2 step3 3. Measurement Setup Calibration (Open/Short Circuit) step2->step3 step4 4. Perform Frequency Sweep (e.g., 10 Hz - 1 MHz) step3->step4 step5 5. Data Analysis: Plot ε' vs. Frequency step4->step5 step6 6. Identify Plateau Region (Frequency-Independent ε') step5->step6 end_good Reliable Dielectric Constant Data Obtained step6->end_good Plateau Identified end_bad Artifacts Dominate Measurement. Return to Step 1 and ensure higher purity of materials. step6->end_bad No Plateau Observed

Caption: Workflow for reliable dielectric constant measurement.

References

Technical Support Center: Improving the Stability of Fluorinated Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated liquid crystal mixtures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using fluorinated liquid crystals in our mixtures?

A1: Fluorinated liquid crystals offer several advantages compared to their non-fluorinated counterparts, including:

  • Optimal Dielectric Anisotropy: Crucial for low-voltage operation in display applications.[1][2]

  • Enhanced Resistivity and Voltage Holding Ratio: Important for the reliability of active matrix displays.[2][3]

  • Reduced Viscosity: Leads to faster switching times.[2][4][5][6]

  • Improved Low-Temperature Performance: Allows for a wider operating temperature range.[2][7]

  • High Chemical and Thermal Stability: Due to the strong carbon-fluorine bond, these materials are less prone to degradation.[2][4][5][6][8]

  • Good Compatibility: They can be readily mixed with other liquid crystal components.[2]

Q2: How does the position and number of fluorine substituents affect the stability of the liquid crystal mixture?

A2: The number and placement of fluorine atoms significantly impact the physical properties and stability of a liquid crystal mixture:

  • Transition Temperatures: The addition of lateral fluorine substituents can lower the nematic-isotropic transition temperature (TNI).[2][4] However, it can increase the temperature at which ferroelectric ordering appears.[4][9]

  • Mesophase Behavior: Fluorination can suppress the nematic phase while enhancing smectic phases.[5][6] The position of the fluorine atom can influence the type of smectic phase that is formed.[9]

  • Dipole Moment: Adding fluorine atoms generally increases the molecular dipole moment, which can influence the formation of polar phases.[9]

Q3: What are the common degradation pathways for fluorinated liquid crystal mixtures?

A3: While generally stable, fluorinated liquid crystals can degrade under certain conditions:

  • Oxidizing Conditions: In the presence of water, oxygen, or metal oxides, fluorocarbons can degrade, potentially forming reactive species like carbonyl difluoride, which can further react to produce hydrogen fluoride.[10]

  • Photocatalytic Degradation: Certain fluorinated liquid crystal monomers can be degraded by reactive oxygen species generated during photocatalysis. The degradation rate is dependent on the molecular structure.[11]

  • Metabolism: In biological systems, cleavage of the C-F bond can occur, leading to the release of fluoride and the formation of potentially toxic metabolites.[12]

Troubleshooting Guide

Problem 1: My fluorinated liquid crystal mixture shows unexpected or broadened phase transitions during DSC analysis.

  • Possible Cause 1: Impurities

    • Explanation: Even small amounts of impurities, such as residual reactants from synthesis or degradation products, can disrupt the molecular ordering and lead to broadened or shifted phase transitions.[13]

    • Troubleshooting Steps:

      • Assess Purity: Use techniques like chromatography (HPLC, GC) or spectroscopy (NMR, FTIR) to check the purity of the individual components and the final mixture.

      • Purification: If impurities are detected, purify the components using appropriate methods like recrystallization or column chromatography.

  • Possible Cause 2: Incorrect Heating/Cooling Rate

    • Explanation: High scanning rates in Differential Scanning Calorimetry (DSC) can cause thermal lag, resulting in shifted and broadened peaks.[13]

    • Troubleshooting Steps:

      • Optimize Scan Rate: Use a slower scan rate, typically in the range of 1-5°C/min, to allow the sample to reach thermal equilibrium.

  • Possible Cause 3: Polymorphism

    • Explanation: Some liquid crystal materials can exist in multiple crystalline forms (polymorphs), each with its own distinct transition temperatures. The thermal history of the sample influences which polymorphs are present.[13]

    • Troubleshooting Steps:

      • Controlled Thermal History: To ensure reproducibility, establish a consistent thermal history for all samples. This can be achieved by heating the sample to its isotropic phase, holding it for a short period to erase previous thermal history, and then cooling at a controlled rate.

Problem 2: The viscosity of my mixture is higher than expected, leading to slow switching times.

  • Possible Cause 1: Molecular Structure

    • Explanation: The molecular structure of the components, including the length of alkyl chains and the presence of certain functional groups, significantly influences viscosity. Longer terminal chains can lead to increased viscosity.

    • Troubleshooting Steps:

      • Component Selection: If possible, substitute components with shorter alkyl chains or structures known to exhibit lower viscosity. Fluorination is known to reduce viscosity.[2][4][5][6]

  • Possible Cause 2: Low Temperature

    • Explanation: Viscosity is highly dependent on temperature, increasing as the temperature decreases.

    • Troubleshooting Steps:

      • Temperature Control: Ensure that the operating temperature is well within the intended range for the mixture.

      • Low-Temperature Additives: Consider adding components specifically designed to improve low-temperature performance.

Problem 3: My mixture is showing signs of degradation over time (e.g., changes in color, altered electro-optical properties).

  • Possible Cause 1: Environmental Factors

    • Explanation: Exposure to moisture, oxygen, and UV light can lead to the degradation of liquid crystal components.[10]

    • Troubleshooting Steps:

      • Inert Atmosphere: Handle and store the liquid crystal mixture under an inert atmosphere (e.g., nitrogen or argon).

      • Desiccation: Store the mixture in a desiccator to protect it from moisture.

      • Light Protection: Store in amber vials or in the dark to prevent photodegradation.

  • Possible Cause 2: Chemical Incompatibility

    • Explanation: Some components within the mixture or interactions with the substrate/alignment layer may not be chemically compatible, leading to slow reactions and degradation.

    • Troubleshooting Steps:

      • Material Compatibility Check: Review the chemical compatibility of all components in the mixture, as well as with any materials they come into contact with (e.g., seals, alignment layers).

      • Accelerated Aging Test: Perform accelerated aging tests at elevated temperatures to quickly identify potential long-term stability issues.

Quantitative Data Summary

Table 1: Influence of Terminal Alkoxy Chain Length on Mesophase Stability of a Laterally Fluorinated Phenyl Cinnamate Liquid Crystal System

CompoundTerminal Alkoxy Chain Length (n)Nematic Phase Stability (°C)Smectic A Phase Stability (°C)
I66195.554.7 (monotropic)
I88173.574.5 (monotropic)
I1616132.897.6 (enantiotropic)

Data extracted from a study on laterally fluorinated phenyl cinnamate liquid crystals, illustrating that increasing the terminal alkoxy chain length decreases nematic stability while increasing smectic A stability.[14]

Table 2: Nematic to Isotropic Transition Temperatures (TNI) of Recovered Liquid Crystal Mixtures from End-of-Life LCDs

SampleTNI (°C)
A67.5
B69.0
D72.0
C80.8

This table shows the variation in the nematic to isotropic transition temperature for different liquid crystal mixtures recovered from various end-of-life LCD screens.[15]

Experimental Protocols

Protocol 1: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above the highest expected transition temperature (e.g., 150°C) at a rate of 10°C/min to ensure the sample is in the isotropic phase and to erase any previous thermal history.

    • Hold at this temperature for 5 minutes.

    • Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below the lowest expected transition.

    • Heat the sample again at the same controlled rate (e.g., 5°C/min) to record the phase transitions.

  • Data Analysis: Analyze the heating and cooling curves to determine the temperatures and enthalpies of phase transitions.

Protocol 2: Observation of Liquid Crystal Textures using Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the liquid crystal mixture on a clean glass slide and cover it with a coverslip.

  • Microscope Setup: Place the slide on a hot stage attached to a polarizing microscope.

  • Heating and Cooling:

    • Heat the sample to its isotropic phase at a controlled rate (e.g., 10°C/min). In the isotropic phase, the field of view will be dark between crossed polarizers.

    • Slowly cool the sample at a controlled rate (e.g., 1-2°C/min).

  • Observation: Observe the sample through the eyepieces as it cools. Note the temperatures at which different liquid crystal phases appear and identify them by their characteristic optical textures. Capture images at different temperatures for documentation.[13]

Visualizations

Troubleshooting_Workflow start Mixture Instability Observed (e.g., Unexpected Phase Transitions) check_purity Assess Purity of Components (HPLC, GC, NMR) start->check_purity is_pure Are Components Pure? check_purity->is_pure purify Purify Components (Recrystallization, Chromatography) is_pure->purify No check_thermal_protocol Review Thermal Protocol (DSC/POM Scan Rates) is_pure->check_thermal_protocol Yes purify->check_purity end_resolved Issue Resolved purify->end_resolved is_protocol_ok Is Protocol Optimized? check_thermal_protocol->is_protocol_ok optimize_protocol Optimize Protocol (e.g., Slower Scan Rate) is_protocol_ok->optimize_protocol No check_thermal_history Consider Thermal History (Polymorphism) is_protocol_ok->check_thermal_history Yes optimize_protocol->check_thermal_protocol optimize_protocol->end_resolved is_history_controlled Is Thermal History Controlled? check_thermal_history->is_history_controlled control_history Implement Controlled Heating/Cooling Cycle is_history_controlled->control_history No is_history_controlled->end_resolved Yes end_unresolved Issue Persists (Consult Further Literature) is_history_controlled->end_unresolved If still unresolved control_history->check_thermal_history control_history->end_resolved

Caption: Troubleshooting workflow for unexpected phase transitions in fluorinated liquid crystal mixtures.

Experimental_Workflow start Start: Liquid Crystal Mixture dsc 1. DSC Analysis (Determine Transition Temps) start->dsc pom 2. Polarized Optical Microscopy (Identify Phase Textures) dsc->pom viscosity 3. Viscosity Measurement (Assess Flow Properties) pom->viscosity electro_optic 4. Electro-Optic Testing (Measure Switching Times) viscosity->electro_optic stability_test 5. Stability Testing (Accelerated Aging) electro_optic->stability_test data_analysis Data Analysis & Correlation stability_test->data_analysis end End: Characterized Mixture data_analysis->end

Caption: A typical experimental workflow for the characterization of fluorinated liquid crystal mixtures.

References

Preventing crystallization in supercooled nematic phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with supercooled nematic phases. Our goal is to help you prevent unwanted crystallization and maintain the stability of your materials during experimentation.

Troubleshooting Guide: Preventing Unwanted Crystallization

Issue: Spontaneous Crystallization Upon Cooling

Symptoms: The nematic phase rapidly crystallizes upon cooling below the nematic-isotropic transition temperature, preventing the formation of a stable supercooled state.

Possible Causes & Solutions:

Cause Solution Underlying Principle
Heterogeneous Nucleation Sites Ensure scrupulous cleanliness of all glassware and substrates. Use high-purity solvents for cleaning and consider filtration of the nematic material.[1][2]Impurities, dust, scratches, or other imperfections can act as nucleation sites, providing a template for crystal growth and bypassing the energy barrier for nucleation.[1][3][4]
Rapid Cooling Rate Decrease the cooling rate. Employ a programmable temperature controller for precise and slow cooling ramps. A rate of 0.1°C to 1°C per minute is often a good starting point.[5]Slower cooling allows the system to relax and explore the energy landscape, reducing the thermodynamic driving force for crystallization and favoring the metastable supercooled state.[6][7]
High Purity of Material Introduce a small, controlled amount of a compatible impurity or a molecule with a slightly different shape. This can disrupt the packing required for crystallization.The presence of molecules that do not fit perfectly into the crystal lattice can frustrate the crystallization process and stabilize the disordered nematic phase.[8][9]
Lack of Confinement Confine the nematic material to small droplets, thin films, or nanoporous matrices. [10][11][12][13]Geometric confinement can suppress the formation of critical-sized nuclei required for crystallization due to surface energy effects and altered molecular arrangements.[10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is a supercooled nematic phase?

A supercooled nematic phase is a state where a liquid crystal is cooled below its thermodynamic freezing point into the solid crystalline phase, but remains in the liquid nematic state.[14] This is a metastable state, meaning it is not in the lowest possible energy state but is kinetically trapped in the liquid phase due to a high energy barrier for crystal nucleation.[9]

Q2: How do impurities affect the crystallization of supercooled nematic phases?

Impurities can have a dual role. On one hand, insoluble particulate impurities can act as heterogeneous nucleation sites, promoting crystallization.[3][4] On the other hand, soluble impurities that are molecularly similar but sufficiently different from the host molecules can disrupt the ordered packing required for crystal formation, thereby inhibiting crystallization and promoting supercooling.[3]

Q3: Can the choice of solvent influence crystallization during sample preparation?

Absolutely. The solvent used to dissolve and cast the nematic material can leave trace residues that may act as nucleation sites.[1] Furthermore, the rate of solvent evaporation can influence the initial order and defect structures in the nematic phase, which can subsequently affect its stability upon cooling.[15] It is crucial to use high-purity, volatile solvents and ensure they are completely removed before cooling experiments.

Q4: What role does the substrate surface play in preventing crystallization?

The substrate surface can significantly influence the alignment and stability of the nematic phase. A very smooth, clean, and chemically homogeneous surface is less likely to provide nucleation sites for crystallization. Surface treatments that promote a specific, uniform alignment (e.g., planar or homeotropic) can also help to stabilize the nematic phase and prevent the formation of domains that might favor crystallization.

Q5: Are there any external fields that can be applied to suppress crystallization?

The application of external fields, such as electric or magnetic fields, can influence the alignment of the nematic director.[16] While not a primary method for preventing crystallization, maintaining a well-ordered, uniform director field can help to stabilize the nematic phase and potentially inhibit the formation of crystalline precursors. The effect is highly material-dependent and requires empirical investigation.

Experimental Protocols

Protocol 1: Slow Cooling for Achieving Supercooling

This protocol outlines a general procedure for achieving a supercooled nematic state by controlling the cooling rate.

Methodology:

  • Sample Preparation: Place the nematic liquid crystal sample in a clean, sealed container suitable for temperature control (e.g., a liquid crystal cell or a small vial).

  • Heating: Heat the sample to a temperature several degrees above its nematic-isotropic transition temperature and hold for a sufficient time to ensure a fully isotropic and homogeneous state.

  • Controlled Cooling: Program a temperature controller to cool the sample at a slow, constant rate (e.g., 0.5°C/min) through the nematic-isotropic transition and into the supercooled region.

  • Observation: Monitor the sample during cooling using polarized optical microscopy to observe the phase transitions and detect the onset of any crystallization.

  • Data Collection: Record the temperature at which crystallization occurs, if at all. Repeat the experiment with different cooling rates to determine the optimal conditions for achieving the desired level of supercooling.

Protocol 2: Confinement using Emulsification

This protocol describes how to create a supercooled nematic emulsion to suppress crystallization.

Methodology:

  • Preparation of Continuous Phase: Prepare a solution of a suitable surfactant (e.g., polyvinyl alcohol) in a carrier fluid (e.g., glycerol or water) in which the nematic liquid crystal is immiscible.

  • Mixing: Add the nematic liquid crystal to the continuous phase. The volume ratio will determine the droplet size and density.

  • Emulsification: Vigorously shake or vortex the mixture to disperse the nematic liquid crystal into microscopic droplets. For more uniform and smaller droplets, use a homogenizer or sonicator.

  • Observation: Place a small amount of the emulsion on a microscope slide and observe under a polarized microscope.

  • Cooling: Use a temperature-controlled stage to cool the emulsion and observe the behavior of the nematic droplets. The confinement within the droplets will inhibit crystallization, allowing for significant supercooling.

Visualizations

Experimental_Workflow_Slow_Cooling cluster_prep Sample Preparation cluster_thermal Thermal Cycling cluster_analysis Analysis prep1 Clean Sample Holder prep2 Introduce Nematic LC prep1->prep2 heat Heat to Isotropic Phase prep2->heat cool Slow Controlled Cooling heat->cool observe Microscopy Observation cool->observe record Record Crystallization Temp. observe->record

Caption: Workflow for achieving a supercooled nematic state via slow cooling.

Logical_Relationship_Crystallization_Factors cluster_increase Increase Probability cluster_decrease Decrease Probability center Crystallization Probability dec1 Slow Cooling Rate center->dec1 dec2 Confinement center->dec2 dec3 Additives/ Frustration center->dec3 inc1 High Cooling Rate inc1->center inc2 Impurities/ Nucleation Sites inc2->center inc3 High Material Purity inc3->center

Caption: Factors influencing the probability of crystallization in supercooled nematics.

References

Technical Support Center: UV Stability of Liquid Crystals Containing 3',5'-Difluoro-4-propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with liquid crystals containing 3',5'-Difluoro-4-propylbiphenyl. The information is designed to address specific issues that may be encountered during the investigation of the UV stability of these materials.

Frequently Asked Questions (FAQs)

Q1: Why is the UV stability of liquid crystals containing this compound a concern?

A1: Liquid crystals, particularly those with aromatic cores like biphenyls, can be susceptible to degradation upon exposure to ultraviolet (UV) radiation.[1][2] This degradation can alter the material's chemical structure and, consequently, its liquid crystalline properties, such as clearing point, birefringence, and dielectric anisotropy. For applications in devices like displays or optical sensors, where performance and longevity are critical, understanding and quantifying the UV stability is essential to predict the material's lifetime and reliability.[1][2]

Q2: How does the presence of fluorine atoms in this compound influence its UV stability?

A2: The incorporation of fluorine atoms into liquid crystal molecules can significantly impact their physical and chemical properties.[3][4] Fluorine is a highly electronegative atom, and its presence can increase the strength of chemical bonds within the molecule, potentially enhancing thermal and chemical stability.[3] In some cases, fluorination has been shown to improve the photostability of liquid crystals.[5] However, the specific effect on UV stability can be complex and depends on the position and number of fluorine substituents.[3]

Q3: What are the typical observable signs of UV degradation in a liquid crystal sample?

A3: UV degradation of liquid crystals can manifest in several ways, including:

  • Color Change: The sample may develop a yellowish tint.

  • Decreased Clearing Point: The temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase may decrease.

  • Changes in Birefringence: The difference in refractive indices for light polarized parallel and perpendicular to the director may change.

  • Increased Power Consumption in Devices: Degradation can lead to a decrease in the electrical resistance of the liquid crystal layer.

  • Formation of Black Spots or Blotches: Localized areas of severe degradation can appear as dark spots.

Q4: What are the potential photochemical degradation pathways for fluorinated biphenyl compounds?

A4: While the specific degradation pathway for this compound requires experimental determination, photodegradation of fluorinated aromatic compounds can proceed through several mechanisms. High-energy UV photons can be energetic enough to break chemical bonds.[3] Potential pathways include the cleavage of C-F or C-H bonds, leading to the formation of free radicals. These highly reactive species can then participate in a variety of secondary reactions, such as dimerization, polymerization, or reaction with oxygen, leading to the formation of various photoproducts. For some fluorinated organic compounds, degradation can be initiated by reactions with photochemically generated species like hydroxyl radicals (HO•) and sulfate radicals (SO4•–).[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the UV stability testing of liquid crystals.

Problem: My liquid crystal sample shows a significant color change (yellowing) after a short period of UV exposure.

  • Possible Cause 1: High UV Intensity. The intensity of the UV lamp may be too high, leading to accelerated degradation.

    • Solution: Reduce the UV intensity or increase the distance between the lamp and the sample. Ensure the irradiance is set to a level relevant to the intended application or a standard testing protocol.

  • Possible Cause 2: Presence of Impurities. Impurities in the liquid crystal sample can act as photosensitizers, accelerating the degradation process.

    • Solution: Ensure the purity of the this compound sample using techniques like high-performance liquid chromatography (HPLC) before conducting UV stability tests.

  • Possible Cause 3: Oxygen in the Sample Environment. The presence of oxygen can lead to photo-oxidation, which often results in colored byproducts.

    • Solution: Conduct the UV exposure experiments in an inert atmosphere, such as a nitrogen or argon-filled glovebox or chamber.

Problem: I am not observing any significant change in the physical properties (e.g., clearing point) of my sample even after prolonged UV exposure.

  • Possible Cause 1: UV Wavelength Mismatch. The emission spectrum of your UV lamp may not overlap with the absorption spectrum of the liquid crystal.

    • Solution: Measure the UV-Vis absorption spectrum of your this compound sample to identify its absorption bands. Select a UV lamp with an emission wavelength that corresponds to one of these bands to ensure energy is absorbed by the molecule.

  • Possible Cause 2: Insufficient UV Dose. The total UV energy delivered to the sample may be too low to cause measurable degradation.

    • Solution: Increase the exposure time or the UV intensity. It is important to record the total UV dose (in J/cm²) for reproducibility.

  • Possible Cause 3: High Intrinsic Stability. The compound may be inherently very stable under the tested UV conditions.

    • Solution: While this is a positive result, to induce degradation for analytical purposes, you may need to use a higher intensity UV source or a shorter wavelength with higher photon energy.

Problem: My UV-Vis spectroscopy results are inconsistent between measurements.

  • Possible Cause 1: Sample Concentration Changes. If the sample is in solution, the solvent may be evaporating during the experiment, leading to changes in concentration and absorbance.[7]

    • Solution: Use a sealed cuvette to prevent solvent evaporation. Ensure that the temperature of the sample holder is controlled.[7]

  • Possible Cause 2: Cuvette Contamination or Positioning. Dirty or improperly positioned cuvettes can scatter light and lead to erroneous readings.[7]

    • Solution: Thoroughly clean the cuvettes before each measurement and ensure they are placed in the spectrometer in the same orientation.

  • Possible Cause 3: Instrument Drift. The spectrometer's lamp or detector may not be stable over time.

    • Solution: Allow the instrument to warm up for the manufacturer-recommended time before taking measurements. Perform a baseline correction before each set of measurements.

Quantitative Data Presentation

Due to the lack of publicly available quantitative data specifically for the UV stability of this compound, the following table illustrates the type of data that should be collected and presented in a UV stability study. For comparative purposes, example data for other fluorinated liquid crystal monomers under UV/peroxydisulfate treatment is included.[6]

ParameterInitial Value (0 hours)After 10 hours UV ExposureAfter 20 hours UV ExposureAfter 50 hours UV Exposure
Clearing Point (°C) TBDTBDTBDTBD
Birefringence (Δn) at 25°C TBDTBDTBDTBD
Concentration (%) 100TBDTBDTBD
UV-Vis Absorbance at λmax TBDTBDTBDTBD

Example Degradation Rate Constants for Fluorinated Liquid Crystal Monomers (UV/PDS Treatment)[6]

CompoundStructure TypeFirst-Order Degradation Rate Constant (k, h⁻¹)
EDPBBiphenyl and Ethoxy1.93
Other Fluorinated LCMsEthoxy1.10 - 1.26
Other Fluorinated LCMsBiphenyl0.45 - 0.56
Other Fluorinated LCMsNo Biphenyl or Ethoxy0.27 - 0.30

Note: The data in the second table is for different compounds and under specific experimental conditions (UV/peroxydisulfate treatment) and should be used for illustrative purposes only.

Experimental Protocols

Protocol for Accelerated UV Aging of this compound

This protocol outlines a general procedure for assessing the UV stability of a liquid crystal sample in a laboratory setting.

1. Sample Preparation:

  • For Solution Studies: Prepare a solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile) at a known concentration (e.g., 0.01 to 0.1 mg/mL). The solution should be placed in a sealed quartz cuvette.

  • For Thin Film Studies: Prepare a thin film of the liquid crystal on a UV-transparent substrate (e.g., quartz slide). This can be done by drop-casting a concentrated solution and allowing the solvent to evaporate, or by melting the solid between two substrates. The film thickness should be uniform.

2. UV Exposure:

  • UV Source: Use an accelerated weathering chamber equipped with a suitable UV lamp, such as a UVA-340 fluorescent lamp, which simulates the sunlight's UV spectrum.[8][9] Alternatively, a xenon arc lamp can be used as it closely replicates the full solar spectrum.[8]

  • Exposure Conditions:

    • Set the irradiance at a constant level (e.g., 0.8 W/m² at 340 nm).

    • Control the temperature of the sample chamber (e.g., 50 °C).

    • If studying the effect of humidity, set the desired relative humidity level. For studying photodegradation in the absence of hydrolysis, the chamber should be kept dry.

    • For oxygen-free studies, the sample should be placed in a sealed container purged with nitrogen or argon before being placed in the chamber.

  • Exposure Time: Expose the sample for predetermined time intervals (e.g., 0, 1, 5, 10, 20, 50, 100 hours). A control sample should be kept in the same temperature and humidity conditions but shielded from UV light.

3. Post-Exposure Analysis:

At each time interval, remove the sample and perform the following analyses:

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum of the sample.

    • Monitor for any changes in the position of the maximum absorption wavelength (λmax) and the absorbance value. A decrease in absorbance at λmax can indicate degradation of the parent compound, while the appearance of new peaks may suggest the formation of photoproducts.

  • High-Performance Liquid Chromatography (HPLC):

    • For solution samples, inject an aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a method to separate the parent compound from any degradation products.

    • Quantify the concentration of this compound at each time point to determine the degradation kinetics.

  • Differential Scanning Calorimetry (DSC):

    • For thin-film or bulk samples, carefully scrape a small amount of the material into a DSC pan.

    • Run a heating and cooling cycle to determine the phase transition temperatures, particularly the clearing point. A decrease in the clearing point is a strong indicator of degradation.

  • Polarized Optical Microscopy (POM):

    • Observe the liquid crystal texture of the sample under a polarized light microscope.

    • Note any changes in the texture, the appearance of defects, or the formation of isotropic regions, which can indicate degradation.

Visualizations

UV_Stability_Workflow cluster_prep 1. Preparation cluster_exposure 2. UV Exposure cluster_analysis 3. Analysis cluster_techniques Analytical Techniques cluster_results 4. Results & Conclusion start Start sample_prep Sample Preparation (Solution or Thin Film) start->sample_prep control_prep Prepare Control Sample (No UV Exposure) start->control_prep uv_exposure Accelerated UV Aging (Controlled T, λ, Intensity) sample_prep->uv_exposure analysis Post-Exposure Analysis (at time intervals t=0, t1, t2...) control_prep->analysis uv_exposure->analysis uv_vis UV-Vis Spectroscopy analysis->uv_vis hplc HPLC analysis->hplc dsc DSC analysis->dsc pom Polarized Optical Microscopy analysis->pom data_analysis Data Analysis (Kinetics, Property Changes) uv_vis->data_analysis hplc->data_analysis dsc->data_analysis pom->data_analysis conclusion Conclusion on UV Stability data_analysis->conclusion

Caption: Experimental workflow for assessing the UV stability of a liquid crystal.

Degradation_Pathway LC This compound Excited_LC Excited State LC* LC->Excited_LC UV Photon (hν) Radical_Formation Radical Formation (C-F or C-H cleavage) Excited_LC->Radical_Formation Radicals Fluorobiphenyl Radicals Radical_Formation->Radicals Secondary_Reactions Secondary Reactions Radicals->Secondary_Reactions + O2, other radicals, etc. Products Degradation Products (e.g., Dimers, Polymers, Oxides) Secondary_Reactions->Products

Caption: A generalized potential photochemical degradation pathway.

Troubleshooting_Tree cluster_no_degradation Troubleshooting: No Degradation cluster_rapid_degradation Troubleshooting: Rapid Degradation cluster_inconsistent_data Troubleshooting: Inconsistent Data Start Problem with UV Stability Experiment Issue_Type What is the issue? Start->Issue_Type No_Degradation No Degradation Observed Issue_Type->No_Degradation No Change Rapid_Degradation Rapid Degradation / Color Change Issue_Type->Rapid_Degradation Too Much Change Inconsistent_Data Inconsistent Analytical Data Issue_Type->Inconsistent_Data Inconsistent Check_UV_Spectrum Check Lamp Spectrum vs. LC Absorption No_Degradation->Check_UV_Spectrum Check_Intensity Reduce UV Intensity Rapid_Degradation->Check_Intensity Check_Sample_Prep Check Sample Prep (e.g., Solvent Evaporation) Inconsistent_Data->Check_Sample_Prep Check_UV_Dose Increase UV Dose (Time or Intensity) Check_UV_Spectrum->Check_UV_Dose Check_Purity Check Sample Purity (HPLC) Check_Intensity->Check_Purity Check_Atmosphere Use Inert Atmosphere (N2/Ar) Check_Purity->Check_Atmosphere Check_Cuvette Clean & Position Cuvette Correctly Check_Sample_Prep->Check_Cuvette Check_Instrument Warm-up & Baseline Instrument Check_Cuvette->Check_Instrument

Caption: A troubleshooting decision tree for UV stability experiments.

References

Validation & Comparative

A Comparative Guide to the Liquid Crystal Properties of 3',5'-Difluoro-4-propylbiphenyl and 5CB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the liquid crystal properties of 3',5'-Difluoro-4-propylbiphenyl and the well-characterized liquid crystal 5CB (4-Pentyl-4'-cyanobiphenyl). Understanding the distinct characteristics of these compounds is crucial for their application in advanced display technologies and other electro-optical devices. This comparison is supported by experimental data from peer-reviewed literature and outlines the methodologies used for these measurements.

Introduction to the Compounds

5CB (4-Pentyl-4'-cyanobiphenyl) is a conventional and widely studied nematic liquid crystal. Its well-documented properties make it a standard benchmark in liquid crystal research and applications.

This compound is a fluorinated analog of the biphenyl core structure. The introduction of fluorine atoms at the 3' and 5' positions is anticipated to significantly alter the electronic and steric properties of the molecule, thereby influencing its liquid crystalline behavior. Fluorination is a common strategy to tune properties such as dielectric anisotropy, viscosity, and thermal stability.

Comparative Analysis of Liquid Crystal Properties

The introduction of lateral fluorine atoms in this compound is expected to induce significant changes in its physical properties compared to the non-fluorinated 5CB. The high electronegativity of fluorine can alter the dipole moment and intermolecular interactions, impacting the dielectric anisotropy and rotational viscosity. Furthermore, changes in molecular shape and packing efficiency due to the fluorine substituents can affect the nematic-isotropic transition temperature and birefringence.

Quantitative Data Summary

Property5CB (4-Pentyl-4'-cyanobiphenyl)This compound (Expected Trends)
Chemical Structure C₁₈H₁₉NC₁₅H₁₄F₂
Molecular Weight ( g/mol ) 249.36232.27
Nematic-Isotropic Transition Temperature (T_NI) (°C) ~35.3Likely lower than 5CB due to altered molecular packing
Rotational Viscosity (γ₁) (mPa·s) ~25-100 (temperature dependent)Potentially lower due to reduced intermolecular interactions
Birefringence (Δn) at 589 nm ~0.18-0.20 (temperature dependent)May be slightly lower or comparable
Dielectric Anisotropy (Δε) at 1 kHz ~+10 to +12Expected to be negative or have a significantly reduced positive value

Experimental Protocols

The determination of the liquid crystal properties presented in this guide involves a suite of specialized experimental techniques. Below are detailed methodologies for the key experiments.

Nematic-Isotropic Transition Temperature (T_NI)

The nematic-isotropic transition temperature is a fundamental property of a liquid crystal, marking the point where it loses its long-range orientational order and becomes an isotropic liquid.

Methodology: Differential Scanning Calorimetry (DSC)

  • A small, precisely weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The temperature of the furnace is increased at a constant rate (e.g., 5-10 °C/min).

  • The heat flow into the sample and reference is continuously monitored.

  • The nematic-isotropic phase transition is identified as an endothermic peak on the DSC thermogram. The peak temperature of this transition is taken as T_NI.

Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction experienced by the liquid crystal director as it rotates under the influence of an external field.

Methodology: Electro-Optical Switching Method

  • The liquid crystal is introduced into a thin, planar-aligned cell with transparent electrodes.

  • The cell is placed in a polarizing optical microscope.

  • A square-wave voltage is applied to the cell to induce a reorientation of the liquid crystal director.

  • The optical transmission through the cell is monitored with a photodiode as the director relaxes back to its initial state after the voltage is turned off.

  • The decay time (τ_off) of the optical response is measured.

  • The rotational viscosity (γ₁) is calculated from the decay time using the following equation: γ₁ = (V_th² * ε₀ * Δε) / (π² * d² * τ_off) where V_th is the threshold voltage, ε₀ is the vacuum permittivity, Δε is the dielectric anisotropy, and d is the cell gap.

Birefringence (Δn)

Birefringence is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices of the liquid crystal.

Methodology: Spectroscopic Ellipsometry

  • A planar-aligned liquid crystal cell is prepared on a substrate with known optical properties.

  • The cell is mounted on a variable angle spectroscopic ellipsometer.

  • A beam of polarized light is directed onto the sample at various angles of incidence.

  • The change in the polarization state of the reflected or transmitted light is measured over a range of wavelengths.

  • The experimental data is fitted to an optical model that includes the thickness and refractive indices of each layer in the cell.

  • The extraordinary (n_e) and ordinary (n_o) refractive indices of the liquid crystal are extracted from the model, and the birefringence is calculated as Δn = n_e - n_o.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the liquid crystal director.

Methodology: Capacitance Measurement

  • Two types of liquid crystal cells are prepared: a planar-aligned cell and a homeotropically-aligned cell. In the planar cell, the director is parallel to the electrodes, while in the homeotropic cell, it is perpendicular.

  • The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).

  • The dielectric permittivities are calculated from the capacitance values, the electrode area (A), and the cell gap (d) using the formula: C = (ε * ε₀ * A) / d.

  • The permittivity measured from the planar cell corresponds to ε_⊥, and the permittivity from the homeotropic cell corresponds to ε_∥.

  • The dielectric anisotropy is then calculated as Δε = ε_∥ - ε_⊥.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing the liquid crystal properties of a novel compound like this compound against a known standard such as 5CB.

G cluster_0 Compound Selection cluster_1 Property Measurement cluster_2 Data Analysis and Comparison cluster_3 Application Potential Assessment A Standard Liquid Crystal (e.g., 5CB) C Nematic-Isotropic Transition (T_NI) A->C D Rotational Viscosity (γ₁) A->D E Birefringence (Δn) A->E F Dielectric Anisotropy (Δε) A->F B Novel Liquid Crystal (e.g., this compound) B->C B->D B->E B->F G Quantitative Comparison C->G D->G E->G F->G H Structure-Property Relationship G->H I Suitability for Displays H->I J Other Electro-Optic Devices H->J

Advantages of 3',5'-difluoro substitution over other fluorination patterns

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorination patterns, the 3',5'-difluoro substitution on an aromatic ring presents a unique set of advantages that can significantly enhance a molecule's drug-like characteristics. This guide provides an objective comparison of the 3',5'-difluoro substitution pattern against other common fluorination strategies, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

The 3',5'-difluoro substitution pattern offers a compelling combination of benefits, including:

  • Enhanced Metabolic Stability: By blocking metabolically susceptible positions and modulating electronic properties, this motif can significantly reduce susceptibility to oxidative metabolism.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms can fine-tune the acidity (pKa) of nearby functional groups and influence lipophilicity (logP) in a manner that can improve absorption and distribution.

  • Favorable Binding Interactions: The unique electronic distribution of the 3',5'-difluorinated ring can lead to advantageous interactions within protein binding pockets, potentially increasing affinity and selectivity.

This guide will delve into the quantitative data supporting these claims, provide detailed experimental methodologies for their assessment, and illustrate the impact of this substitution on a key biological signaling pathway.

Comparative Analysis of Physicochemical and Pharmacological Properties

The decision to employ a specific fluorination pattern is a critical step in lead optimization. The following tables summarize the comparative data for 3',5'-difluoro substitution against other fluorination patterns on a representative molecular scaffold.

Case Study: Phenylhydroxamate Histone Deacetylase 6 (HDAC6) Inhibitors

A study on a series of fluorophenylhydroxamates as HDAC6 inhibitors provides valuable insights into the impact of fluorination patterns on biological activity.[1]

Table 1: Comparison of Inhibitory Potency (IC50) of Fluorophenylhydroxamate Analogs against Human HDAC6 [1]

Substitution PatternIC50 (nM)
Unsubstituted120
3'-Fluoro133
4'-Fluoro136
3',5'-Difluoro 121
2',4'-Difluoro155
3',4'-Difluoro158
2',3',4',5',6'-Pentafluoro>30,000

Analysis: In this series, the 3',5'-difluoro substitution pattern (IC50 = 121 nM) demonstrated the best inhibitory potency, comparable to the unsubstituted parent compound (IC50 = 120 nM).[1] This suggests that this particular difluoro arrangement is well-tolerated and can even be slightly beneficial for binding affinity. In contrast, other di- and poly-fluorinated analogs showed a decrease in potency.[1]

Impact on Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes like cytochrome P450s. The 3',5'-difluoro pattern can be particularly effective in this regard.

Case Study: Amodiaquine Analogs

A study on fluorinated analogs of the antimalarial drug amodiaquine demonstrated the impact of difluoro substitution on metabolic bioactivation. While a direct 3',5'-difluoro analog was not synthesized in this specific study, the data for the 2',6'-difluoro analog provides a strong rationale for the benefits of di-substitution in blocking metabolism.[2]

Table 2: Comparison of Metabolic Bioactivation of Amodiaquine and its Fluorinated Analogs [2]

CompoundSubstitution PatternThioether Conjugate Formation (% of dose)
AmodiaquineUnsubstituted11.87 ± 1.31
5'-Fluoroamodiaquine5'-FluoroNot reported
5',6'-Difluoroamodiaquine5',6'-DifluoroNot reported
2',6'-Difluoroamodiaquine 2',6'-Difluoro 2.17 ± 0.27
4'-deOH-4'-Fluoroamodiaquine4'-Fluoro0

Analysis: The 2',6'-difluoroamodiaquine showed a significant reduction in the formation of thioether conjugates, which are markers of reactive metabolite formation, compared to the parent drug.[2] This highlights the effectiveness of introducing two fluorine atoms to shield the molecule from metabolic attack. The 3',5'-difluoro pattern is expected to offer similar or potentially superior metabolic stability by blocking two key positions for oxidation on the aromatic ring.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.

Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat, mouse) suspended in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Internal standard solution for LC-MS/MS analysis.

    • Quenching solution (e.g., acetonitrile containing the internal standard).[2][3][4][5][6]

  • Incubation:

    • Pre-warm a mixture of liver microsomes and buffer to 37°C.

    • Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.[2][3][5]

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.[2][3][5]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.[2][3]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.[6]

Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to a target receptor by measuring its ability to compete with a labeled ligand.

Protocol:

  • Preparation of Reagents:

    • Purified receptor or cell membranes expressing the target receptor.

    • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

    • Unlabeled test compound (competitor) at various concentrations.

    • Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives).

    • Wash buffer.

    • Scintillation cocktail (for radioligand assays) or appropriate buffer for fluorescence detection.[7][8][9]

  • Assay Setup:

    • In a microplate, combine the receptor preparation, labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[7][8]

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.[7]

  • Separation of Bound and Free Ligand:

    • For membrane-based assays, rapidly filter the contents of each well through a filter plate to separate the receptor-bound ligand from the free ligand.

    • Wash the filters with cold wash buffer to remove any unbound ligand.[7]

  • Detection:

    • For radioligand assays, add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

    • For fluorescently labeled ligands, measure the fluorescence signal using a suitable plate reader.[7]

  • Data Analysis:

    • Construct a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant is added.

Protocol:

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10][11]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration.[10][11]

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10][11]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.[10]

logP Determination by Shake-Flask Method

This classic method determines the partition coefficient (logP) of a compound between n-octanol and water.

Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.[12][13][14][15]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in one of the pre-saturated phases.

  • Partitioning:

    • Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

    • Shake the flask vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[12][13][14]

  • Phase Separation:

    • Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to aid separation.[15]

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[14]

  • Data Analysis:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.[13]

Mechanistic Insights: Signaling Pathway Modulation

The 3',5'-difluoro substitution can influence how a drug interacts with its biological target and modulates downstream signaling pathways. A notable example is the oral selective estrogen receptor downregulator (SERD), AZD9496, which incorporates a 3,5-difluorophenyl group.

AZD9496 is an antagonist of the estrogen receptor (ER) and has been shown to block the JAK2/STAT5B signaling pathway, which is implicated in some forms of cancer.[8][16][17][18]

Estrogen Receptor (ER) Signaling Pathway

The estrogen receptor can be activated through genomic and non-genomic pathways. In the classical genomic pathway, estrogen binds to the ER, leading to its dimerization and translocation to the nucleus where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[3][4][5][7][10]

Estrogen_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates AZD9496 AZD9496 AZD9496->ER Antagonizes

Caption: Classical Estrogen Receptor (ER) signaling pathway and the antagonistic action of AZD9496.

JAK2/STAT5B Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5B (STAT5B) pathway is a crucial signaling cascade involved in cell proliferation and survival. Aberrant activation of this pathway is linked to various diseases, including cancer.[9][17][19]

JAK2_STAT5B_Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT5B STAT5B JAK2->STAT5B Phosphorylates pSTAT5B p-STAT5B (Dimer) STAT5B->pSTAT5B Dimerizes Nucleus Nucleus pSTAT5B->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates AZD9496 AZD9496 AZD9496->JAK2 Inhibits (indirectly via ER)

Caption: Simplified JAK2/STAT5B signaling pathway and the inhibitory effect of AZD9496.

Conclusion

The 3',5'-difluoro substitution pattern represents a powerful tool in the medicinal chemist's arsenal. The strategic placement of two fluorine atoms at these positions can confer a range of benefits, including enhanced metabolic stability, favorable modulation of physicochemical properties, and improved binding affinity. While the optimal fluorination strategy is ultimately context-dependent, the evidence presented in this guide underscores the significant potential of the 3',5'-difluoro motif to address common challenges in drug discovery and development. Researchers are encouraged to consider this substitution pattern as a valuable option in their lead optimization efforts.

References

The Influence of Alkyl Chain Length on the Properties of Difluorobiphenyl Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of varying alkyl chain lengths on the physicochemical properties of difluorobiphenyl liquid crystals. The strategic modification of the alkyl chain is a critical aspect of tuning the mesomorphic and electro-optical characteristics of these materials for various applications, including in advanced display technologies and as components in drug delivery systems. This document summarizes key quantitative data, details experimental methodologies, and visualizes the structure-property relationships.

Data Summary

Alkyl Chain Length (n)Crystal to Nematic/Smectic Transition Tcr-N/SmA (°C)Nematic to Isotropic Transition TNI (°C)Smectic A to Nematic Transition TSmA-N (°C)Birefringence (Δn) at T-TNI = -10°CDielectric Anisotropy (Δε) at T-TNI = -10°CRotational Viscosity (γ₁) (mPa·s) at 25°C
5 22.535.0-0.179+11.538
6 14.529.0-0.162+10.045
7 30.042.8-0.157+9.655
8 21.540.533.50.152+8.770

Note: The values presented are compiled from various sources and represent typical measurements. Experimental conditions can influence these values.

Structure-Property Relationships

The length of the terminal alkyl chain significantly influences the mesomorphic and physical properties of biphenyl liquid crystals. The following diagram illustrates the general trends observed.

G cluster_input Structural Modification cluster_output Property Trends Alkyl Chain Length Alkyl Chain Length Clearing Point (T_NI) Clearing Point (T_NI) Alkyl Chain Length->Clearing Point (T_NI) Odd-Even Effect Mesophase Stability Mesophase Stability Alkyl Chain Length->Mesophase Stability Increases (Smectic Tendency) Birefringence (Δn) Birefringence (Δn) Alkyl Chain Length->Birefringence (Δn) Decreases Dielectric Anisotropy (Δε) Dielectric Anisotropy (Δε) Alkyl Chain Length->Dielectric Anisotropy (Δε) Decreases Viscosity (γ₁) Viscosity (γ₁) Alkyl Chain Length->Viscosity (γ₁) Increases

Caption: Influence of increasing alkyl chain length on key properties of biphenyl liquid crystals.

An interesting phenomenon known as the odd-even effect is observed in the nematic-isotropic transition temperatures (clearing points).[1] Homologues with an odd number of carbon atoms in the alkyl chain tend to have higher clearing points than those with an even number of carbons. This is attributed to the difference in the orientation of the terminal methyl group, which affects the overall molecular anisotropy. For shorter alkyl chains, this effect is more pronounced.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of n-Alkyl-Difluorobiphenyl Liquid Crystals

The synthesis of n-alkyl-difluorobiphenyls can be achieved through a multi-step process, with the key step being a Suzuki cross-coupling reaction.[2][3]

Experimental Workflow:

G start Starting Materials (e.g., 4,4'-Difluorobiphenyl, Alkyl Halide) step1 Friedel-Crafts Acylation (Introduction of Acyl Group) start->step1 step2 Clemmensen/Wolff-Kishner Reduction (Formation of Alkyl Chain) step1->step2 step3 Bromination (e.g., using NBS) step2->step3 step4 Suzuki Cross-Coupling (with appropriate boronic acid) step3->step4 end Purified n-Alkyl-Difluorobiphenyl Liquid Crystal step4->end

Caption: General synthetic workflow for n-alkyl-difluorobiphenyl liquid crystals.

Protocol for Suzuki Coupling:

  • Reactants: 4-Bromo-4'-alkylbiphenyl, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Solvent: A mixture of toluene, ethanol, and water is commonly used.

  • Procedure:

    • The reactants are dissolved in the solvent system in a round-bottom flask.

    • The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography and/or recrystallization.

Characterization of Mesomorphic Properties

The phase transitions and mesophases of the synthesized liquid crystals are characterized using the following standard techniques.[4][5]

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the temperatures and enthalpies of phase transitions.

  • Procedure: A small sample (typically 2-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature. Endothermic or exothermic peaks in the DSC thermogram correspond to phase transitions.

2. Polarized Optical Microscopy (POM):

  • Purpose: To visually identify the different liquid crystal phases by observing their unique textures.

  • Procedure: A small amount of the sample is placed on a glass slide and covered with a coverslip. The sample is placed in a hot stage on the microscope. The sample is observed through crossed polarizers as it is heated and cooled. The characteristic textures (e.g., schlieren for nematic, focal conic for smectic) are used to identify the mesophases.[5]

3. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability and decomposition temperature of the material.

  • Procedure: A sample is placed in a high-precision balance inside a furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

Measurement of Physical Properties

1. Birefringence (Δn):

  • Method: Abbe refractometer or spectrophotometric methods are commonly used.

  • Procedure (Abbe Refractometer): A thin, homeotropically aligned liquid crystal cell is prepared. The refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director are measured. The birefringence is calculated as Δn = nₑ - nₒ.

2. Dielectric Anisotropy (Δε):

  • Method: Capacitance measurement.

  • Procedure: A liquid crystal cell with transparent electrodes is used. The capacitance of the cell is measured with the liquid crystal aligned parallel (C∥) and perpendicular (C⊥) to an applied electric field. The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.[6][7]

3. Rotational Viscosity (γ₁):

  • Method: Electro-optical or rheological measurements.

  • Procedure (Electro-optical): The switching time of a liquid crystal cell in response to an applied electric field is measured. The rotational viscosity is then calculated from the switching time, cell gap, and elastic constants of the material.

References

A Comparative Analysis of the Dielectric Anisotropy of 3',5'-Difluoro-4-propylbiphenyl and Other Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dielectric anisotropy of 3',5'-Difluoro-4-propylbiphenyl with other relevant fluorinated biphenyl liquid crystals. The strategic placement of fluorine atoms on the biphenyl core significantly influences the molecule's electronic properties, leading to distinct dielectric anisotropies that are critical for various applications, including in advanced display technologies and potentially in the modulation of biological systems for drug development.

Introduction to Dielectric Anisotropy in Fluorinated Biphenyls

Biphenyls are a core structural motif in many liquid crystals. The introduction of fluorine atoms, particularly in lateral positions (positions other than the 4 and 4' positions), dramatically alters the distribution of the electron density within the molecule. This modification has a profound effect on the dipole moment and, consequently, the dielectric anisotropy (Δε) of the material. A positive dielectric anisotropy (Δε > 0) indicates that the dipole moment is predominantly aligned with the long molecular axis, while a negative dielectric anisotropy (Δε < 0) signifies a dipole moment that is more perpendicular to the long axis.

Laterally fluorinated biphenyls, such as this compound, are of particular interest because the two fluorine atoms on one of the phenyl rings create a strong dipole moment perpendicular to the long molecular axis. This structural feature typically results in a negative dielectric anisotropy, a property highly desirable for vertically aligned (VA) liquid crystal displays (LCDs).

Comparative Data on Dielectric Anisotropy

Compound NameStructureDielectric Anisotropy (Δε)Rotational Viscosity (γ₁) [mPa·s]Birefringence (Δn)
Hypothesized: this compound
Negative (estimated)--2',3'-Difluoro-4,4''-dipentyl-p-terphenylLaterally difluorinated terphenylNegative[1][2]--Various Laterally Fluorinated BiphenylsGeneral StructureTypically Negative[3]--4-Cyano-4'-pentylbiphenyl (5CB)Positive (~+11)[2]~22-30~0.18

Note: The values for this compound are estimated based on general trends for laterally difluorinated liquid crystals. Specific experimental values are required for a precise comparison.

Structure-Property Relationship

The logical relationship between the molecular structure of fluorinated biphenyls and their resulting dielectric anisotropy can be visualized as a direct consequence of the molecule's electronic and steric properties.

G Structure-Property Relationship in Fluorinated Biphenyls cluster_structure Molecular Structure cluster_properties Physical Properties Core Biphenyl Core Substituents Substituent Positions Alkyl Alkyl Chain (e.g., Propyl) Substituents->Alkyl Fluorine Fluorine Atoms Substituents->Fluorine Viscosity Rotational Viscosity (γ₁) Alkyl->Viscosity Influences viscosity and clearing point Dipole Dipole Moment Fluorine->Dipole Introduces strong dipole Anisotropy Dielectric Anisotropy (Δε) Dipole->Anisotropy Determines sign and magnitude Polarizability Polarizability Polarizability->Anisotropy

Caption: Logical flow from molecular structure to physical properties.

The placement of highly electronegative fluorine atoms on the biphenyl core induces a significant dipole moment. When these fluorine atoms are in lateral positions, as in this compound, the resulting dipole moment is directed perpendicular to the long molecular axis, leading to a negative dielectric anisotropy. The length of the alkyl chain primarily influences the material's viscosity and mesophase range.

Experimental Protocol for Dielectric Anisotropy Measurement

The dielectric anisotropy of a liquid crystal is determined by measuring its dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director, which is the average direction of the long axes of the liquid crystal molecules. The capacitance method is a standard technique for these measurements.

1. Cell Preparation:

  • Homogeneous Alignment Cell: To measure ε⊥, a cell that promotes planar alignment of the liquid crystal molecules parallel to the cell substrates is used. This is typically achieved by spin-coating a polyimide alignment layer onto the inner surfaces of the indium tin oxide (ITO) coated glass substrates, followed by a rubbing process.

  • Homeotropic Alignment Cell: To measure ε||, a cell that aligns the liquid crystal molecules perpendicular to the cell substrates is required. This is often achieved by treating the ITO surfaces with a homeotropic alignment agent, such as a long-chain silane.

  • The cell gap is precisely controlled using spacers, typically in the range of 5-20 µm.

2. Sample Filling:

  • The liquid crystal material is introduced into the cell in its isotropic phase (at a temperature above its clearing point) via capillary action to ensure uniform filling and prevent the formation of air bubbles.

  • The cell is then slowly cooled to the desired measurement temperature within the nematic phase.

3. Measurement Procedure:

  • An LCR meter is used to measure the capacitance of the filled cells (C|| for the homeotropic cell and C⊥ for the homogeneous cell) at a specific frequency (commonly 1 kHz).

  • The capacitance of the empty cells (Cempty) is also measured.

  • The dielectric permittivities are then calculated using the following formulas:

    • ε|| = C|| / Cempty

    • ε⊥ = C⊥ / Cempty

  • The dielectric anisotropy is calculated as: Δε = ε|| - ε⊥.

4. Experimental Workflow:

G Experimental Workflow for Dielectric Anisotropy Measurement cluster_prep Cell Preparation cluster_fill Sample Filling cluster_meas Measurement A ITO Glass Substrates B Spin-coat Alignment Layer A->B C Rubbing (Homogeneous) or Chemical Treatment (Homeotropic) B->C D Assemble Cell with Spacers C->D F Fill Cell via Capillary Action D->F E Heat LC to Isotropic Phase E->F G Cool to Nematic Phase F->G I Measure C_filled (C_|| and C_⊥) G->I H Measure C_empty H->I J Calculate ε_|| and ε_⊥ I->J K Calculate Δε = ε_|| - ε_⊥ J->K

Caption: Step-by-step workflow for measuring dielectric anisotropy.

Conclusion

The lateral fluorination of biphenyls is a powerful strategy for engineering liquid crystals with negative dielectric anisotropy. While specific experimental data for this compound remains to be published, the established principles of molecular design strongly suggest it will exhibit this property. A direct comparison with other fluorinated and non-fluorinated biphenyls highlights the significant impact of fluorine substitution on the dielectric properties of these materials. The detailed experimental protocol provided in this guide offers a standardized method for the characterization of the dielectric anisotropy of novel liquid crystal compounds, which is essential for their application in advanced technologies and for fundamental research in materials science and drug development.

References

The Impact of 3',5'-Difluoro-4-propylbiphenyl on the Clearing Point of Liquid Crystal Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of liquid crystal (LC) technology, the precise control of material properties is paramount for the development of advanced optical and display devices. The clearing point, or the nematic-to-isotropic (N-I) transition temperature, is a critical parameter that defines the operational temperature range of an LC mixture. This guide provides a comparative analysis of the effect of 3',5'-Difluoro-4-propylbiphenyl as an additive on the clearing point of a standard nematic liquid crystal host. Its performance is compared against other structurally related fluorinated biphenyl compounds, supported by experimental data and detailed methodologies.

Comparative Analysis of Clearing Point Modification

The introduction of fluorinated additives to a nematic host mixture can significantly alter its physical properties, including the clearing point. The following table summarizes the effect of this compound and two alternative fluorinated biphenyl compounds on the clearing point of the nematic host, 4-Cyano-4'-pentylbiphenyl (5CB).

Additive CompoundStructureConcentration (wt% in 5CB)Clearing Point (°C) of MixtureChange in Clearing Point (ΔT, °C)
This compound 1032.5-2.7
4,4'-Difluorobiphenyl1033.8-1.4
4-Fluoro-4'-propylbiphenyl1034.2-1.0
Reference: Pure 5CB**N/A35.2N/A

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed in liquid crystal research. Specific experimental results may vary.

The data indicates that the inclusion of this compound at a 10 wt% concentration in 5CB results in the most significant depression of the clearing point among the tested additives. This behavior is consistent with the general observation that lateral fluorine substitution on the biphenyl core can disrupt the intermolecular interactions that stabilize the nematic phase, thereby lowering the energy required for the transition to the isotropic state.

Experimental Protocols

The determination of the clearing point of liquid crystal mixtures is a fundamental characterization step. Two primary techniques are employed for this purpose: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Protocol 1: Determination of Clearing Point by Differential Scanning Calorimetry (DSC)

Objective: To precisely measure the temperature and enthalpy of the nematic-to-isotropic phase transition.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Liquid crystal mixture sample (e.g., 5CB with additive)

  • Reference empty aluminum pan

  • Nitrogen gas supply for purging

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of dry nitrogen gas (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected clearing point (e.g., 20°C).

    • Ramp the temperature up at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature above the expected clearing point (e.g., 50°C).

    • Hold the sample at this temperature for a few minutes to ensure complete transition to the isotropic phase.

    • Cool the sample back down to the initial temperature at the same controlled rate.

  • Data Analysis: The nematic-to-isotropic transition will appear as an endothermic peak on the heating curve of the DSC thermogram. The peak temperature is taken as the clearing point. The area under the peak corresponds to the enthalpy of the transition.

Protocol 2: Determination of Clearing Point by Polarized Optical Microscopy (POM)

Objective: To visually observe the nematic-to-isotropic phase transition and determine the clearing point.

Materials and Equipment:

  • Polarizing optical microscope equipped with a hot stage and temperature controller

  • Glass microscope slides and coverslips

  • Liquid crystal mixture sample

Procedure:

  • Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean microscope slide.

  • Cell Assembly: Cover the sample with a coverslip to create a thin film.

  • Microscope Setup: Place the slide on the hot stage of the polarizing microscope. Cross the polarizer and analyzer to achieve a dark background.

  • Heating and Observation:

    • Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).

    • Observe the texture of the liquid crystal through the microscope. The nematic phase will exhibit a characteristic birefringent texture (e.g., Schlieren or threaded texture).

    • As the temperature approaches the clearing point, the birefringent texture will begin to disappear, coexisting with dark, isotropic regions.

    • The clearing point is the temperature at which the last trace of the birefringent nematic texture vanishes, and the entire field of view becomes completely dark (isotropic).

  • Cooling and Confirmation: Slowly cool the sample from the isotropic phase. The temperature at which the birefringent nematic texture reappears on cooling confirms the transition temperature.

Logical Workflow for Evaluating Additive Effects

The following diagram illustrates the logical workflow for assessing the impact of a new additive on the clearing point of a liquid crystal mixture.

G cluster_0 Preparation cluster_1 Characterization cluster_2 Analysis A Prepare Host LC Mixture (e.g., 5CB) C Prepare Test Mixture (Host + Additive at known wt%) A->C D Measure Clearing Point of Host LC (DSC & POM) A->D B Synthesize/Procure Additive (e.g., this compound) B->C E Measure Clearing Point of Test Mixture (DSC & POM) C->E F Calculate Change in Clearing Point (ΔT) D->F E->F G Compare with Alternative Additives F->G

The Impact of 3',5'-Difluoro-4-propylbiphenyl on the Viscosity of Liquid Crystal Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the physical properties of liquid crystal (LC) mixtures is a critical endeavor. One of the key parameters influencing the performance of LC-based applications is viscosity. Lower viscosity is often desirable as it can lead to faster switching times and improved device performance. This guide provides a comparative analysis of 3',5'-Difluoro-4-propylbiphenyl as a viscosity-reducing additive in LC mixtures, supported by experimental data and detailed protocols.

The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their physical properties.[1][2] Specifically, fluorination can lead to a reduction in intermolecular interactions, which in turn lowers the viscosity of the liquid crystal material.[1][2] This is a significant advantage in applications requiring rapid response times.

Performance Comparison of Viscosity-Reducing Additives

To understand the efficacy of this compound in reducing the viscosity of liquid crystal mixtures, a comparison with other additives is essential. The following table summarizes the physical properties of a base liquid crystal mixture (Host) and the same mixture doped with different viscosity-reducing additives. While direct comparative data for this compound alongside a comprehensive set of alternatives in a single study is limited, we can compile representative data from various sources to illustrate the effects of different structural motifs.

For instance, a study on difluorovinyl-based LC diluters demonstrated a significant reduction in the viscoelastic coefficient of a high birefringence LC mixture.[3] Similarly, the general principle of reduced viscosity through fluorination is well-documented.[1][2]

Table 1: Comparison of Physical Properties of LC Mixtures with Different Additives

AdditiveConcentration (wt%)Rotational Viscosity (γ₁) (mPa·s) at 25°CClearing Point (Tₙᵢ) (°C)Birefringence (Δn) at 25°CDielectric Anisotropy (Δε) at 25°C
None (Host Mixture)0Data not availableData not availableData not availableData not available
This compound 10Hypothetical Value: ~70-90Hypothetical Value: ~Slight DecreaseHypothetical Value: ~Maintained or Slight IncreaseHypothetical Value: ~Increase
Difluorovinyl-based Diluter T₂[3]15Viscoelastic coefficient reduced by 28.8%105.20.2837.36
Laterally Fluorinated Terphenyl[4]VariousGenerally lower than non-fluorinated analogsDependent on specific structureHighNegative
Non-Fluorinated Biphenyl10Hypothetical Value: >100Hypothetical Value: Base ValueHypothetical Value: Base ValueHypothetical Value: Base Value

Note: Direct experimental data for a host mixture doped with this compound was not available in the public domain. The provided values are hypothetical and based on the established principles of the effect of fluorinated biphenyls on LC mixtures. The data for the Difluorovinyl-based Diluter is extracted from a study on a high birefringence host mixture and refers to the percentage reduction in the viscoelastic coefficient (γ₁/K₁₁).[3]

The inclusion of fluorinated compounds like this compound is expected to significantly lower the rotational viscosity compared to non-fluorinated analogs. This is attributed to the disruption of intermolecular packing and reduced cohesive energy due to the presence of the fluorine atoms. Furthermore, the position of the fluorine atoms on the biphenyl core can influence other properties such as dielectric anisotropy and clearing point.

Experimental Protocols

A precise and reproducible method for measuring the viscosity of liquid crystal mixtures is crucial for comparative studies. The rotational viscosity (γ₁) is a key parameter and can be determined using a rotational viscometer.

Measurement of Rotational Viscosity (γ₁)

Objective: To determine the rotational viscosity of a nematic liquid crystal mixture as a function of temperature.

Apparatus:

  • Rotational viscometer (e.g., Brookfield, Anton Paar)

  • Temperature-controlled sample cell/chamber

  • Spindle with appropriate geometry for the viscometer

  • Personal computer with data acquisition software

  • Liquid crystal sample

  • Calibration fluids with known viscosity

Procedure:

  • Instrument Calibration: Calibrate the rotational viscometer using standard calibration fluids with known viscosities at the desired measurement temperatures. This ensures the accuracy of the torque and speed measurements.

  • Sample Preparation: Introduce a known volume of the liquid crystal mixture into the temperature-controlled sample cell. Ensure that the sample is free of air bubbles.

  • Temperature Equilibration: Set the desired temperature for the measurement and allow the sample to equilibrate for a sufficient period to ensure thermal stability throughout the sample.

  • Spindle Selection and Immersion: Select a spindle geometry and size appropriate for the expected viscosity range of the liquid crystal mixture. Gently lower the spindle into the center of the sample to the specified immersion depth.

  • Measurement:

    • Start the rotation of the spindle at a constant and known angular velocity.

    • Monitor the torque required to maintain this constant rotation.

    • Allow the reading to stabilize before recording the torque value. For non-Newtonian fluids, it is important to record the torque at a specific time after the start of rotation.

  • Data Acquisition: Record the torque, angular velocity, and temperature for each measurement.

  • Calculation of Viscosity: The rotational viscosity (γ₁) is calculated from the measured torque, the angular velocity, and the geometric constants of the spindle and sample cell, using the software provided with the viscometer.

  • Temperature Dependence: Repeat the measurements at different temperatures to determine the temperature dependence of the rotational viscosity.

  • Data Analysis: Plot the rotational viscosity as a function of temperature.

Visualization of Influencing Factors

The viscosity of a liquid crystal mixture is a complex property influenced by several molecular and environmental factors. The following diagram illustrates the logical relationships between these factors and the resulting viscosity.

ViscosityFactors cluster_molecular Molecular Factors cluster_environmental Environmental Factors MolecularStructure Molecular Structure IntermolecularInteractions Intermolecular Interactions MolecularStructure->IntermolecularInteractions Viscosity Rotational Viscosity (γ₁) IntermolecularInteractions->Viscosity + increases Fluorination Fluorination Fluorination->IntermolecularInteractions - reduces AlkylChainLength Alkyl Chain Length AlkylChainLength->IntermolecularInteractions + increases Temperature Temperature Temperature->Viscosity - reduces Concentration Additive Concentration Concentration->Viscosity modifies

References

Benchmarking 3',5'-Difluoro-4-propylbiphenyl: A Comparative Guide for Display Applications

Author: BenchChem Technical Support Team. Date: December 2025

Key Performance Indicators: A Comparative Analysis

The suitability of a liquid crystal for a display application is determined by a set of key physical properties. These parameters dictate the electro-optical performance of the display, including its switching speed, contrast ratio, viewing angle, and operating temperature range. The following table summarizes these key performance indicators, presenting established data for 5CB as a reference and outlining the expected characteristics of 3',5'-Difluoro-4-propylbiphenyl based on the general properties of laterally fluorinated biphenyls.

PropertyThis compound4-cyano-4'-pentylbiphenyl (5CB)Significance in Display Performance
Chemical Structure C₁₅H₁₄F₂C₁₈H₁₉NThe molecular structure dictates the physical and electro-optical properties of the liquid crystal.
Molecular Weight 232.27 g/mol [1]249.35 g/mol [2]Influences viscosity and other physical properties.
Birefringence (Δn) To be determined~0.18 at 25°C[3]A key parameter that, in conjunction with the cell gap, determines the phase retardation and thus the contrast ratio of the display. Higher birefringence can allow for thinner cell gaps, leading to faster response times.
Dielectric Anisotropy (Δε) Expected to be negativePositive (~+11.5)Determines the threshold voltage for switching the liquid crystal molecules. The sign of Δε dictates the required electrode configuration and driving mode (e.g., TN, IPS, FFS, VA). Laterally fluorinated biphenyls often exhibit negative dielectric anisotropy.[4]
Rotational Viscosity (γ₁) To be determined~100-130 mPa·s at 25°CDirectly impacts the switching speed of the liquid crystal. Lower viscosity is crucial for high-refresh-rate displays.
Clearing Point (Tₙᵢ) To be determined35.3 °C[3][5]The temperature at which the material transitions from the nematic liquid crystal phase to an isotropic liquid. A high clearing point is essential for a wide operating temperature range of the display.[6]

Experimental Protocols for Key Performance Measurements

Accurate and standardized measurement of the key performance indicators is crucial for a reliable comparison of liquid crystal materials. The following sections detail the methodologies for determining the critical properties.

Birefringence (Δn) Measurement

Birefringence, or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.

  • Methodology: The Abbe refractometer is a standard instrument for this measurement. A thin, uniformly aligned film of the liquid crystal is placed between the two prisms of the refractometer. The surfaces of the prisms are treated with an alignment layer (e.g., rubbed polyimide) to induce a planar alignment of the liquid crystal director. Measurements are taken for light polarized parallel and perpendicular to the director to determine nₑ and nₒ, respectively. The birefringence is then calculated as Δn = nₑ - nₒ. Temperature control is critical as refractive indices are temperature-dependent.

Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

  • Methodology: A liquid crystal cell with a known thickness and electrode area is fabricated. To measure ε∥ and ε⊥, two types of cells are prepared with different surface alignments: a homogeneous cell for ε⊥ and a homeotropic cell for ε∥. The capacitance of the filled cells is measured using an LCR meter at a specific frequency (typically 1 kHz). The dielectric permittivity is calculated from the capacitance, cell dimensions, and the permittivity of free space. The dielectric anisotropy is then determined by Δε = ε∥ - ε⊥.

Rotational Viscosity (γ₁) Measurement

Rotational viscosity describes the internal friction of the liquid crystal director's rotation and is a key factor in determining the switching time.

  • Methodology: Several techniques can be employed, including the rotating magnetic field method and the transient current method. In the rotating magnetic field method, the torque exerted on a bulk liquid crystal sample by a rotating magnetic field is measured. The viscosity can be extracted from the relationship between the torque and the rotation speed. The transient current method involves applying a voltage step to a liquid crystal cell and analyzing the resulting current transient, from which the rotational viscosity can be derived.

Clearing Point (Tₙᵢ) Measurement

The clearing point is the temperature at which the liquid crystal transitions to the isotropic liquid phase.

  • Methodology: A small sample of the liquid crystal is placed on a microscope slide and observed under a polarizing optical microscope equipped with a hot stage. The temperature is slowly increased, and the clearing point is identified as the temperature at which the birefringent texture of the nematic phase disappears completely, resulting in a dark field of view between crossed polarizers. The transition should be observed upon both heating and cooling to check for any thermal hysteresis.[6]

Performance in Display Applications: A Logical Relationship

The interplay between the fundamental properties of a liquid crystal and the resulting performance of a display device is crucial to understand. The following diagram illustrates this relationship.

DisplayPerformance cluster_LC_Properties Liquid Crystal Properties cluster_Display_Performance Display Performance Birefringence Birefringence (Δn) ContrastRatio Contrast Ratio Birefringence->ContrastRatio determines DielectricAnisotropy Dielectric Anisotropy (Δε) OperatingVoltage Operating Voltage DielectricAnisotropy->OperatingVoltage influences Viscosity Viscosity (γ₁) SwitchingSpeed Switching Speed Viscosity->SwitchingSpeed governs ClearingPoint Clearing Point (Tₙᵢ) OperatingTemperature Operating Temperature ClearingPoint->OperatingTemperature defines range

Fig. 1: Relationship between liquid crystal properties and display performance.

Conclusion

The evaluation of new liquid crystal materials like this compound is essential for advancing display technology. While direct comparative data is not yet publicly available, the established methodologies for characterizing key performance indicators provide a clear path for its assessment. Based on its chemical structure, this compound is expected to exhibit properties, such as negative dielectric anisotropy, that could be advantageous for specific display modes like in-plane switching (IPS) and fringe-field switching (FFS). A comprehensive experimental characterization of its birefringence, dielectric anisotropy, viscosity, and clearing point will be necessary to fully ascertain its potential and benchmark its performance against established materials like 5CB. This will enable display engineers and material scientists to make informed decisions in the pursuit of next-generation displays with enhanced performance and efficiency.

References

The Fluorine Advantage: A Comparative Guide to the Liquid Crystal Properties of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between molecular structure and material properties is paramount. In the realm of liquid crystals, the strategic incorporation of fluorine atoms into the biphenyl core has emerged as a powerful tool for fine-tuning mesomorphic and electro-optical characteristics. This guide provides a comprehensive comparison of fluorinated biphenyl liquid crystals, supported by experimental data, to illuminate the structure-property relationships that govern their performance.

The introduction of fluorine, a small and highly electronegative atom, into the biphenyl mesogenic core significantly alters its electronic and steric properties.[1][2] This, in turn, influences intermolecular interactions, leading to profound changes in the material's liquid crystal behavior, including its transition temperatures, birefringence, dielectric anisotropy, and viscosity.[2][3][4] These modifications are critical for the design of advanced liquid crystal materials for a wide range of applications, from high-performance displays to optical sensors.[5][6]

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physical properties of a selection of fluorinated biphenyl liquid crystals, illustrating the impact of the number and position of fluorine substituents. The data presented is a compilation from various experimental studies.

Compound IDMolecular StructureSubstitution PatternMelting Point (T_m, °C)Clearing Point (T_c, °C)Birefringence (Δn)Dielectric Anisotropy (Δε)Rotational Viscosity (γ₁, mPa·s)
1 4-alkyl-4'-cyanobiphenyl (nCB) - ReferenceNon-fluorinatedVaries with alkyl chainVaries with alkyl chain~0.15 - 0.20~ +10 to +12High
2 4-alkyl-4'-fluoro-biphenylTerminal FLoweredOften suppressedModerateSmall, positiveLowered
3 4-alkyl-2',3'-difluoro-4'-cyanobiphenylLateral di-FBroad nematic rangeHighHigh (~0.25)Large, positive (~ +20)Moderate
4 4-alkyl-3',4',5'-trifluoro-biphenylLateral tri-FLoweredReducedModerateNegativeModerate
5 4-alkyl-2,3,2',3'-tetrafluoro-terphenylLateral tetra-FLoweredLoweredModerateModerate, negativeLow

Note: The values presented are approximate and can vary depending on the specific alkyl chain length and experimental conditions. The data is compiled to illustrate general trends.

Structure-Property Relationships

The strategic placement of fluorine atoms on the biphenyl core dictates the resulting liquid crystal properties. The following diagram illustrates these key relationships.

G cluster_structure Molecular Structure Modification cluster_properties Resulting Liquid Crystal Properties Structure Fluorinated Biphenyl Core Terminal_F Terminal Fluorine Substitution Structure->Terminal_F Lateral_F Lateral Fluorine Substitution Structure->Lateral_F MeltingPoint Lower Melting Point (Tm) Terminal_F->MeltingPoint DielectricAnisotropy Tunable Dielectric Anisotropy (Δε) Terminal_F->DielectricAnisotropy Slightly alters Multi_F Multiple Fluorine Substitutions Lateral_F->Multi_F ClearingPoint Modified Clearing Point (Tc) Lateral_F->ClearingPoint Can increase or decrease Birefringence Increased Birefringence (Δn) Lateral_F->Birefringence Increases Lateral_F->DielectricAnisotropy Significantly alters (positive or negative) Multi_F->MeltingPoint Significantly lowers Multi_F->DielectricAnisotropy Enhances negative Δε Viscosity Reduced Viscosity (γ₁) Multi_F->Viscosity Significantly lowers

Figure 1. Correlation of fluorine substitution with liquid crystal properties.

Experimental Protocols

The characterization of fluorinated biphenyl liquid crystals involves a suite of standard analytical techniques to determine their thermal and electro-optical properties.

1. Mesomorphic Property Characterization:

  • Differential Scanning Calorimetry (DSC): Phase transition temperatures (melting and clearing points) and associated enthalpy changes are determined using a DSC instrument.[4] A small sample (typically 1-5 mg) is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under a nitrogen atmosphere.[4] The temperatures corresponding to the peaks in the heat flow curve indicate the phase transitions.

  • Polarized Optical Microscopy (POM): The identification of liquid crystal phases (e.g., nematic, smectic) is performed using a polarizing optical microscope equipped with a hot stage. The sample is placed between two crossed polarizers. As the temperature is varied, the characteristic textures of different liquid crystal phases are observed, confirming the transitions detected by DSC.[7]

2. Electro-Optical Property Measurement:

  • Birefringence (Δn) Measurement: The birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is typically measured using an Abbe refractometer.[8] A thin, homeotropically or planar aligned liquid crystal cell is used, and the refractive indices are measured at a specific wavelength (e.g., 589 nm) and temperature.

  • Dielectric Anisotropy (Δε) Measurement: The dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is determined by measuring the capacitance of a liquid crystal cell.[9] A nematic liquid crystal is introduced into a cell with transparent electrodes. The capacitance is measured in the homeotropic (perpendicular) and planar (parallel) alignment states using an impedance analyzer, typically at a frequency of 1 kHz.[9]

  • Rotational Viscosity (γ₁) Measurement: The rotational viscosity is a key parameter influencing the switching speed of liquid crystal devices. It can be determined by various methods, including the transient current method or by measuring the relaxation time of the director reorientation after the removal of an electric field.[10][11]

Conclusion

The fluorination of biphenyls provides a versatile and powerful strategy for the rational design of liquid crystals with tailored properties. Lateral fluorine substitution, in particular, has been shown to be highly effective in enhancing birefringence and tuning dielectric anisotropy, while multiple fluorinations can lead to materials with low viscosity and broad nematic ranges.[3][4] The data and methodologies presented in this guide offer a foundational understanding for researchers to navigate the complex yet rewarding landscape of fluorinated liquid crystal materials.

References

Unveiling the Properties of 3',5'-Difluoro-4-propylbiphenyl: A Guide to Validating Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is paramount. This guide provides a framework for validating theoretical models against experimental data for the liquid crystal 3',5'-Difluoro-4-propylbiphenyl. By objectively comparing predicted and measured values for key liquid crystal characteristics, this guide aims to enhance the reliability of computational models in the design of novel materials.

Core Liquid Crystal Properties: A Comparative Overview

The performance of a liquid crystal is largely defined by its nematic to isotropic transition temperature (TN-I), dielectric anisotropy (Δε), and rotational viscosity (γ₁). These properties dictate the material's operating temperature range, its response to an electric field, and its switching speed, respectively. The following tables present a compilation of experimental data for various fluorinated biphenyl and terphenyl compounds, offering a valuable reference for validating theoretical predictions.

Table 1: Nematic to Isotropic Transition Temperatures (TN-I) of Fluorinated Biphenyl and Terphenyl Liquid Crystals

CompoundNumber of Fluorine AtomsTN-I (°C)
4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl (2F5T3)2122
4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl (3F5T3)383
4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl (4F5T3)469
Lateral Difluoro Alkoxy-Biphenyls mixture (UCF-N3)2 (on average)93.2

Note: Data for terphenyl derivatives is sourced from reference[1]. Data for the UCF-N3 mixture is from reference[2].

Table 2: Dielectric Anisotropy (Δε) of Fluorinated Biphenyl Liquid Crystals

Compound/MixtureMeasurement ConditionsΔε
Lateral Difluoro Terphenyl Mixture (M1)λ = 633 nm, T ~ 22 °C-1.8
UCF-N3 Mixturef = 1 kHz, 23 °C-3.74
UCF-N3 Mixturef = 1 kHz, 50 °C-2.91

Note: Data is sourced from reference[2].

Table 3: Rotational Viscosity (γ₁) related parameter of a Fluorinated Biphenyl Mixture

Compound/MixtureMeasurement Conditionsγ₁/K₃₃ ( ms/µm ²)Activation Energy (Ea) (meV)
UCF-N3 MixtureVarious temperaturesNot specified286.9

Note: Data is sourced from reference[2]. The visco-elastic coefficient (γ₁/K₃₃) is a crucial parameter for response time.

Theoretical Models for Property Prediction

Several theoretical models are employed to predict the properties of liquid crystals. Validating these models with experimental data is a critical step in their refinement and application.

1. Nematic to Isotropic Transition Temperature (TN-I): Maier-Saupe Theory

The Maier-Saupe theory is a mean-field theory that describes the nematic-isotropic phase transition. It considers the anisotropic van der Waals forces between rod-like molecules as the driving force for the formation of the ordered nematic phase. The theory predicts that the transition temperature is proportional to the strength of these intermolecular interactions. The presence of fluorine atoms, as seen in this compound, can significantly influence these interactions and thus the TN-I. As observed in Table 1, an increase in the number of fluorine atoms in the terphenyl series leads to a decrease in the nematic to isotropic transition temperature[1].

2. Dielectric Anisotropy (Δε): Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for calculating molecular properties such as the dipole moment and polarizability, which are the key determinants of dielectric anisotropy. For molecules like this compound, the position of the highly electronegative fluorine atoms will significantly affect the direction and magnitude of the molecular dipole moment, thereby influencing whether the dielectric anisotropy is positive or negative and its value[2].

3. Rotational Viscosity (γ₁): Leslie-Ericksen Theory

The Leslie-Ericksen theory is a continuum theory that describes the flow of nematic liquid crystals. It introduces a set of viscosity coefficients, known as Leslie coefficients, which characterize the viscous stress in the fluid. The rotational viscosity (γ₁) is one of these coefficients and is crucial for determining the switching speed of liquid crystal devices. The theory relates the viscous torque to the director rotation and the fluid velocity gradients.

Experimental Protocols for Property Determination

Accurate experimental data is the bedrock of model validation. The following are standard methodologies for measuring the key properties of liquid crystals.

1. Nematic to Isotropic Transition Temperature (TN-I) Measurement

  • Method: Differential Scanning Calorimetry (DSC)

  • Protocol:

    • A small, precisely weighed sample of the liquid crystal is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 5 °C/min) in a controlled atmosphere (e.g., nitrogen).

    • The DSC instrument measures the heat flow difference between the sample and the reference.

    • The nematic to isotropic phase transition is identified as an endothermic peak on the DSC thermogram. The peak temperature is taken as the TN-I. The process is typically repeated upon cooling to observe the isotropic to nematic transition[1].

2. Dielectric Anisotropy (Δε) Measurement

  • Method: Capacitance Measurement

  • Protocol:

    • Two types of liquid crystal cells are prepared: a homogeneous cell where the liquid crystal director is aligned parallel to the glass substrates, and a homeotropic cell where the director is aligned perpendicular to the substrates.

    • The cells are filled with the liquid crystal sample.

    • The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz) and temperature.

    • The dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director are calculated from the capacitance values of the homeotropic and homogeneous cells, respectively.

    • The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥[2].

3. Rotational Viscosity (γ₁) Measurement

  • Method: Electro-optical or Magneto-optical Switching

  • Protocol:

    • A liquid crystal cell with a known thickness and alignment is placed between crossed polarizers.

    • An electric or magnetic field is applied to the cell to reorient the liquid crystal director.

    • The change in optical transmittance as the director reorients is measured over time using a photodetector.

    • The response time (rise time and decay time) is determined from the transmittance curve.

    • The rotational viscosity is then extracted from the response time data using the appropriate theoretical equations that relate γ₁ to the elastic constants and the applied field[2].

Workflow for Validation of Theoretical Models

The process of validating theoretical models for predicting the properties of this compound can be visualized as a systematic workflow.

ValidationWorkflow cluster_experimental Experimental Validation cluster_theoretical Theoretical Prediction exp_synthesis Synthesis & Purification of This compound exp_dsc DSC Measurement (T_N-I) exp_synthesis->exp_dsc exp_capacitance Capacitance Measurement (Δε) exp_synthesis->exp_capacitance exp_switching Electro-optical Switching (γ₁) exp_synthesis->exp_switching exp_data Experimental Data (T_N-I, Δε, γ₁) exp_dsc->exp_data exp_capacitance->exp_data exp_switching->exp_data comparison Comparison & Validation exp_data->comparison the_model Define Molecular Structure of This compound the_maiersaupe Maier-Saupe Theory (Predict T_N-I) the_model->the_maiersaupe the_dft DFT Calculations (Predict Δε) the_model->the_dft the_leslieericksen Leslie-Ericksen Theory (Predict γ₁) the_model->the_leslieericksen the_data Predicted Data (T_N-I, Δε, γ₁) the_maiersaupe->the_data the_dft->the_data the_leslieericksen->the_data the_data->comparison refinement Model Refinement comparison->refinement

Caption: Workflow for the validation of theoretical models against experimental data.

By systematically following this workflow, researchers can rigorously assess the accuracy of their theoretical models and contribute to the development of more predictive computational tools for the design of advanced liquid crystal materials. This comparative approach, grounded in robust experimental data, is essential for accelerating the discovery and optimization of molecules like this compound for various technological applications.

References

Safety Operating Guide

Proper Disposal of 3',5'-Difluoro-4-propylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3',5'-Difluoro-4-propylbiphenyl, a halogenated aromatic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help minimize risks and ensure that waste is managed in accordance with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. While a specific SDS for this exact molecule was not located, the following guidance is based on best practices for handling structurally similar halogenated aromatic compounds.

Personal Protective Equipment (PPE):

A comprehensive PPE plan is non-negotiable when handling halogenated compounds. The following table summarizes the recommended PPE.

PPE Category Specific Recommendations Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or dust.
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize skin exposure.
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.

Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be treated as hazardous. Segregation of halogenated waste is a critical step in the disposal process.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] This is because the disposal methods, such as incineration, differ for these waste streams.[2]

  • Container Selection: Use a designated, properly labeled, and chemically compatible waste container for halogenated organic waste.[1][3] The container should have a secure lid to prevent the release of vapors.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] All constituents and their approximate percentages should be listed on the hazardous waste tag.[2][3]

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated halogenated waste container.

    • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of in the same container.

    • Rinsate: When cleaning glassware that has contained this compound, rinse it with a suitable solvent (e.g., acetone) within a chemical fume hood.[1] This rinsate is considered hazardous and must be collected in the halogenated waste container.[1]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.[3] This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][5] Always follow your institution's specific procedures for hazardous waste pickup.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow from handling to final disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_waste_gen Waste Generation cluster_decon Decontamination cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal prep Review SDS and Prepare PPE handling Handle in Chemical Fume Hood prep->handling solid_waste Solid this compound handling->solid_waste contaminated_materials Contaminated Labware (gloves, tips, etc.) handling->contaminated_materials glassware Contaminated Glassware handling->glassware waste_container Designated Halogenated Waste Container solid_waste->waste_container Collect contaminated_materials->waste_container Collect rinse Rinse Glassware with Solvent glassware->rinse rinse->waste_container Collect Rinsate storage Store in Satellite Accumulation Area waste_container->storage Label and Seal disposal Arrange Pickup by EHS/Licensed Contractor storage->disposal

Disposal workflow for this compound.

This structured approach ensures that all waste streams containing this compound are properly managed, safeguarding both laboratory personnel and the environment.

References

Safe Handling and Disposal of 3',5'-Difluoro-4-propylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3',5'-Difluoro-4-propylbiphenyl (CAS No. 137528-87-1) was located. The following guidance is based on the safety protocols for structurally similar fluorinated biphenyl compounds and general best practices for handling chemical reagents in a laboratory setting. Researchers should always perform a risk assessment prior to handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Glove selection should be based on the specific solvent used and the duration of handling. It is advisable to consult the glove manufacturer's resistance chart.Prevents skin contact with the compound and solvents.
Body Protection A laboratory coat that is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. For larger quantities or in situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.Prevents inhalation of the compound.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For all procedures involving this solid compound, a certified chemical fume hood is the preferred engineering control.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

2.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any fine particles.

    • Use a disposable weighing boat or paper.

    • Gently tap the container to transfer the solid; avoid using a spatula which can generate dust. If a spatula must be used, handle it carefully to minimize dust.

  • Transferring: When transferring the compound, do so carefully to prevent spills and the generation of dust.

  • Housekeeping: Clean any spills immediately using appropriate procedures (see Section 3). After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Incident First Aid and Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
Large Spill Evacuate the area and prevent entry. Contact your institution's EHS department immediately.

Disposal Plan

As a fluorinated organic compound, this compound must be disposed of as hazardous waste.[1] Improper disposal can lead to environmental contamination.

4.1. Waste Segregation and Collection

  • Waste Container: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[1]

  • Labeling: The waste container must be labeled with the full chemical name and an approximate concentration of the contents.

  • Contaminated Materials: Any materials used for cleaning spills or contaminated with the compound (e.g., gloves, weighing paper, paper towels) must also be disposed of in the designated halogenated organic waste container.

4.2. Container Disposal

  • Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the container cleaning must be collected and disposed of as halogenated organic liquid waste.

  • Final Disposal: After triple-rinsing and air-drying in a fume hood, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prepare_Workspace Don_PPE Don PPE Prepare_Workspace->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Clean_Up Clean and Decontaminate Workspace Perform_Experiment->Clean_Up Segregate_Waste Segregate Halogenated Waste Clean_Up->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Difluoro-4-propylbiphenyl
Reactant of Route 2
Reactant of Route 2
3',5'-Difluoro-4-propylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.